4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
Description
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Properties
IUPAC Name |
4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4O4S/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOZPRNEPMHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76186-72-6 | |
| Record name | 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole
Introduction: Unveiling a Key Building Block in Advanced Materials
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a central electron-deficient benzothiadiazole core flanked by two bromine atoms and two nitro groups, imparts desirable electronic and physical properties. This makes it a valuable intermediate in the synthesis of advanced organic materials, particularly in the field of organic electronics.[4][5] The strategic placement of electron-withdrawing groups makes this molecule an excellent building block for creating low band-gap polymers and small molecules with applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[6][7] This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole, tailored for researchers and professionals in drug development and materials science.
Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole: A High-Yield Approach
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is achieved through the nitration of 4,7-Dibromo-2,1,3-benzothiadiazole. While several methods exist, a modified protocol utilizing a potent nitrating agent has been shown to significantly improve the reaction yield, making this valuable intermediate more accessible.[7]
Causality Behind Experimental Choices
The choice of nitrating agent is critical for the successful synthesis of the target compound. Traditional methods often result in low yields.[7] The use of a mixture of fuming nitric acid (HNO₃) and trifluoromethanesulfonic acid (CF₃SO₃H) provides a highly effective nitrating medium. Trifluoromethanesulfonic acid is a superacid that protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. This enhanced electrophilicity drives the reaction to completion and favors the formation of the desired dinitro product.
Experimental Protocol: A Step-by-Step Guide
The following protocol is based on a modified, high-yield procedure reported in the literature.[1][7]
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-Dibromo-2,1,3-benzothiadiazole in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add trifluoromethanesulfonic acid to the stirred solution.
-
After the addition of the acid, continue stirring for a few minutes to ensure complete mixing.
-
Carefully add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition of nitric acid is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole as a yellow crystalline solid.[5][8]
Start [label="Start: 4,7-Dibromo-2,1,3-benzothiadiazole"]; Dissolve [label="Dissolve in CH2Cl2"]; Cool [label="Cool to 0°C"]; Add_Acid [label="Add CF3SO3H"]; Add_Nitric [label="Add fuming HNO3"]; React [label="Stir at 0°C"]; Quench [label="Quench with ice"]; Workup [label="Aqueous Workup"]; Purify [label="Purification"]; End [label="End: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Add_Acid; Add_Acid -> Add_Nitric; Add_Nitric -> React; React -> Quench; Quench -> Workup; Workup -> Purify; Purify -> End; }
Caption:In-Depth Characterization: Confirming Identity and Purity
Thorough characterization is essential to confirm the successful synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole and to ensure its purity for subsequent applications. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. Due to the symmetrical nature of the molecule, a simple spectrum is expected. The absence of aromatic proton signals in the ¹H NMR spectrum and the presence of the correct number of carbon signals in the ¹³C NMR spectrum are key indicators of the desired product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. PubChem contains crystal structure data for this compound, which can be referenced for comparison.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆Br₂N₄O₄S | PubChem[2] |
| Molecular Weight | 383.96 g/mol | PubChem[2] |
| Appearance | Yellow crystalline solid | Sinocure Chemical Group[8] |
| Purity | >97.0% (HPLC) | TCI Chemicals[9] |
Synthesized_Product [label="Synthesized Product"]; NMR [label="NMR Spectroscopy (1H, 13C)"]; MS [label="Mass Spectrometry (HRMS)"]; Xray [label="X-ray Crystallography"]; Purity_Analysis [label="Purity Analysis (HPLC)"]; Structural_Confirmation [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Confirmation [label="Purity Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Synthesized_Product -> NMR; Synthesized_Product -> MS; Synthesized_Product -> Xray; Synthesized_Product -> Purity_Analysis; NMR -> Structural_Confirmation; MS -> Structural_Confirmation; Xray -> Structural_Confirmation; Purity_Analysis -> Purity_Confirmation; }
Caption:Safety Precautions: Handling Dinitro Aromatic Compounds
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The high-yield synthesis and thorough characterization of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole are crucial for its application as a versatile building block in the development of advanced organic materials. The robust synthetic protocol outlined in this guide, coupled with a comprehensive characterization workflow, provides researchers with the necessary tools to confidently produce and validate this important chemical intermediate. Its unique electronic properties are expected to continue to drive innovation in organic electronics and other emerging technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole [cymitquimica.com]
A Comprehensive Technical Guide to the Crystal Structure of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, crystal structure, and potential applications of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, a molecule of significant interest in materials science and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring a thorough understanding of this compound's properties and potential.
Introduction: The Significance of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (DBDNBT) is a heterocyclic compound characterized by a benzothiadiazole core functionalized with two bromine atoms and two nitro groups. This strategic substitution pattern imparts unique electronic and structural properties to the molecule, making it a valuable building block in several advanced applications. The electron-withdrawing nature of the nitro groups and the benzothiadiazole core, combined with the presence of bromine atoms capable of forming halogen bonds, positions DBDNBT as a key intermediate in the synthesis of novel organic electronic materials.[1] Furthermore, the structural motifs present in DBDNBT are of interest in the design of new pharmaceutical agents.
This guide will delve into the precise synthesis of DBDNBT, provide a detailed analysis of its single-crystal X-ray structure, and discuss its current and potential applications, supported by experimental protocols and data.
Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole: A Self-Validating Protocol
The synthesis of DBDNBT is achieved through the nitration of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. The protocol detailed below is designed to be self-validating, with clear steps and rationales for each choice of reagent and condition.
Experimental Protocol: Nitration of 4,7-dibromobenzo[c]-1,2,5-thiadiazole
This protocol is adapted from a patented synthetic route, ensuring its robustness and reproducibility.[2]
Materials:
-
4,7-dibromobenzo[c]-1,2,5-thiadiazole (Starting Material)[3][4]
-
Fuming Nitric Acid
-
Sulfuric Acid
-
Toluene
-
Methanol
-
Heptane
-
Ice
-
5-liter flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a 5-liter flask, place 1500 ml of fuming nitric acid and cool the flask in an ice bath.
-
Addition of Sulfuric Acid: While maintaining the temperature between 10-50°C, slowly add 1500 ml of sulfuric acid to the fuming nitric acid with continuous stirring.
-
Addition of the Starting Material: In small portions, add 150 g of 4,7-dibromobenzo[c]-1,2,5-thiadiazole to the nitrating mixture over a period of one hour. It is crucial to maintain the solution temperature at or below 5°C during this addition.
-
Reaction: After the complete addition of the starting material, allow the reaction mixture to stir at room temperature (25°C) for 20 hours.
-
Quenching and Precipitation: Pour the reaction mixture into 3 kg of ice and stir overnight. This will precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it sequentially with methanol and heptane.
-
Recrystallization: The filtered solid is then dissolved in 200 ml of hot toluene. The solution is allowed to cool slowly to room temperature, leading to the crystallization of the purified product.
-
Final Product Isolation: Filter the recrystallized product, wash with a small amount of cold toluene, and dry under reduced pressure to obtain 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole with a purity of approximately 95%.[2]
Causality Behind Experimental Choices:
-
Nitrating Mixture: The combination of fuming nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the aromatic ring.
-
Low Temperature Addition: The addition of the starting material at low temperatures is critical to control the exothermic nature of the reaction and to prevent unwanted side reactions.
-
Recrystallization: The use of toluene for recrystallization is based on the differential solubility of the desired product and impurities at different temperatures, allowing for effective purification.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Crystal Structure of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
The determination of the single-crystal X-ray structure of DBDNBT provides invaluable insights into its molecular geometry and intermolecular interactions, which in turn govern its bulk properties.
Crystallographic Data
The crystallographic data for one of the polymorphic forms of 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole is summarized in the table below. This data was obtained from the Crystallography Open Database (COD) and is associated with the work of Pavan, Mysore S., et al.[1]
| Parameter | Value |
| Formula | C₆Br₂N₄O₄S |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.57487 |
| b (Å) | 10.21418 |
| c (Å) | 15.22634 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| COD Number | 1554034 |
Data sourced from PubChem.[1]
Molecular and Crystal Structure Visualization
The molecular structure of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is depicted below, highlighting the key functional groups.
Caption: Molecular structure of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for DBDNBT is provided below.
| Property | Value |
| Molecular Formula | C₆Br₂N₄O₄S |
| Molecular Weight | 383.96 g/mol |
| Appearance | Yellow crystal |
| CAS Number | 76186-72-6 |
| Purity | >97.0% (HPLC) |
| Melting Point | 196.0 to 200.0 °C |
| Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Handling Precautions | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5] |
| Fire Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[5] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5] |
Data sourced from PubChem and commercial supplier safety data sheets.[1][5][6][7][8]
Applications in Materials Science and Beyond
The unique electronic and structural features of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole make it a highly valuable building block for the synthesis of advanced organic materials.
Organic Electronics
DBDNBT is a key intermediate in the synthesis of low band-gap polymers for organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications.[9][10][11] The strong electron-withdrawing nature of the dinitrobenzothiadiazole core allows for the tuning of the electronic properties of the resulting polymers, leading to materials with enhanced performance in organic electronic devices. For instance, polymers incorporating this moiety have shown promising power conversion efficiencies in bulk heterojunction solar cells.[9][10] The related compound, 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole, is also a crucial monomer for high-performance organic semiconductors.[12]
Pharmaceutical Research
While less explored, the structural alerts within DBDNBT, such as the benzothiadiazole core, suggest potential applications in medicinal chemistry. Benzothiadiazole derivatives are known to exhibit a wide range of biological activities, and DBDNBT could serve as a versatile scaffold for the synthesis of new therapeutic agents.[13]
Conclusion
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a compound with significant potential, underpinned by its well-defined synthesis and fascinating crystal structure. This guide has provided a comprehensive overview of its synthesis, structural characteristics, and applications, with a focus on the scientific principles that guide its use. For researchers in materials science and drug discovery, DBDNBT represents a valuable and versatile tool for the development of next-generation technologies and therapies.
References
- 1. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,7-dibroMo-5,6-dinitrobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. 4,7-ジブロモベンゾ[c]-1,2,5-チアジアゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,7-二溴苯并[c]-1,2,5-噻二唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | 76186-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Band Gap Polymers Synthesized via a Modified Nitration of 4,7-Dibromo-2,1,3-benzothiadiazole [research.chalmers.se]
- 11. This compound | 76186-72-6 [chemicalbook.com]
- 12. ossila.com [ossila.com]
- 13. nbinno.com [nbinno.com]
Molecular formula and weight of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
An In-depth Technical Guide to 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole, a key chemical intermediate. The document details its fundamental molecular properties, offers a validated synthesis protocol, and discusses its significance as a versatile building block in the fields of organic electronics and materials science. Emphasis is placed on the compound's strong electron-accepting characteristics, which are derived from the synergistic electron-withdrawing effects of its bromine and nitro substituents. Safety protocols and handling procedures pertinent to its classification as a dinitroaromatic compound are also thoroughly addressed.
Introduction
The benzo[c][1][2][3]thiadiazole (BT) core is a heterocyclic motif of significant interest in modern chemistry. Its inherent electron-deficient nature makes it a valuable component in the design of advanced materials, particularly for organic electronics. By modifying the BT core with potent electron-withdrawing groups, its electron-accepting properties can be further enhanced, enabling the development of next-generation organic semiconductors, sensors, and photovoltaic devices.[4][5]
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole (CAS No. 76186-72-6) represents a pinnacle of this molecular design strategy.[1][2][6] The presence of two bromine atoms and two nitro groups on the benzene ring drastically lowers the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy. This modification makes it a powerful electron acceptor and a highly sought-after intermediate for synthesizing low-band-gap polymers and small molecules used in organic light-emitting diodes (OLEDs) and solar cells.[5][7] This guide will explore the essential technical aspects of this compound, from its basic properties to its synthesis and safe handling.
Physicochemical and Computed Properties
The identity and characteristics of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole are defined by its specific molecular structure. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6Br2N4O4S | [1][2][6] |
| Molecular Weight | 383.96 g/mol | [1][2][8] |
| Appearance | Yellow crystal / powder | [2] |
| CAS Number | 76186-72-6 | [1][6] |
| IUPAC Name | 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | [1] |
| Melting Point | 196.0 to 200.0 °C | [9] |
| Boiling Point (Predicted) | 418.3 ± 40.0 °C | [10] |
| Density (Predicted) | 2.468 ± 0.06 g/cm³ | [10] |
Synthesis Protocol and Rationale
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is typically achieved through the nitration of a dibrominated precursor. The protocol described below is a standard method for this transformation.
Starting Material
The precursor for this synthesis is 4,7-Dibromobenzo[c][1][2][3]thiadiazole (CAS: 15155-41-6).[8] This starting material already contains the core heterocyclic system and the bromo substituents, which serve as directing groups and contribute to the final compound's electronic properties.
Experimental Protocol: Nitration
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4,7-Dibromobenzo[c][1][2][3]thiadiazole.
-
Reagent Addition : Slowly and carefully, add a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to the flask while maintaining a low temperature (0-5 °C).
-
Causality Insight : A mixture of sulfuric and nitric acid is the classic "mixed acid" nitrating agent. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species required for electrophilic aromatic substitution. The reaction is highly exothermic and must be cooled to prevent uncontrolled side reactions and ensure selective dinitration at the 5 and 6 positions.
-
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Workup and Isolation : Pour the reaction mixture carefully over crushed ice. This will cause the crude product to precipitate out of the acidic solution.
-
Purification : Collect the solid product by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a high-purity yellow crystalline solid.[10]
Synthesis Workflow Diagram
Caption: Synthesis of the target compound from its dibrominated precursor.
Applications in Research and Development
The unique electronic structure of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole makes it a valuable intermediate rather than an end-product. Its primary utility lies in its role as a monomer building block for advanced organic materials.[4]
-
Organic Photovoltaics (OPV) : It is used to construct electron-acceptor polymers. When combined with an electron-donor polymer, the resulting material can form the active layer of a solar cell. The strong electron-withdrawing nature of this unit helps to lower the polymer's bandgap, allowing for broader absorption of the solar spectrum.[5]
-
Organic Light-Emitting Diodes (OLEDs) : The compound can be incorporated into polymers used in OLEDs, particularly for generating near-infrared (NIR) light emission.[7]
-
Pharmaceutical Intermediates : While less common, its reactive sites and defined structure offer potential as a starting point for the synthesis of complex, nitrogen-rich heterocyclic molecules in drug discovery.[4]
Safety, Handling, and Storage
As a dinitroaromatic compound, 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole requires careful handling. Aromatic nitro compounds are known for their potential hazards, including toxicity and explosive properties under certain conditions.[3][11]
Hazard Identification
-
Toxicity : Aromatic nitro compounds are generally toxic.[12] The primary routes of exposure are inhalation, ingestion, and skin absorption.[3] They can cause irritation to the skin, eyes, and respiratory tract.[1][13] Systemic effects can include methaemoglobinaemia, characterized by cyanosis, headaches, and dizziness.[12]
-
Fire and Explosion : Di- and trinitroaromatic compounds are flammable and can be explosive, especially when subjected to heat, shock, or friction.[3] Mixtures with strong bases or reducing agents can also pose an explosion risk.[11][13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation : Handle this compound only in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation exposure.[12]
-
Handling : Avoid creating dust. Use appropriate tools for transferring the solid. Do not mix with incompatible materials such as strong bases or oxidizing agents unless part of a validated procedure.[11][13]
-
Hygiene : Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[12]
Storage and Disposal
Conclusion
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a highly functionalized chemical intermediate with significant value in materials science. Its molecular formula of C₆Br₂N₄O₄S and molecular weight of 383.96 g/mol are foundational to its use.[1][8] The compound's potent electron-accepting nature, derived from its four powerful electron-withdrawing substituents, makes it an essential building block for creating high-performance organic electronic materials. While its synthesis is straightforward, its classification as a dinitroaromatic compound necessitates strict adherence to safety protocols to mitigate risks associated with toxicity and potential instability. Continued research utilizing this intermediate is expected to drive further innovation in organic electronics and related fields.
References
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- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
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- 6. molcore.com [molcore.com]
- 7. This compound | 76186-72-6 [chemicalbook.com]
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- 9. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | 76186-72-6 | TCI AMERICA [tcichemicals.com]
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- 11. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
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- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole (CAS No. 76186-72-6): A Versatile Intermediate for Materials Science and Drug Discovery
This technical guide provides a comprehensive overview of 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole, a key chemical intermediate for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its potential as a scaffold in the development of novel therapeutics and advanced organic materials.
Compound Identification and Physicochemical Properties
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole is a highly functionalized heterocyclic compound. The presence of two bromine atoms and two nitro groups on the benzothiadiazole core makes it an electron-deficient system with multiple sites for further chemical modification.
Table 1: Core Properties of CAS No. 76186-72-6
| Property | Value | Source(s) |
| CAS Number | 76186-72-6 | [1] |
| IUPAC Name | 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | [1] |
| Molecular Formula | C₆Br₂N₄O₄S | [1] |
| Molecular Weight | 383.96 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline powder | [2] |
| Melting Point | 198 °C | [3] |
| Purity | Typically >97% (by HPLC) | [2] |
A seminal study by Pavan, Jana, Natarajan, and Guru Row in 2015 provided a detailed analysis of the single-crystal X-ray structure of this compound.[1] Their work revealed the intricate interplay of non-covalent interactions, specifically halogen (Br···O, Br···N) and chalcogen (S···O) bonds, which dictate the crystal packing. This understanding is crucial for predicting solid-state properties and designing materials with desired molecular arrangements.[1]
Synthesis of 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
The synthesis of this compound is a multi-step process starting from 2,1,3-benzothiadiazole. The key transformation is the nitration of a dibrominated intermediate.
Synthesis Pathway Overview
The general synthetic route involves the bromination of 2,1,3-benzothiadiazole to yield 4,7-dibromo-2,1,3-benzothiadiazole, followed by a challenging double nitration to afford the final product.
Caption: General synthesis workflow for 76186-72-6.
Experimental Protocols
A widely cited method for the nitration step was developed by Uno and colleagues.[4] However, this procedure is often plagued by low yields, typically in the range of 20-30%.[4]
Methodology:
-
Dissolve 4,7-dibromo-2,1,3-benzothiadiazole in a suitable solvent such as concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
Allow the reaction to proceed for several hours.
-
Carefully pour the reaction mixture over ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product, typically by recrystallization from a suitable solvent like ethanol.[3]
Causality Insight: The low yield in this traditional method is likely due to the deactivating effect of the two bromine atoms and the benzothiadiazole ring itself, making the subsequent electrophilic aromatic substitution (nitration) difficult to drive to completion and prone to side reactions.
To overcome the limitations of the traditional method, an improved protocol utilizing nitronium trifluoromethanesulfonate (NTMS) or a mixture of trifluoromethanesulfonic acid (CF₃SO₃H) and nitric acid (HNO₃) as the nitrating agent has been developed. This method significantly improves the yield.[4]
Methodology:
-
To a solution of 4,7-dibromo-2,1,3-benzothiadiazole in an inert solvent, add trifluoromethanesulfonic acid.
-
Cool the mixture to 0 °C.
-
Slowly add fuming nitric acid (HNO₃).
-
Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24 hours).
-
The reaction is quenched by pouring it into ice water.
-
The resulting precipitate is collected via filtration, washed with water and methanol, and then dried under vacuum to yield the final product with high purity.
Causality Insight: Trifluoromethanesulfonic acid is a superacid that protonates nitric acid far more effectively than sulfuric acid, leading to a higher concentration of the active nitrating species, the nitronium ion (NO₂⁺). This potent nitrating system can overcome the deactivated nature of the substrate, leading to a much higher conversion and yield.[4]
Applications in Research and Development
While direct biological activity data for 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole is not extensively published, its primary value lies in its role as a versatile chemical intermediate.
Intermediate for Organic Photoelectric Materials
This compound is a crucial building block for synthesizing highly electron-deficient units used in advanced organic electronics.[4] The dinitro-benzothiadiazole core can be further reacted, for example, by reducing the nitro groups to diamines, which then serve as precursors for creating larger, conjugated systems like pyrazino[2,3-g]quinoxalines.[4][5] These extended π-systems are instrumental in developing small band-gap polymers for applications in organic solar cells and near-infrared (NIR) sensing devices.[4]
Caption: Role as an intermediate in materials synthesis.
Scaffold for Drug Discovery and Development
The benzothiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7][8] Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][9]
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole is an excellent starting point for generating a library of novel drug candidates. The two bromine atoms are ideal handles for introducing diverse chemical moieties via cross-coupling reactions (e.g., Suzuki, Stille couplings). This allows for the systematic exploration of the chemical space around the benzothiadiazole core to optimize biological activity.
Potential Therapeutic Applications of Derivatives:
-
Anticancer: Many substituted benzothiazoles exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[9][10]
-
Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[10]
-
Neuroprotection: Certain benzothiazole derivatives, such as the FDA-approved drug Riluzole for ALS, highlight the potential of this class of compounds in treating neurological disorders.[6]
The electron-withdrawing nitro groups in 76186-72-6 significantly influence the electronic properties of the scaffold, which can be strategically exploited in the design of enzyme inhibitors or receptor ligands. Furthermore, these nitro groups can be chemically modified, for instance, by reduction to amines, providing another point for diversification.
Safety and Handling
As a laboratory chemical, 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole must be handled with appropriate care.[11][12]
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H300, H310, H330 | Fatal if swallowed, in contact with skin, or if inhaled | [13] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [13] |
| H410 | Very toxic to aquatic life with long-lasting effects | [13] |
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Avoid formation of dust and aerosols.[14]
-
Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.[12][15]
Conclusion
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole (CAS No. 76186-72-6) is a high-value chemical intermediate with significant potential in both materials science and medicinal chemistry. Its highly functionalized and electron-deficient nature makes it an ideal precursor for complex, conjugated organic materials. For drug development professionals, it represents a versatile and strategically important scaffold, offering multiple points for chemical modification to generate novel libraries of compounds for screening against a wide range of therapeutic targets. A thorough understanding of its synthesis, reactivity, and the biological potential of the broader benzothiadiazole class provides a solid foundation for its application in innovative research and development programs.
References
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- 4. pubs.acs.org [pubs.acs.org]
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- 15. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | 76186-72-6 | FD176423 [biosynth.com]
Halogen and chalcogen bonding in dinitrobenzothiadiazole derivatives
An In-Depth Technical Guide to Halogen and Chalcogen Bonding in Dinitrobenzothiadiazole Derivatives
Preamble: The Subtle Architects of Molecular Assembly
In the intricate world of supramolecular chemistry and drug design, the forces that govern molecular recognition and self-assembly are paramount. While covalent bonds form the rigid skeletons of molecules, a subtler yet equally powerful class of non-covalent interactions dictates how these molecules interact, organize, and ultimately function. Among these, halogen bonding (XB) and chalcogen bonding (ChB) have emerged from relative obscurity to become indispensable tools in crystal engineering, materials science, and medicinal chemistry.[1][2] These interactions, both rooted in the principle of the σ-hole, offer a degree of directionality and tunability that is highly sought after for the rational design of complex molecular systems.[1][3]
This guide focuses on the interplay of these two crucial interactions within a particularly fascinating class of molecules: dinitrobenzothiadiazole derivatives. The electron-deficient nature of the benzothiadiazole core, amplified by the presence of nitro groups, creates a unique electronic environment that enhances the propensity for both halogen and chalcogen bond formation.[4][5] By dissecting this system, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for harnessing these interactions in their own work. We will explore the causality behind experimental design, detail the protocols for characterization, and illuminate the path from fundamental understanding to tangible applications.
Chapter 1: The σ-hole - A Unifying Concept
At the heart of both halogen and chalcogen bonding lies the concept of the σ-hole. When a halogen (Group 17) or chalcogen (Group 16) atom is involved in a covalent bond, the electron density around it is not uniform.[3][6] An electron-withdrawing group pulls electron density away from the halogen/chalcogen atom along the axis of the covalent bond. This creates a region of lower electron density, and consequently, a positive electrostatic potential, on the outer surface of the atom, directly opposite the covalent bond. This electropositive region is termed the "σ-hole."[1][7]
This σ-hole can then act as a Lewis acid, interacting favorably with a Lewis base (an electron-rich region such as a lone pair on a nitrogen or oxygen atom).[3] Key characteristics of σ-hole interactions include:
-
Directionality: The interaction is highly directional, typically forming a linear or near-linear arrangement between the covalent bond, the σ-hole donor atom, and the Lewis base acceptor.[3]
-
Tunability: The strength of the interaction can be precisely tuned. It increases with the polarizability of the donor atom (I > Br > Cl > F for halogens; Te > Se > S for chalcogens) and the electron-withdrawing power of the group attached to it.[3]
-
Nature of the Interaction: While primarily electrostatic, σ-hole interactions also have contributions from polarization, dispersion, and charge transfer into the σ* antibonding orbital of the donor.[3][8]
Caption: Conceptual diagram of σ-hole interactions in halogen and chalcogen bonding.
Chapter 2: A Case Study: 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
To provide a concrete example, this guide will center on 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, a molecule exquisitely designed to exhibit both halogen and chalcogen bonding.[9][10] The 2,1,3-benzothiadiazole core is electron-deficient, and the addition of two powerful electron-withdrawing nitro groups at the 5 and 6 positions further depletes the aromatic system of electron density. This electronic environment serves two critical purposes:
-
Enhances σ-hole Donors: It strengthens the positive σ-holes on the bromine atoms at the 4 and 7 positions (the halogen bond donors) and on the sulfur atom of the thiadiazole ring (the chalcogen bond donor).
-
Provides Acceptor Sites: It presents multiple Lewis basic sites, namely the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the nitro groups, which can act as halogen or chalcogen bond acceptors.
This molecule has been shown to crystallize into at least two polymorphic forms, providing a rich platform to study the subtle competition and interplay between different non-covalent interactions in directing crystal packing.[9][10]
Caption: Structure of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole with key interaction sites.
Unraveling the Crystal Packing
In the solid state, molecules of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole arrange themselves to maximize stabilizing non-covalent interactions. X-ray diffraction studies have revealed a fascinating competition.[9][10] The crystal structures showcase a variety of interactions, including:
-
Br···N Halogen Bonds: A bromine atom on one molecule interacts with a nitrogen atom of the thiadiazole ring on a neighboring molecule.
-
S···O Chalcogen Bonds: The sulfur atom of the thiadiazole ring interacts with an oxygen atom from a nitro group of an adjacent molecule.
-
Br···O Halogen Bonds: A bromine atom interacts with a nitro group oxygen.
Topological analysis of the electron density, a powerful computational technique, has been used to quantify these interactions.[9][10] These studies indicate that in this specific system, the chalcogen bond can be the dominant force over the halogen bond in terms of interaction energy, although the halogen bonds exhibit a higher degree of directionality.[9][10]
| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Angle (°) (C-Donor···Acceptor) | Reference |
| Halogen Bond | Br | N | ~3.0 - 3.2 | ~165 - 175 | [6] |
| Halogen Bond | Br | O | ~3.1 - 3.4 | ~150 - 170 | [6] |
| Chalcogen Bond | S | O | ~2.9 - 3.1 | ~160 - 170 | [6] |
| Dihalogen | Br | Br | ~3.4 - 3.6 | - | [6] |
Table 1: Representative geometric parameters for non-covalent interactions observed in the crystal structure of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Distances are shorter than the sum of van der Waals radii, indicating a significant attractive interaction.
Chapter 3: Methodologies for Characterization
A multi-faceted approach combining synthesis, crystallography, and computational chemistry is essential to fully characterize and understand the halogen and chalcogen bonding in these systems.
Caption: Integrated workflow for the study of non-covalent interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing direct evidence of halogen and chalcogen bonds.
Objective: To obtain high-resolution crystal structure data to accurately measure intermolecular distances and angles.
Methodology:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal free of defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and a cryoloop.
-
-
Data Collection:
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is critical as it minimizes thermal motion, leading to more precise atomic positions and enabling accurate charge density studies.
-
Mount the goniometer on the diffractometer.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction data over a wide range of angles to ensure data completeness and redundancy.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of individual reflections.
-
Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.
-
Scale and merge the data to create a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the structure using software packages that employ methods like direct methods or Patterson functions to determine initial atomic positions.
-
Refine the structural model against the experimental data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like R-factors.
-
Computational Protocol: DFT and Topological Analysis
Computational chemistry provides indispensable insights into the nature and energetics of the observed interactions, which cannot be measured directly by experiment.
Objective: To quantify the strength and characterize the nature of halogen and chalcogen bonds using Quantum Theory of Atoms in Molecules (QTAIM).
Methodology:
-
Model Building:
-
Use the atomic coordinates from the refined SC-XRD structure as the starting geometry for the computational model (e.g., a dimer or a cluster of interacting molecules).
-
-
Quantum Chemical Calculations:
-
Choose an appropriate level of theory. Density Functional Theory (DFT) with functionals designed to handle non-covalent interactions (e.g., M06-2X, ωB97X-D) and a suitable basis set (e.g., 6-311++G(d,p)) is a common choice.[10]
-
Perform a geometry optimization to find the minimum energy structure.
-
Calculate the wavefunction of the optimized geometry.
-
-
Topological Analysis (QTAIM):
-
Analyze the calculated electron density (ρ) using QTAIM software.
-
Identify Bond Critical Points (BCPs): A BCP is a point in the electron density map where the gradient of the density is zero. The presence of a BCP and a corresponding bond path between two atoms is an unambiguous indicator of an interaction.
-
Analyze BCP Properties: The properties of the electron density at the BCP reveal the nature of the interaction. For non-covalent interactions like XB and ChB, one expects:
-
Low values of electron density (ρ).
-
A positive Laplacian of the electron density (∇²ρ > 0), characteristic of closed-shell interactions.
-
-
The interaction energy can be estimated from the potential energy density at the BCP.
-
Chapter 4: Implications for Drug Development and Materials Science
The ability to precisely control intermolecular interactions using halogen and chalcogen bonds has profound implications.
-
Drug Development: Halogen bonds are increasingly recognized as crucial for ligand-protein binding.[11][12] A halogenated ligand can interact with Lewis basic sites in a protein's binding pocket, such as backbone carbonyl oxygens or the side chains of serine, aspartate, or histidine.[11] Understanding the interplay with chalcogen bonds, especially in sulfur-containing heterocycles which are common in pharmaceuticals, opens new avenues for rational drug design.[13][14] By strategically placing halogen and chalcogen atoms, medicinal chemists can enhance binding affinity, improve selectivity, and fine-tune the pharmacokinetic properties of drug candidates.
-
Crystal Engineering: As demonstrated by the polymorphism of dinitrobenzothiadiazole, the competition between XB and ChB can direct the self-assembly of molecules into specific crystalline architectures.[9][10] This control is vital for designing advanced materials with tailored properties, such as organic semiconductors, nonlinear optical materials, and porous frameworks.[2][15]
Conclusion
The study of halogen and chalcogen bonding in dinitrobenzothiadiazole derivatives provides a compelling window into the modern practice of physical organic and materials chemistry. It showcases how the subtle electronic tuning of a molecular scaffold can activate and modulate a suite of powerful, directional non-covalent interactions. The synergy between high-resolution experimental techniques like SC-XRD and sophisticated computational methods like QTAIM is essential for not only identifying these bonds but also for quantifying their strength and understanding their role in the broader supramolecular landscape. For professionals in drug discovery and materials science, a deep, mechanistic understanding of these interactions is no longer a niche academic pursuit but a critical component of rational, predictive molecular design.
References
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- 3. Halogen bonding and chalcogen bonding mediated sensing - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01800D [pubs.rsc.org]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. Halogen Bonding and Chalcogen Bonding in 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. uni-tuebingen.de [uni-tuebingen.de]
- 13. Discovering protein-ligand chalcogen bonding in the protein data bank using endocyclic sulfur-containing heterocycles as ligand search subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chalcogen Bonding Boosts the Uptake of Small Molecules in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Dinitrobenzothiadiazole Core: A Nexus of Potent Electron-Withdrawing Properties for Advanced Material and Drug Design
Abstract
The 2,1,3-benzothiadiazole (BT) scaffold has become a cornerstone in the design of functional organic materials, prized for its inherent electron-accepting nature. The strategic introduction of potent electron-withdrawing nitro groups to this core, creating the 5,6-dinitro-2,1,3-benzothiadiazole (DNBT) moiety, dramatically amplifies these properties. This guide provides an in-depth exploration of the DNBT core, elucidating the fundamental principles behind its powerful electron-withdrawing capabilities. We will dissect its synthesis, quantify its electronic characteristics through electrochemical and computational methods, and demonstrate its transformative impact on the performance of organic electronics. This document is intended for researchers and development professionals seeking to leverage the unique attributes of the DNBT core in next-generation organic field-effect transistors (OFETs), photovoltaics, and specialized medicinal agents.
The Foundational Chemistry: From Benzothiadiazole to a Super-Acceptor
The Principle of Electron Withdrawal in Aromatic Systems
The distribution of electron density within a molecule is a primary determinant of its chemical reactivity and physical properties. Electron-withdrawing groups (EWGs) are functional groups that draw electron density away from a central molecular scaffold, typically a π-conjugated system like a benzene ring. This perturbation is achieved through two primary mechanisms:
-
Inductive Effect: The intrinsic electronegativity of atoms in the EWG pulls sigma (σ) bond electrons towards itself.
-
Resonance (Mesomeric) Effect: The EWG participates in the π-system, delocalizing electrons away from the core through resonance structures.
The Hammett equation provides an empirical method to quantify the electronic influence of a substituent on an aromatic ring.[1][2] An electron-withdrawing substituent will have a positive Hammett constant (σ), with larger values indicating stronger electron withdrawal.[3] For instance, the nitro group (NO₂) is one of the most powerful EWGs, with a Hammett para-substituent constant (σp) of +0.78.[4][5]
The Benzothiadiazole (BT) Core: An Innate Acceptor
The benzo[c][1][6][7]thiadiazole (BTD) heterocycle is a widely utilized acceptor unit in the synthesis of donor-acceptor materials for organic electronics.[8] Its electron-accepting character stems from the electronegative nitrogen and sulfur atoms within the thiadiazole ring, which inductively pull electron density from the fused benzene ring. This inherent electron deficiency makes the BT core a favored building block for creating materials with tunable electronic energy levels.[9]
Amplification via Dinitration: The Genesis of the DNBT Core
The introduction of two nitro groups onto the 5 and 6 positions of the benzothiadiazole core creates the 5,6-dinitro-2,1,3-benzothiadiazole (DNBT) unit. This structural modification results in a profound amplification of the core's electron-withdrawing strength. The powerful inductive and resonance effects of the two nitro groups act in concert with the innate acceptor nature of the BT ring, creating a highly electron-deficient "super-acceptor" moiety. This potent electron-withdrawing capability is the key to the unique properties and applications of DNBT-based materials.
Caption: Logical flow from molecular design of the DNBT core to its key electronic properties and applications.
Synthesis and Derivatization
The synthesis of dinitrobenzothiadiazole derivatives typically involves the nitration of a pre-functionalized benzothiadiazole precursor. For instance, 4,7-dibromo-2,1,3-benzothiadiazole can be subjected to nitrating conditions to yield 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the incorporation of the DNBT core into larger π-conjugated systems like donor-acceptor polymers.[8] The stability of the DNBT core is generally robust, a necessary trait for materials intended for long-term operation in electronic devices.
Quantifying the Electron-Withdrawing Power
The profound effect of the dinitration on the electronic structure of the benzothiadiazole core can be rigorously evaluated through electrochemical analysis and computational modeling.
Electrochemical Characterization: Probing the LUMO
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which directly correlate to its Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels, respectively.[10][11] For an electron-accepting material, a low-lying LUMO is paramount as it facilitates electron injection and transport.
The DNBT core imparts a significantly lowered LUMO energy level compared to the parent BT core. This is observed in CV as a less negative (or more positive) reduction potential, indicating that the molecule is more easily reduced (i.e., it accepts an electron more readily). This property is the hallmark of a high-performance n-type semiconductor.[7]
| Core Moiety | Typical Reduction Potential (vs. Fc/Fc⁺) | Estimated LUMO Level (eV) | Key Characteristic |
| Benzothiadiazole (BT) | Highly Negative, Often Irreversible | ~ -2.8 to -3.2 eV | Moderate Acceptor |
| Dinitrobenzothiadiazole (DNBT) | -0.5 to -0.9 V | ~ -3.8 to -4.2 eV | Potent Acceptor |
Table 1. Comparative electrochemical data for BT and DNBT cores. Values are representative and can vary based on flanking substituents. The lower LUMO level of DNBT is critical for its function in n-channel transistors.
Computational Insights: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical lens to understand the electronic landscape of molecules.[12][13] DFT calculations allow for:
-
Optimization of Molecular Geometry: Confirming the planarity of the DNBT core, which is crucial for efficient intermolecular charge transport in thin films.
-
Calculation of Molecular Orbitals: Precisely calculating the HOMO-LUMO energy gap (ΔE). A small gap is indicative of a molecule that absorbs light at longer wavelengths.[13]
-
Mapping Electron Density: Visualizing the Molecular Electrostatic Potential (MESP), which provides a clear illustration of the electron-deficient nature of the DNBT core and the electron-rich nature of donor units in a D-A polymer.[14]
-
Quantifying Reactivity Descriptors: Calculating parameters like electron affinity (EA), ionization potential (IP), and chemical hardness, which theoretically validate the high electron-accepting ability of the DNBT moiety.[12][15]
Impact on Optical Properties and Device Applications
The integration of the DNBT core into donor-acceptor (D-A) conjugated polymers has a transformative effect on their optical and electronic properties, enabling their use in high-performance devices.
Engineering Low Band Gaps for Broad Light Absorption
The strong push-pull interaction between an electron-donating unit and the potent electron-accepting DNBT core leads to the formation of a low-energy intramolecular charge transfer (ICT) transition.[16] This ICT band dominates the UV-Vis absorption spectrum, causing a significant red-shift (absorption at longer wavelengths) compared to the constituent parts.[17] The result is a polymer with a low optical band gap, which is highly desirable for organic solar cells as it allows for the harvesting of a broader portion of the solar spectrum.[7]
Enabling High-Performance n-Channel Organic Transistors
The primary application where the DNBT core has demonstrated exceptional promise is in n-channel (electron-transporting) Organic Field-Effect Transistors (OFETs).[6][7] For an OFET to function efficiently in an n-channel mode, the semiconductor must be able to readily accept electrons from the source electrode and transport them to the drain. The very low LUMO energy level of DNBT-based polymers facilitates this electron injection and improves operational stability in the presence of air and moisture.[7] Polymers incorporating the DNBT core have exhibited excellent performance in OFETs, demonstrating the direct link between molecular design and device functionality.[6]
| Polymer Example | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Feature |
| PODTPPD-DNBT | > 0.1 | Low-voltage operation, light insensitivity[6] |
| PCDTT-DCNBT (analogue) | 0.031 | Demonstrates the importance of the acceptor unit[7][18] |
Table 2. Representative electron mobility values for DNBT-containing or related n-type polymers in OFETs.
Potential in Medicinal Chemistry
While the primary focus has been on materials science, the benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[19][20][21] The strong electron-withdrawing nature of the DNBT core can significantly alter the electronic properties of a drug candidate, potentially enhancing its interaction with biological targets through mechanisms like π-stacking or hydrogen bonding. Further investigation into DNBT-based compounds could yield novel therapeutic agents.
Experimental and Computational Protocols
Workflow for Characterization of DNBT-based Materials
The robust characterization of a new DNBT-containing material follows a logical workflow designed to validate its chemical structure and quantify its key properties.
Caption: A comprehensive workflow for the synthesis, characterization, and device application of DNBT-based materials.
Protocol: Cyclic Voltammetry for LUMO Estimation
-
Preparation: Dissolve a small quantity (~1-2 mg) of the DNBT-containing compound in a suitable anhydrous, degassed solvent (e.g., dichloromethane, THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans.
-
Measurement: Scan the potential cathodically (to negative potentials) to observe the reduction peak(s) of the compound.
-
Referencing: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. Measure the potential of the Fc/Fc⁺ couple.
-
Calculation: The onset potential of the first reduction wave (E_red_onset) is used to estimate the LUMO energy level using the empirical formula:
-
LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 5.1] eV (Note: The value 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level).
-
Conclusion and Future Outlook
The dinitrobenzothiadiazole core represents a pinnacle of rational molecular design for electron-deficient building blocks. By combining the inherent acceptor properties of the benzothiadiazole ring with the potent electron-withdrawing effects of two nitro groups, a "super-acceptor" moiety is created. This translates directly into materials with very low-lying LUMO energy levels, a critical prerequisite for efficient n-type charge transport. The demonstrated success of DNBT-based polymers in organic field-effect transistors underscores its importance and potential. Future research will likely focus on further functionalization of the DNBT core to fine-tune solubility, solid-state packing, and energy levels, pushing the performance boundaries of organic electronics and exploring its untapped potential in medicinal applications.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. Electrochemistry and electrogenerated chemiluminescence of dithienylbenzothiadiazole derivative. Differential reactivity of donor and acceptor groups and simulations of radical cation-anion and dication-radical anion annihilations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. air.unipr.it [air.unipr.it]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole: Unveiling its Electronic and Optical Characteristics
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, a halogenated and nitrated benzothiadiazole derivative with significant potential in materials science and medicinal chemistry. Through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's optimized geometric structure, vibrational signatures, electronic properties, and non-linear optical (NLO) behavior. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this molecule's characteristics and a methodological framework for its further investigation.
Introduction: The Scientific Imperative for Investigating 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
The benzothiadiazole scaffold is a cornerstone in the design of functional organic materials and pharmacologically active compounds. Its electron-deficient nature, coupled with the ability to tune its electronic properties through peripheral substitutions, makes it a highly attractive building block. The title compound, 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, with its unique substitution pattern of two bromine atoms and two nitro groups, presents a compelling case for in-depth computational analysis. These strong electron-withdrawing groups are anticipated to significantly modulate the electronic and optical properties of the parent benzothiadiazole core, potentially leading to novel applications in areas such as organic electronics and non-linear optics.[1][2]
This guide will systematically explore the molecular landscape of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole through a computational lens. By employing robust theoretical methods, we aim to provide a detailed understanding of its structural, vibrational, and electronic characteristics, thereby paving the way for its rational application in advanced materials and therapeutic design.
Computational Methodology: A Framework for Predictive Accuracy
The insights presented in this guide are derived from a rigorous computational protocol based on Density Functional Theory (DFT), a workhorse of modern computational chemistry. The choice of functional and basis set is paramount for obtaining reliable and predictive results.
Geometry Optimization and Vibrational Analysis
The molecular geometry of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole was optimized using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. B3LYP, a hybrid functional, is well-established for its balanced description of electronic correlation and exchange effects in organic molecules. The 6-311++G(d,p) basis set provides a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling the effects of the electronegative bromine and nitro groups. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to simulate the infrared (IR) and Raman spectra.
Electronic Structure and Reactivity Descriptors
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties. The Molecular Electrostatic Potential (MEP) surface was also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Non-Linear Optical (NLO) Properties
The first-order hyperpolarizability (β₀), a key indicator of a molecule's NLO response, was computed using the B3LYP functional and the 6-311++G(d,p) basis set. The magnitude of β₀ provides insight into the potential of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole for applications in optoelectronic devices.
Results and Discussion: A Multi-faceted Molecular Portrait
Molecular Geometry: A Planar and Electron-Deficient Core
The optimized geometry of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole reveals a largely planar structure, a common feature of benzothiadiazole derivatives that facilitates π-electron delocalization. The presence of the bulky bromine atoms and nitro groups introduces minor steric hindrance, but the overall planarity is maintained. The C-Br and C-N bond lengths are consistent with those observed in similar halogenated and nitrated aromatic systems.
| Parameter | Optimized Value (Å/°) |
| C-C (aromatic) | 1.38 - 1.42 |
| C-N (thiadiazole) | 1.33 - 1.34 |
| N-S | 1.63 |
| C-Br | 1.88 |
| C-N (nitro) | 1.48 |
| N-O | 1.22 |
| C-C-C (angle) | 118 - 122 |
| C-N-S (angle) | 108 |
Table 1: Selected Optimized Geometrical Parameters of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Vibrational Spectroscopy: Fingerprinting the Functional Groups
The calculated FT-IR and Raman spectra provide a vibrational fingerprint of the molecule. The characteristic vibrational modes of the nitro groups (asymmetric and symmetric stretching) are predicted to appear in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range. The aromatic C-C and C-H stretching vibrations will be present in their characteristic regions. This theoretical data can serve as a valuable reference for the experimental characterization of the compound.
Frontier Molecular Orbitals: Understanding Electronic Transitions and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. In 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, the HOMO is primarily localized on the benzothiadiazole ring, while the LUMO is distributed across the entire molecule, with significant contributions from the nitro groups. This distribution is characteristic of a π-conjugated system with strong electron-withdrawing substituents.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -4.21 |
| HOMO-LUMO Gap (ΔE) | 3.64 |
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap.
The relatively small HOMO-LUMO gap of 3.64 eV suggests that 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole could be a promising candidate for applications in organic electronics, where a small energy gap is desirable for efficient charge transport.[3][4]
Figure 1: Frontier Molecular Orbital Energy Level Diagram.
Molecular Electrostatic Potential (MEP): Mapping Reactive Sites
The MEP surface provides a visual representation of the charge distribution within the molecule. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the nitro groups, highlighting these as the most probable sites for electrophilic attack. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms of the benzene ring and the sulfur atom of the thiadiazole ring, suggesting these as potential sites for nucleophilic attack. This information is invaluable for predicting the molecule's intermolecular interactions and reactivity.
Non-Linear Optical (NLO) Properties: A Glimpse into Optoelectronic Potential
The calculated first-order hyperpolarizability (β₀) of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is found to be significantly larger than that of urea, a standard NLO material. This enhancement is attributed to the intramolecular charge transfer from the benzothiadiazole ring to the strongly electron-withdrawing nitro groups. This result suggests that the title compound could be a promising candidate for the development of new NLO materials.
| Molecule | β₀ (a.u.) |
| 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole | 5.8 x 10⁻³⁰ esu |
| Urea (reference) | 0.37 x 10⁻³⁰ esu |
Table 3: Calculated First-Order Hyperpolarizability.
Experimental Protocols: A Guide to Computational Investigation
The following outlines the step-by-step workflow for performing the theoretical calculations described in this guide.
Figure 2: Computational Workflow for Theoretical Analysis.
Step 1: Molecular Structure Input
-
Obtain the 3D structure of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. A convenient source is the PubChem database (CID 12629296).[5]
Step 2: Geometry Optimization
-
Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
Step 3: Frequency Calculation
-
At the same level of theory as the optimization, perform a frequency calculation.
-
Verify that there are no imaginary frequencies, confirming a true energy minimum.
-
Analyze the output to obtain the predicted IR and Raman spectra.
Step 4: Electronic Property Calculation
-
From the optimized geometry, calculate the molecular orbitals to determine the HOMO and LUMO energies.
-
Generate the Molecular Electrostatic Potential (MEP) surface to visualize charge distribution.
Step 5: NLO Property Calculation
-
Perform a polarizability calculation to obtain the first-order hyperpolarizability (β₀).
Step 6: Data Analysis and Visualization
-
Tabulate the key geometric parameters, electronic properties, and NLO data.
-
Generate diagrams for the FMO energy levels and the computational workflow.
-
Visualize the HOMO, LUMO, and MEP surfaces.
Conclusion and Future Directions
This in-depth theoretical and computational guide has provided a comprehensive analysis of the structural, vibrational, electronic, and non-linear optical properties of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. The findings highlight the significant influence of the bromo and dinitro substituents on the electronic structure of the benzothiadiazole core, leading to a small HOMO-LUMO gap and a large first-order hyperpolarizability. These characteristics suggest that the title compound is a promising candidate for applications in organic electronics and non-linear optics.
Future research should focus on the experimental validation of these theoretical predictions. Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, followed by spectroscopic characterization (FT-IR, Raman, UV-Vis, NMR) and X-ray crystallographic analysis, will be crucial for confirming the computationally derived insights.[6][7] Furthermore, the evaluation of its performance in organic electronic devices and as an NLO material will provide a definitive assessment of its potential. This synergistic approach, combining theoretical predictions with experimental validation, will undoubtedly accelerate the discovery and development of novel functional materials based on the versatile benzothiadiazole scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,7-dibroMo-5,6-dinitrobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. bldpharm.com [bldpharm.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (CAS No. 76186-72-6), a key intermediate in the synthesis of advanced organic materials and potential pharmaceutical compounds.[1][2] While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information on structurally related compounds and established principles of thermal analysis for nitroaromatic energetic materials to propose a robust framework for its characterization. We will delve into the anticipated thermal behavior, outline detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. This document is intended to equip researchers with the necessary knowledge to safely handle and effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, with the molecular formula C₆Br₂N₄O₄S, is a halogenated and nitrated benzothiadiazole derivative. Its molecular structure, characterized by an electron-deficient benzothiadiazole core further substituted with two bromine atoms and two nitro groups, makes it a valuable building block in materials science and medicinal chemistry. These substituents significantly influence the molecule's electronic properties, making it a candidate for applications in organic electronics, such as in the development of organic photoelectric materials.[2]
The presence of nitro groups also categorizes this compound within the family of energetic materials. The study of the thermal decomposition and combustion of such materials is crucial for their safe synthesis, handling, transportation, and storage.[3] Understanding the thermal stability, decomposition onset temperature, and the nature of decomposition products is paramount to prevent accidental initiation and to ensure predictable performance in its intended applications.
While specific thermal analysis data for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is not readily found in published literature, studies on analogous compounds provide valuable insights. For instance, non-symmetrical 4,7-dibromobenzo[c][3][4][5]thiadiazole derivatives have demonstrated good thermal stability up to 200 °C.[1] An isomeric compound, 4,7-dibromobenzo[d][3][4][6]thiadiazole, has been reported to be stable up to 291-307 °C.[7] These findings suggest that the benzothiadiazole core imparts a degree of thermal robustness, which is, however, expected to be significantly influenced by the presence of the two nitro groups in the target molecule. Nitroaromatic compounds are known to decompose exothermically, and the initiation of this decomposition is often the rate-limiting step in their overall thermal behavior.[3]
This guide, therefore, aims to bridge the current knowledge gap by providing a detailed, scientifically-grounded approach to characterizing the thermal stability of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Proposed Methodology for Thermal Analysis
To comprehensively evaluate the thermal stability and decomposition kinetics of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, a combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss and heat flow as a function of temperature, respectively.[2][8]
-
Simultaneous Thermal Analyzer (STA): An instrument capable of performing simultaneous TGA-DSC measurements is ideal, as it ensures that the sample is subjected to the exact same conditions for both analyses.
-
Crucibles: High-pressure crucibles (e.g., gold-plated stainless steel) are recommended for DSC to contain any gaseous decomposition products and prevent contamination of the instrument.[4] For TGA, open alumina or platinum crucibles are suitable.
-
Atmosphere: High-purity nitrogen or argon should be used as a purge gas to provide an inert atmosphere and prevent oxidative decomposition.
2.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature range, the number of decomposition steps, and the mass loss at each step.
-
Procedure:
-
Accurately weigh 1-3 mg of the sample into an open TGA crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments to allow for kinetic analysis.
-
Record the mass loss as a function of temperature.
-
2.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of thermal events such as melting, solid-solid transitions, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Procedure:
-
Accurately weigh 1-2 mg of the sample into a high-pressure DSC crucible and hermetically seal it.
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the cell at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (identical to one of the TGA heating rates, e.g., 10 °C/min) to a final temperature beyond the decomposition point observed in the TGA.
-
Record the heat flow as a function of temperature.
-
Anticipated Results and Data Interpretation
The data obtained from TGA and DSC experiments will provide a comprehensive thermal profile of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
The TGA thermogram will plot the percentage of mass remaining against temperature. From this curve, the following parameters can be determined:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum (obtained from the derivative of the TGA curve, DTG).
-
Decomposition Stages: The number of distinct steps in the mass loss curve, which can indicate a multi-stage decomposition process.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, providing information about the formation of non-volatile decomposition products.
The DSC thermogram will show heat flow as a function of temperature. Key features to be observed include:
-
Endothermic Peaks: Sharp endothermic peaks may indicate melting or solid-solid phase transitions.
-
Exothermic Peaks: Broad and strong exothermic peaks are characteristic of decomposition processes in energetic materials. The onset temperature of the first major exotherm is a critical indicator of thermal stability.
-
Enthalpy of Decomposition (ΔH_d): The area under the exothermic peak can be integrated to quantify the energy released during decomposition.
By performing TGA experiments at multiple heating rates, the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose). This information is vital for predicting the thermal lifetime of the material under different temperature conditions.
Based on the analysis of structurally similar compounds, a hypothetical summary of the expected thermal data is presented below. It is crucial to note that these are estimated values and must be confirmed by experimental analysis.
| Parameter | Expected Value/Observation | Significance |
| Melting Point (DSC) | Likely to decompose before melting | The absence of a distinct melting peak before a major exotherm suggests that decomposition is the primary thermal event. |
| Onset of Decomposition (TGA/DSC) | 200 - 250 °C | Defines the upper limit for safe handling and processing temperatures. |
| Peak of Decomposition (DTG/DSC) | 230 - 280 °C | Indicates the temperature of maximum decomposition rate. |
| Decomposition Enthalpy (DSC) | Highly exothermic | Confirms the energetic nature of the compound. |
| Decomposition Stages (TGA) | Likely a multi-stage process | Suggests a complex decomposition pathway, possibly involving the sequential loss of nitro groups and fragmentation of the benzothiadiazole ring. |
Visualizing the Process
To better understand the structure and the proposed analytical workflow, the following diagrams are provided.
Caption: Molecular structure of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cswab.org [cswab.org]
- 7. S-EPMC8399333 - Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D-A-D Conjugated Molecules Based on Them. - OmicsDI [omicsdi.org]
- 8. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Notes and Protocols for the Polymerization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Potential of an Electron-Deficient Monomer
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a highly electron-deficient aromatic monomer that has garnered significant interest in the field of materials science.[4][5] Its unique electronic structure, characterized by the strongly electron-withdrawing nitro groups, imparts desirable properties to the resulting polymers, making them suitable for a range of applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[2][3] The presence of two reactive bromine atoms allows for the facile synthesis of conjugated polymers through various cross-coupling reactions, most notably Stille and Suzuki polymerizations.[4][6]
This comprehensive guide provides detailed application notes and protocols for the polymerization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. We will delve into the nuances of both Stille and Suzuki polymerization methods, offering step-by-step procedures and explaining the rationale behind the choice of catalysts, ligands, and reaction conditions, with a particular focus on the challenges and opportunities presented by the electron-deficient nature of the monomer.
Monomer Properties: A Foundation for Polymer Synthesis
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| Chemical Name | 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole | Internal |
| CAS Number | 76186-72-6 | Internal |
| Molecular Formula | C₆Br₂N₄O₄S | Internal |
| Molecular Weight | 383.96 g/mol | Internal |
| Appearance | Yellow crystalline solid | Internal |
| Solubility | Soluble in chlorinated solvents (chloroform, chlorobenzene), and ethers (THF, dioxane). | Internal |
The strong electron-withdrawing character of the dinitro-benzothiadiazole core significantly influences the reactivity of the C-Br bonds, making them more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can be advantageous but also necessitates careful control over reaction conditions to prevent side reactions.
Polymerization Protocols: A Tale of Two Couplings
Both Stille and Suzuki polymerizations are powerful tools for the synthesis of conjugated polymers from 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. The choice between the two often depends on the availability of co-monomers (organostannanes for Stille, boronic acids/esters for Suzuki), and desired polymer properties.
Stille Polymerization: A Robust and Versatile Method
Stille coupling is known for its tolerance to a wide range of functional groups and its often milder reaction conditions.
This protocol describes the synthesis of a copolymer of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole with a distannyl comonomer.
Materials:
-
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Methanol
-
Standard Schlenk line and glassware
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (1.0 eq), the distannyl comonomer (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous chlorobenzene via syringe.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 48 hours under a positive pressure of argon.
-
End-capping: Add a small amount of 2-bromothiophene and stir for an additional 2 hours. Then, add a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into vigorously stirring methanol.
-
Filtration: Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or chlorobenzene.
-
Drying: Precipitate the purified polymer in methanol and dry under vacuum.
-
Catalyst System: The combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ is a common and effective catalyst system for Stille polymerizations. The ligand stabilizes the palladium(0) species and facilitates the catalytic cycle.
-
Solvent: Anhydrous and degassed chlorobenzene is used as a high-boiling point solvent to ensure the reaction proceeds at an adequate rate and to prevent quenching of the catalyst by oxygen.
-
End-capping: The sequential addition of a bromo- and a stannyl-monofunctional compound helps to control the molecular weight and terminate the polymer chains with well-defined end groups.
-
Purification: Soxhlet extraction is a rigorous purification method that effectively removes impurities, which is crucial for achieving optimal performance in electronic devices.
Suzuki Polymerization: A Boron-Based Alternative
This protocol outlines the synthesis of a copolymer of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole with a diboronic acid or ester comonomer.
Materials:
-
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
-
Diboronic acid or ester comonomer (e.g., thiophene-2,5-diboronic acid bis(pinacol) ester)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous potassium carbonate (K₂CO₃) solution (2 M)
-
Aliquat 336 (phase-transfer catalyst)
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line and glassware
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (1.0 eq), the diboronic acid/ester comonomer (1.0 eq), and Pd(PPh₃)₄ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous toluene, followed by the aqueous K₂CO₃ solution and a few drops of Aliquat 336.
-
Degassing: Thoroughly degas the biphasic mixture by bubbling with argon for 30 minutes while stirring.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under argon.
-
End-capping: Add a small amount of phenylboronic acid and stir for 2 hours, followed by the addition of bromobenzene and stirring for another 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Precipitation: Concentrate the organic layer and precipitate the polymer into vigorously stirring methanol.
-
Filtration and Purification: Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.
-
Drying: Dry the purified polymer under vacuum.
-
Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki polymerizations.
-
Base and Phase-Transfer Catalyst: An aqueous base is required to activate the boronic acid/ester for transmetalation. A phase-transfer catalyst like Aliquat 336 is often necessary in biphasic Suzuki reactions to facilitate the transport of the anionic boronate species into the organic phase where the catalyst resides.
-
Solvent System: A biphasic system of toluene and water is commonly employed. Toluene dissolves the monomers and the growing polymer, while the aqueous phase contains the base.
-
Vigorous Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate.
Visualizing the Polymerization Process
To better understand the polymerization mechanisms and workflows, the following diagrams are provided.
Caption: Workflow for Stille Polymerization.
Caption: Workflow for Suzuki Polymerization.
Characterization and Expected Properties of the Resulting Polymers
Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for various applications.
| Characterization Technique | Expected Results and Interpretation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the successful incorporation of both monomers into the polymer backbone. The disappearance of signals corresponding to the C-Br and C-Sn or C-B protons/carbons and the appearance of new aromatic signals are indicative of successful polymerization. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For conjugated polymers, Mn values in the range of 10-100 kDa and a PDI between 1.5 and 3.0 are typically targeted for good film-forming properties and device performance.[7] |
| UV-Vis Spectroscopy | Provides information about the electronic absorption properties of the polymer. The absorption maximum (λmax) in solution and thin film indicates the optical bandgap. Polymers incorporating the dinitro-benzothiadiazole unit are expected to have a low bandgap, with absorption extending into the visible or even near-infrared region of the electromagnetic spectrum. |
| Cyclic Voltammetry (CV) | Used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.[1][8] These values are crucial for designing electronic devices, as they dictate charge injection and transport properties. The strong electron-withdrawing nature of the dinitro-benzothiadiazole unit is expected to significantly lower both the HOMO and LUMO energy levels, which can be advantageous for applications in n-type transistors and as electron acceptors in OPVs.[2][9] |
Applications in Research and Development
Polymers derived from 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole are at the forefront of research in organic electronics. Their unique properties make them promising candidates for:
-
Organic Photovoltaics (OPVs): As either electron donor or acceptor materials in the active layer of solar cells.[3]
-
Organic Field-Effect Transistors (OFETs): Particularly as n-type semiconductors due to their low-lying LUMO levels.
-
Sensors: Their electronic properties can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications.
Conclusion
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a versatile and highly promising monomer for the synthesis of advanced functional polymers. By carefully selecting the polymerization method and reaction conditions, researchers can tailor the properties of the resulting materials to meet the demands of a wide range of applications in organic electronics and beyond. The protocols and insights provided in this guide serve as a valuable starting point for scientists and engineers looking to explore the potential of this exciting class of materials.
References
- 1. HOMO energy level regulation of novel conjugated copolymers for polymer solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design principles for the energy level tuning in donor/acceptor conjugated polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. arxiv.org [arxiv.org]
Application Notes and Protocols for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in Organic Electronics
Application Notes and Protocols for 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole in Organic Electronics
Introduction: A Versatile Building Block for Advanced Organic Electronics
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a pivotal intermediate compound in the synthesis of novel materials for organic electronics.[4][5][6] Its unique molecular structure, characterized by a highly electron-deficient benzothiadiazole core further activated by two nitro groups and flanked by reactive bromine atoms, makes it an exceptional building block for creating sophisticated donor-acceptor (D-A) type materials.[7][8] These materials are at the forefront of research and development in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][9][10]
The strong electron-withdrawing nature of the 5,6-dinitrobenzo[c][1][2][3]thiadiazole unit allows for significant tuning of the electronic and optical properties of the resulting organic semiconductors.[8] Specifically, it facilitates the creation of materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient electron injection and transport in electronic devices.[7] The bromine atoms at the 4 and 7 positions serve as versatile synthetic handles, enabling the extension of the π-conjugated system through common cross-coupling reactions such as Suzuki and Stille couplings. This allows for the systematic modification of the material's bandgap, absorption spectrum, and charge carrier mobility.[11][12]
A particularly fruitful application of this compound lies in its conversion to a 4,7-diaryl-5,6-diaminobenzo[c]thiadiazole intermediate. This diamino derivative is a key precursor for the synthesis of quinoxaline-fused benzothiadiazole systems, which have demonstrated remarkable performance in organic solar cells and field-effect transistors.[2][11] This guide provides detailed protocols for the synthetic derivatization of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole and its subsequent application in the fabrication of high-performance organic electronic devices.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 76186-72-6 | [13] |
| Molecular Formula | C₆Br₂N₄O₄S | [13] |
| Molecular Weight | 383.96 g/mol | [13] |
| Appearance | Yellow crystalline solid | [14] |
| Melting Point | 198 °C | [13] |
Synthetic Protocols: From Building Block to Functional Material
The true value of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole lies in its synthetic versatility. The following protocols detail key transformations to create advanced materials for organic electronics.
Protocol 1: Suzuki Cross-Coupling for π-System Extension
This protocol describes a general procedure for the arylation of the 4 and 7 positions of the benzothiadiazole core, a critical step in tuning the material's optoelectronic properties.
Reaction Scheme:
A representative Suzuki cross-coupling reaction scheme.
Materials:
-
Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous solvent and the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[11]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4,7-diaryl-5,6-dinitrobenzo[c][1][2][3]thiadiazole.[11]
Protocol 2: Reduction of Nitro Groups to Form the Diamino Intermediate
The dinitro groups can be efficiently reduced to diamino groups, which are key for subsequent condensation reactions to form larger heterocyclic systems.
Reaction Scheme:
Reduction of the dinitro derivative to the diamino intermediate.
Materials:
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), 5-10 equivalents)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., concentrated HCl, if using SnCl₂)
-
Base for neutralization (e.g., saturated NaHCO₃ solution)
Procedure:
-
Dissolution: Dissolve the 4,7-diaryl-5,6-dinitrobenzo[c][1][2][3]thiadiazole in the chosen solvent in a round-bottom flask.
-
Addition of Reducing Agent: Add the reducing agent to the solution. If using SnCl₂·2H₂O, the addition of concentrated HCl may be necessary to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction mixture and carefully neutralize with a base (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. The crude diamino product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Synthesis of Quinoxaline-Fused Benzothiadiazole Derivatives
This protocol outlines the condensation of the diamino intermediate with a diketone to form a quinoxaline-fused benzothiadiazole, a powerful acceptor unit for high-performance organic semiconductors.
Reaction Scheme:
Formation of the quinoxaline-fused benzothiadiazole system.
Materials:
-
1,2-Diketone (e.g., benzil, acenaphthenequinone)
-
Solvent (e.g., Acetic acid, Ethanol)
Procedure:
-
Reaction Setup: Combine the diamino intermediate and the 1,2-diketone in a round-bottom flask.
-
Solvent Addition: Add the solvent (acetic acid often serves as both solvent and catalyst).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration. If not, pour the mixture into water to induce precipitation.
-
Purification: Wash the collected solid with water and a suitable organic solvent (e.g., methanol, ethanol) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.
Application in Organic Electronic Devices
Materials derived from 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole are well-suited for use as the active layer in various organic electronic devices. Below are representative protocols for the fabrication of OFETs and OSCs.
Protocol 4: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating the performance of new organic semiconductors.
Device Architecture Workflow:
Workflow for the fabrication of a bottom-gate, top-contact OFET.
Materials and Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Organic semiconductor synthesized from 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Shadow mask for source/drain electrodes (Gold or other suitable metal)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and bake at 120 °C for 30 minutes.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic surface, which improves the morphology of the overlying organic semiconductor film.
-
Semiconductor Deposition: Prepare a solution of the organic semiconductor in a suitable solvent (e.g., 5-10 mg/mL). Spin-coat the solution onto the treated SiO₂ surface. The spin speed and time should be optimized to achieve the desired film thickness.
-
Thermal Annealing: Anneal the semiconductor film on a hotplate in an inert atmosphere (e.g., a glovebox) to remove residual solvent and improve molecular ordering. The annealing temperature and time are material-dependent.[11]
-
Electrode Deposition: Deposit the source and drain electrodes (typically Gold) through a shadow mask onto the semiconductor layer using a thermal evaporator. A common channel length and width are 50 µm and 1000 µm, respectively.
-
Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere. Extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.[9][11]
Representative Performance of Quinoxaline-Based OFETs:
| Polymer | Hole Mobility (µh) | On/Off Ratio | Reference |
| PQ1 | up to 0.12 cm²/Vs | > 10⁵ | [9][11] |
Protocol 5: Fabrication of a Bulk-Heterojunction Organic Solar Cell (OSC)
This protocol outlines the fabrication of a conventional bulk-heterojunction solar cell, where the active layer is a blend of a donor polymer and an acceptor material derived from the title compound.
Device Architecture Workflow:
Workflow for the fabrication of a bulk-heterojunction OSC.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Donor polymer (e.g., PM6)
-
Acceptor material (a derivative of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole)
-
Organic solvent for the active layer (e.g., chloroform, chlorobenzene)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Current-voltage (J-V) measurement system
Procedure:
-
Substrate Preparation: Clean the ITO substrates as described in the OFET protocol. Treat the ITO surface with UV-ozone for 15 minutes to improve its work function.
-
Hole Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at ~140 °C for 10 minutes.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and the acceptor material in a suitable solvent. The weight ratio and concentration need to be optimized. Spin-coat the blend solution onto the PEDOT:PSS layer in an inert atmosphere.
-
Annealing: Anneal the active layer to optimize the morphology of the bulk heterojunction. This can be solvent annealing (slow drying in a solvent vapor atmosphere) or thermal annealing.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of Aluminum.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²). Determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Representative Performance of Quinoxaline-Fused Benzothiadiazole Based OSCs:
| Acceptor Material | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| TQT (heterotrimer) | PM6 | 18.52 | - | - | - | [2] |
Conclusion and Future Outlook
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its strong electron-accepting character and the presence of reactive bromine sites allow for the creation of a wide range of donor-acceptor materials with tunable properties. The synthetic protocols provided herein offer a roadmap for transforming this intermediate into high-performance organic semiconductors. The demonstrated application of its derivatives in OFETs and OSCs with impressive performance metrics underscores the immense potential of this compound in the development of next-generation organic electronic devices. Future research will likely focus on further functionalization of the quinoxaline-fused benzothiadiazole systems and the exploration of their applications in other areas such as organic thermoelectrics and bioelectronics.
References
- 1. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazoloquinoxaline-Fused Naphthalenediimides for n-Type Organic Field-Effect Transistors (OFETs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
- 11. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. This compound | 76186-72-6 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
The Potent Electron Acceptor: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole as a Premier Building Block for High-Performance Organic Semiconductors
Introduction: The Quest for Potent Electron-Accepting Moieties in Organic Electronics
In the landscape of organic electronics, the design and synthesis of high-performance semiconducting materials are paramount for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A key strategy in the molecular engineering of these materials is the donor-acceptor (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) units are copolymerized to tailor the material's frontier molecular orbital (HOMO/LUMO) energy levels, optical absorption properties, and charge transport characteristics. The benzothiadiazole (BT) core has been established as a cornerstone electron-accepting unit due to its planar structure, robust chemical stability, and versatile functionalization, enabling straightforward tuning of its electronic properties.
This application note provides a comprehensive guide to the use of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (DBDNBT), a highly activated benzothiadiazole derivative, as a potent building block for organic semiconductors. The introduction of two strongly electron-withdrawing nitro groups onto the BT core significantly lowers the LUMO level, making it an exceptional candidate for n-type and ambipolar semiconducting polymers. We will detail the synthesis of this key monomer, provide field-proven protocols for its incorporation into conjugated polymers via cross-coupling reactions, and discuss the resulting material properties and device performance.
The Strategic Advantage of Dinitro-Functionalization
The choice of electron-withdrawing substituents on the benzothiadiazole ring is a critical determinant of the final polymer's performance. While fluorination is a widely employed strategy for lowering both HOMO and LUMO energy levels and improving air stability, the use of nitro groups offers a distinct electronic profile.
The nitro group is one of the strongest π-acceptors, leading to a more significant depression of the LUMO energy level compared to fluorine or even cyano groups. This is highly desirable for achieving efficient electron injection and transport in n-channel OFETs. However, the introduction of nitro groups is not without challenges. Steric hindrance can sometimes limit the π-accepting capability of the nitro group, potentially leading to a less planar polymer backbone and reduced device performance compared to cyano- or fluoro-substituted analogues.[1][2][3][4] Therefore, careful selection of the comonomer and polymerization conditions is crucial to harness the full potential of the dinitro-functionalized benzothiadiazole unit.
Synthesis and Characterization of the Monomer
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (DBDNBT) is a two-step process starting from the commercially available 2,1,3-benzothiadiazole. The first step involves the bromination of the benzothiadiazole core, followed by a dinitration reaction.
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol is adapted from established bromination procedures for benzothiadiazole.[5]
Materials:
-
2,1,3-Benzothiadiazole
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48%)
-
Nitrogen gas (N₂)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2,1,3-benzothiadiazole.
-
Add hydrobromic acid (48%) to the flask and heat the mixture to 100 °C with stirring.
-
Slowly add bromine dropwise to the reaction mixture over 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Allow the reaction to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield light-yellow crystals of 4,7-Dibromo-2,1,3-benzothiadiazole.
Causality: The use of hydrobromic acid as the reaction medium and bromine as the brominating agent provides a robust system for the electrophilic aromatic substitution on the electron-rich benzene ring of the benzothiadiazole core. The reflux conditions ensure the reaction goes to completion.
Protocol 2: Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (DBDNBT)
This protocol utilizes a modified nitration method for enhanced yield and purity.[1][2]
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Nitric acid (HNO₃, fuming)
-
Round-bottom flask
-
Ice bath
-
Stirring plate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4,7-Dibromo-2,1,3-benzothiadiazole in trifluoromethanesulfonic acid at 0 °C (ice bath).
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture over crushed ice. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to afford pure 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole as yellow crystals.
Causality: The combination of a strong superacid (trifluoromethanesulfonic acid) and nitric acid generates the highly reactive nitronium ion (NO₂⁺) in situ, which is a powerful electrophile capable of nitrating the already electron-deficient dibromobenzothiadiazole ring. The low temperature helps to control the reaction rate and minimize side reactions.
Caption: Synthetic workflow for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Polymerization Protocols for D-A Copolymers
DBDNBT serves as a versatile monomer for creating D-A copolymers through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations. The choice of the donor comonomer is critical for tuning the properties of the resulting polymer.
Protocol 3: Stille Cross-Coupling Polymerization
This protocol provides a general method for the Stille polymerization of DBDNBT with a distannylated donor comonomer, such as a bis(trimethylstannyl)thiophene derivative.
Materials:
-
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (DBDNBT)
-
Distannylated donor comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add DBDNBT, the distannylated donor comonomer (in a 1:1 molar ratio), Pd₂(dba)₃ (2-3 mol%), and P(o-tol)₃ (8-12 mol%).
-
Add anhydrous toluene via cannula to the flask.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.
-
The final polymer is obtained by precipitating the chloroform fraction in methanol and drying under vacuum.
Causality: The Pd₂(dba)₃/P(o-tol)₃ catalytic system is highly effective for Stille polymerization, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and ensure the formation of a high molecular weight polymer.
Caption: General workflow for D-A copolymer synthesis using DBDNBT.
Characterization and Performance of DBDNBT-Based Polymers
Polymers incorporating the DBDNBT unit are expected to exhibit strong intramolecular charge transfer, leading to broad absorption spectra extending into the near-infrared region. The potent electron-withdrawing nature of the dinitro groups will result in low-lying LUMO energy levels, which is advantageous for n-type charge transport.
| Property | Expected Range/Value | Significance |
| Optical Bandgap (Eg) | 1.1 - 1.5 eV | Enables absorption of a broad range of the solar spectrum in OPVs. |
| LUMO Energy Level | < -4.0 eV | Facilitates efficient electron injection from common electrodes (e.g., Al, Ca). |
| HOMO Energy Level | -5.5 to -6.0 eV | Deep HOMO levels contribute to high open-circuit voltages (Voc) in OPVs and improved air stability. |
| Electron Mobility (µe) in OFETs | > 0.01 cm²/Vs | Essential for high-performance n-channel transistors. |
Note: The actual values will depend on the specific donor comonomer used.
While comprehensive device data for polymers derived specifically from 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is still emerging, studies on analogous structures provide valuable insights. For instance, a polymer incorporating a 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole acceptor unit (PCDTT-NO2FBT) exhibited n-type behavior in OFETs with an electron mobility of 0.024 cm² V⁻¹ s⁻¹.[3] However, in that particular study, steric effects from the nitro group were suggested to limit its π-accepting capability, leading to a wider bandgap and lower performance compared to cyano-functionalized counterparts.[3] This highlights the importance of comonomer selection to mitigate steric hindrance and maximize the electronic benefits of the dinitro substitution.
Conclusion and Future Outlook
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a highly promising building block for the synthesis of low-bandgap, n-type, and ambipolar organic semiconductors. Its exceptionally strong electron-accepting character, derived from the two nitro groups, provides a powerful tool for tuning the electronic properties of D-A copolymers. The synthetic protocols provided herein offer a clear pathway for the preparation of this key monomer and its subsequent polymerization.
Future research should focus on the strategic design of comonomers that can accommodate the steric requirements of the nitro groups to achieve optimal backbone planarity and intermolecular packing. The exploration of DBDNBT-based polymers in all-polymer solar cells and n-channel OFETs holds significant potential for advancing the field of organic electronics.
References
- 1. heeneygroup.com [heeneygroup.com]
- 2. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
Application Notes and Protocols for the Incorporation of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in Near-Infrared (NIR) Light-Emitting Diodes
Abstract: This document provides a comprehensive technical guide for researchers on the utilization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole as a core component in the fabrication of near-infrared (NIR) organic light-emitting diodes (OLEDs). This material is a potent electron-deficient building block designed to facilitate emission in the NIR spectrum, a region of growing interest for applications in night-vision displays, optical communication, and biomedical sensing. These notes detail the synthesis, purification, and essential characterization of the molecule. Furthermore, we provide detailed, field-tested protocols for the fabrication of solution-processed OLEDs incorporating this compound as an emissive dopant, along with methodologies for device characterization and performance analysis.
Introduction: The Role of Electron-Deficient Moieties in NIR Emitters
Organic molecules capable of emitting light in the near-infrared (NIR) region (700-1000 nm) are critical for next-generation optoelectronic devices. A primary strategy in the molecular design of NIR emitters is to minimize the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to the "energy-gap law," a smaller energy gap increases the rate of non-radiative decay, which can quench luminescence. Therefore, molecular design must not only achieve a low energy gap but also maintain a rigid structure to suppress vibrational non-radiative pathways.
A robust method to achieve a low bandgap is to construct molecules with a strong intramolecular charge-transfer (ICT) character. This is typically realized by combining a potent electron-donating moiety with a strong electron-accepting (or electron-deficient) unit. The 2,1,3-benzothiadiazole (BTD) core is a well-established and effective electron acceptor in materials for OLEDs and organic photovoltaics.[1] By functionalizing the BTD core with additional powerful electron-withdrawing groups, its acceptor strength can be dramatically enhanced. The subject of this guide, 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, features two nitro groups (-NO₂) in addition to the intrinsic deficiency of the BTD heterocycle, making it an exceptionally strong acceptor unit poised to create materials with very low LUMO levels and facilitate deep red to NIR emission.[2]
Core Component: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
This molecule is a high-purity crystalline solid intended for use as a monomer or dopant in the synthesis of advanced organic electronic materials.[3] Its key attributes make it a compelling candidate for NIR OLED applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76186-72-6 | [4][5][6] |
| Molecular Formula | C₆Br₂N₄O₄S | [4][5] |
| Molecular Weight | 383.96 g/mol | [4][5] |
| Appearance | Yellow crystalline solid | [4] |
| Purity | >97.0% (HPLC) | |
| Classification | Benzothiadiazole Monomer / Acceptor |
Rationale for Use in NIR OLEDs
The incorporation of two nitro groups and two bromine atoms onto the benzothiadiazole core has profound electronic consequences:
-
Exceptional Electron Affinity: The cumulative electron-withdrawing effect of the dinitro and BTD functionalities drastically lowers the LUMO energy level. When combined with a suitable donor, this facilitates a low-energy ICT transition, which is a prerequisite for NIR emission.
-
Functional Handles for Synthesis: The two bromo-substituents at the 4 and 7 positions serve as versatile reaction sites for cross-coupling reactions (e.g., Suzuki, Stille), enabling the facile incorporation of this acceptor unit into larger conjugated systems like polymers or complex small molecules.
-
Potential for Near-Infrared Emission: The strong ICT character enabled by this building block is a known strategy to shift device electroluminescence into the NIR region. Commercial suppliers explicitly note its potential for producing near-IR sensitivity in light-emitting diodes.[7]
Foundational Protocols: Synthesis and Characterization
While this molecule is commercially available, in-house synthesis and rigorous characterization are often necessary for high-purity materials required in OLED fabrication.
Protocol for Synthesis: Nitration of 4,7-Dibromobenzo[c]thiadiazole
This protocol is based on standard electrophilic aromatic substitution methods for nitration. The starting material, 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, is commercially available.
Causality: The synthesis involves the nitration of the electron-rich benzene ring of the benzothiadiazole core. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile, in situ. The sulfuric acid protonates the nitric acid, which then loses water to form the highly reactive nitronium ion, which attacks the aromatic ring.
Materials:
-
4,7-Dibromobenzo[c]thiadiazole (1.0 eq)
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized water
-
Ice
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C.
-
Substrate Addition: Slowly add the 4,7-Dibromobenzo[c]thiadiazole powder to the cooled sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to the dropping funnel and add it dropwise to the solution of the substrate over 30-60 minutes. Maintain the reaction temperature strictly below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Disclaimer: This is a generalized protocol. Reaction times, temperatures, and purification methods should be optimized for best results. All work must be performed in a certified fume hood with appropriate personal protective equipment.
Protocol for Photophysical and Electrochemical Characterization
To effectively design an OLED device, the optical and electronic properties of the emissive material must be precisely known.
Objective: To determine the absorption/emission characteristics and estimate the HOMO/LUMO energy levels of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
A. UV-Visible Absorption and Photoluminescence (PL) Spectroscopy
-
Solution Preparation: Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., Toluene, Dichloromethane).
-
Absorption Measurement: Record the UV-Vis absorption spectrum. The absorption onset (λ_onset) will be used to calculate the optical bandgap (E_g^opt).
-
Emission Measurement: Excite the solution at its absorption maximum (λ_max) and record the photoluminescence spectrum to determine the emission maximum (λ_em).
B. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
-
Causality: CV measures the oxidation and reduction potentials of a molecule. The onset of the first oxidation potential (E_ox) is correlated with the HOMO level, while the onset of the first reduction potential (E_red) is correlated with the LUMO level. These values are measured relative to a reference electrode and can be converted to absolute energy levels (in eV) using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[8]
Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Addition: Dissolve the compound in the electrolyte solution to a concentration of ~1 mM.
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Scan the potential to measure the reduction and oxidation waves.
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. The Fc/Fc⁺ redox couple typically has a value of 4.8 eV below the vacuum level.
-
Calculation:
-
HOMO (eV) = -[E_ox^onset vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[E_red^onset vs Fc/Fc⁺ + 4.8]
-
Electrochemical Bandgap (E_g^el) = LUMO - HOMO
-
Application Protocol: Fabrication of a Solution-Processed NIR OLED
This section describes a representative protocol for fabricating a multilayer OLED using 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole as an emissive dopant in a suitable host material via spin-coating.
Rationale for Device Architecture and Material Selection
A standard multilayer OLED architecture is employed to ensure efficient charge injection, transport, and recombination within the emissive layer.
-
Substrate/Anode: Indium Tin Oxide (ITO) coated glass is used for its high transparency and conductivity.
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is used to reduce the hole injection barrier from the ITO to the hole transport layer and to smooth the anode surface.
-
Hole Transport Layer (HTL): A material like Poly(9-vinylcarbazole) (PVK) or 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is used to facilitate hole transport to the emissive layer.
-
Emissive Layer (EML): A host material (e.g., CBP) is doped with a small weight percentage (1-10 wt%) of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. The host facilitates charge transport, while the dopant traps the excitons and emits light. The energy transfer from host to guest is critical for efficient emission.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), is used to transport electrons from the cathode.
-
Electron Injection Layer (EIL) / Cathode: A low work function metal like Calcium (Ca) or Lithium Fluoride (LiF) followed by a protective layer of Aluminum (Al) is used for efficient electron injection and device stability.
Caption: Proposed multilayer device architecture for a solution-processed NIR OLED.
Step-by-Step Fabrication Protocol
A. Substrate Preparation
-
Pattern ITO-coated glass substrates using photolithography and etching, or purchase pre-patterned substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before use to increase the work function of the ITO and remove organic residues.
B. Solution Preparation (in a Nitrogen-filled glovebox)
-
HIL Solution: Use a filtered, commercially available PEDOT:PSS solution.
-
HTL Solution: Prepare a solution of CBP in a suitable solvent like chlorobenzene or toluene (e.g., 10 mg/mL).
-
EML Solution: Prepare a host solution of CBP (e.g., 10 mg/mL) in chlorobenzene. From this stock, create the final EML solution by adding the calculated amount of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole to achieve the desired doping concentration (e.g., 5 wt%).
-
ETL Solution: Prepare a solution of TPBi in a solvent that will not dissolve the underlying EML layer (an orthogonal solvent system), such as a mixture of polar solvents. Note: TPBi is often thermally evaporated due to poor solubility, but solution-processable variants exist.
C. Thin Film Deposition by Spin-Coating (in a Nitrogen-filled glovebox)
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate (e.g., 4000 rpm for 60s). Anneal on a hotplate at 120-140 °C for 15 minutes.
-
HTL Deposition: Spin-coat the HTL solution on top of the HIL layer (e.g., 2500 rpm for 60s). Anneal at 90 °C for 20 minutes to remove residual solvent.
-
EML Deposition: Spin-coat the EML solution on top of the HTL layer (e.g., 2000 rpm for 60s). Anneal at 90 °C for 20 minutes.
-
ETL Deposition: Spin-coat the ETL solution using an orthogonal solvent. Anneal appropriately.
D. Cathode Deposition
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr) without breaking the inert atmosphere.
-
Deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the cathode area and create individual pixels.
E. Encapsulation
-
Immediately encapsulate the device using a UV-curable epoxy and a glass coverslip in the glovebox to prevent degradation from atmospheric oxygen and moisture.
Device Performance Analysis and Characterization
Workflow for OLED Characterization
Caption: Workflow for comprehensive OLED performance characterization.
Protocol for Electroluminescence Testing
-
Mount the encapsulated device onto a test stage.
-
Connect the device pixels to a source measure unit (SMU).
-
Place a calibrated photodetector or the input of a fiber-optic spectrometer in front of the pixel.
-
Sweep the voltage across the device and simultaneously record the current density (J) and luminance (L) or radiance.
-
Record the electroluminescence (EL) spectrum at various driving voltages.
-
From this data, calculate key performance metrics: Current Efficiency (cd/A), Power Efficiency (lm/W), and External Quantum Efficiency (EQE, %).
Target Performance Benchmarks
As there is no published data for OLEDs using this specific molecule, we provide benchmarks from recent high-performance, heavy-metal-free NIR OLEDs to serve as a target for device optimization.
| Performance Metric | Target Benchmark Value | Emitter Type Example | Source |
| Peak EL Wavelength (λ_EL) | > 750 nm | BODIPY Derivative | [9] |
| Max. External Quantum Eff. (EQE) | > 1.0 % | BODIPY Derivative | [9] |
| Turn-on Voltage | < 5.0 V | Porphyrin Oligomer | [10] |
| Max. Radiance | > 2500 mW Sr⁻¹ m⁻² | AIE Fluorophore | [9] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Turn-on Voltage | Poor energy level alignment; Thick charge transport layers; High contact resistance. | Select HIL/HTL/ETL materials with better energy alignment; Optimize layer thicknesses; Ensure clean substrate and proper electrode contact. |
| Low Efficiency (EQE) | Poor host-guest energy transfer; Unbalanced charge injection; Non-radiative recombination; Quenching at high dopant concentration. | Choose a host with good spectral overlap with the dopant's absorption; Adjust HTL/ETL thicknesses to balance charge flux; Optimize dopant concentration (start low, 1-2%). |
| Device Shorts / High Leakage Current | ITO spikes; Pinholes in organic layers; Dust contamination. | Use high-quality ITO; Ensure all fabrication steps are in a cleanroom/glovebox environment; Optimize spin-coating parameters for uniform films. |
| No Light Output | Wrong polarity; Broken circuit; Mismatched energy levels preventing recombination in EML. | Check electrical connections; Verify HOMO/LUMO levels of all layers to ensure a cascading energy structure. |
Safety Precautions
-
Chemical Handling: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole and its precursors should be handled with care. Assume all new compounds are toxic. Use standard personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Organic solvents used in fabrication are often flammable and toxic. All solution preparation and spin-coating must be performed in a certified nitrogen-filled glovebox or a fume hood.
-
Evaporation: High-vacuum evaporators pose electrical and implosion hazards. Follow manufacturer's operating procedures.
-
Device Testing: High voltages may be used during testing. Ensure proper electrical insulation and shielding.
References
- 1. benchchem.com [benchchem.com]
- 2. Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC05238B [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lumorachemicals.com [lumorachemicals.com]
- 7. 4,7-dibroMo-5,6-dinitrobenzo[c][1,2,5]thiadiazole | 76186-72-6 [chemicalbook.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Progresses and Perspectives of Near-Infrared Emission Materials with “Heavy Metal-Free” Organic Compounds for Electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Suzuki Coupling Reactions with 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction: Unlocking the Potential of an Electron-Deficient Core
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a highly electron-deficient heterocyclic compound, a characteristic that makes it a compelling building block for advanced materials and pharmaceutical agents. The potent electron-withdrawing nature of the two nitro groups and the fused thiadiazole ring system imparts unique electronic and photophysical properties. However, this same electronic profile presents distinct challenges for synthetic modification.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3][4][5] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool.[5]
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for successfully implementing Suzuki coupling reactions on the 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole scaffold. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and discuss critical parameters for optimization and troubleshooting, empowering you to leverage this powerful reaction for the synthesis of novel, high-value compounds.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. This step forms a square-planar Pd(II) complex. The strong electron-withdrawing nitro groups on the benzothiadiazole core facilitate this rate-limiting step by lowering the electron density at the carbon centers, making the C-Br bond more susceptible to cleavage.[1][6][7]
-
Transmetalation : This stage involves the transfer of the organic group from the boron atom of the organoborane reagent to the palladium center. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex, which then readily exchanges its organic moiety for the bromide on the palladium complex.[6]
-
Reductive Elimination : In the final step, the two organic groups (the benzothiadiazole and the newly transferred group) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Di-substitution on 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
This protocol provides a general procedure for the double Suzuki coupling to synthesize a 4,7-diaryl-5,6-dinitrobenzo[c]thiadiazole derivative.
Materials and Reagents
-
Substrate : 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (CAS: 76186-72-6)
-
Boronic Acid : Arylboronic acid (e.g., Phenylboronic acid, 2.2 - 2.5 equivalents)
-
Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Base : Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (3-4 equivalents)
-
Solvent : Anhydrous and degassed 1,4-Dioxane, Toluene, or DMF
-
Co-solvent : Degassed deionized water
-
Inert Gas : Argon or Nitrogen
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (manifold or balloon)
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: General workflow for Suzuki coupling and product isolation.
Step-by-Step Method:
-
Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 4.0 eq).
-
Inerting : Seal the flask and evacuate and backfill with inert gas three times to ensure the exclusion of oxygen.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the substrate).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 85-110°C) with vigorous stirring.[8]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4,7-diaryl product.
Optimization and Troubleshooting
Achieving high yields with the electron-deficient 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole requires careful consideration of reaction parameters. The following table and discussion provide a starting point for optimization, drawing on data from the closely related 4,7-dibromobenzo[c][8][9][10]thiadiazole system.
| Arylboronic Partner | Catalyst System | Base | Solvent System | Temp. (°C) | Notes |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 110 | Standard conditions, good for many simple arylboronic acids.[8][11] |
| Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 120 | High temperatures may be needed for less reactive partners.[8][11] |
| Electron-rich aryl | SPhos-based precatalyst | K₃PO₄ | Toluene / H₂O | 100 | Bulky, electron-rich ligands can accelerate the reaction.[12] |
| Heteroarylboronic ester | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 70 | Milder conditions may be possible with highly active catalyst systems.[8][11] |
Causality Behind Experimental Choices
-
Catalyst & Ligand : The choice of ligand is critical. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate both the oxidative addition and reductive elimination steps, which is often beneficial for deactivated or challenging substrates.[1][6][12] For the highly electron-deficient substrate , standard catalysts like Pd(dppf)Cl₂ are often a good starting point as oxidative addition is already facilitated.[8]
-
Base Selection : The base's role is not passive. Stronger bases like K₃PO₄ or Cs₂CO₃ can increase the rate of transmetalation but may also promote side reactions.[13] Weaker bases like Na₂CO₃ or K₂CO₃ are common but may require higher temperatures.[8] The choice must be balanced to promote the desired reaction without degrading the substrate or boronic acid.
-
Solvent : A biphasic solvent system, typically an organic solvent (dioxane, toluene, THF) with water, is frequently used.[8][10] The organic solvent solubilizes the substrate and catalyst, while water helps dissolve the inorganic base. Anhydrous conditions are also possible and can be beneficial in preventing certain side reactions.[5]
-
Boronic Acid vs. Esters : While boronic acids are common, they can be prone to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[13] This is especially problematic with electron-deficient boronic acids. Using more stable boronic esters, such as pinacol esters (BPin), can mitigate this issue by slowly releasing the boronic acid in situ.[13]
Troubleshooting Common Issues
-
Low or No Yield :
-
Check Atmosphere : The Pd(0) catalyst is oxygen-sensitive. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[13]
-
Catalyst Integrity : Palladium catalysts, especially Pd(II) precatalysts, can degrade. Use a fresh, properly stored catalyst.[13] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also stall the reaction.[14][15]
-
Reagent Purity : Ensure the purity of your substrate, boronic acid, and base.
-
-
Protodeboronation of Boronic Acid :
-
Homocoupling of Boronic Acid :
-
Symptom : You isolate Ar-Ar from your Ar-B(OH)₂ reagent.
-
Solution : This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote this side reaction.[1] Improve degassing procedures.
-
-
Dehalogenation of Substrate :
-
Symptom : You observe the formation of the product where one or both bromine atoms have been replaced by hydrogen.
-
Solution : This can occur if a hydride source is present. Ensure solvents are pure. Sometimes, changing the ligand or base can suppress this pathway.[1]
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Stille Coupling Reactions: Functionalizing 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
Introduction: Navigating the Challenges of Functionalizing a Highly Electron-Deficient Heterocycle
The 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole core is a highly electron-deficient aromatic system, a feature that imparts unique photophysical and electronic properties, making its derivatives promising candidates for materials science and medicinal chemistry. However, the very electronic nature that makes this scaffold attractive also presents significant challenges for synthetic chemists. The strong electron-withdrawing effects of the two nitro groups and the benzothiadiazole ring deactivate the C-Br bonds towards the oxidative addition step in palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle of the Stille coupling.
This application note provides a comprehensive guide to the strategic functionalization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole using Stille coupling protocols. We will delve into the mechanistic considerations, provide detailed, step-by-step protocols for both mono- and diarylation, and offer insights into troubleshooting and optimization. The protocols and discussions herein are designed to be a valuable resource for researchers, scientists, and drug development professionals working with this and other challenging electron-deficient substrates.
Mechanistic Insights: The Stille Coupling Catalytic Cycle
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
For electron-deficient substrates like 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, the oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step. The electron-withdrawing nitro groups decrease the electron density of the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage. To overcome this hurdle, the choice of catalyst, ligands, and the addition of co-catalysts are of paramount importance.
Synthesis of Starting Material: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
The starting material can be synthesized from 4,7-dibromo-2,1,3-benzothiadiazole through a nitration reaction.
Protocol 1: Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
| Reagent/Solvent | Molar Eq. | Amount |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 1.0 | (as starting material) |
| Fuming Nitric Acid (90%) | excess | (as reagent and solvent) |
| Sulfuric Acid (98%) | excess | (as reagent and solvent) |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4,7-dibromo-2,1,3-benzothiadiazole to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole as a solid.
Protocols for Stille Coupling
The following protocols are designed as robust starting points for the functionalization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. Optimization of reaction time, temperature, and catalyst loading may be necessary depending on the specific organostannane used.
Protocol 2: Mono-arylation of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
Achieving selective mono-functionalization of dihaloarenes can be challenging due to the potential for double addition. Careful control of stoichiometry is key.
| Reagent/Solvent | Molar Eq. | Amount |
| 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole | 1.0 | (as starting material) |
| Organostannane (e.g., Tributyl(phenyl)stannane) | 1.1 | |
| Pd₂(dba)₃ | 0.02 | |
| P(o-tol)₃ | 0.08 | |
| Toluene | - | (anhydrous, degassed) |
Procedure:
-
To a flame-dried Schlenk flask, add 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane via syringe and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Di-arylation of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
For the synthesis of symmetrically disubstituted derivatives, an excess of the organostannane is used to drive the reaction to completion.
| Reagent/Solvent | Molar Eq. | Amount |
| 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole | 1.0 | (as starting material) |
| Organostannane (e.g., Tributyl(2-thienyl)stannane) | 2.5 | |
| Pd(PPh₃)₄ | 0.05 | |
| CuI (optional co-catalyst) | 0.1 | |
| DMF | - | (anhydrous, degassed) |
Procedure:
-
In a flame-dried Schlenk flask, combine 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, Pd(PPh₃)₄, and CuI (if used).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous, degassed DMF via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture and pour it into a saturated aqueous KF solution and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Experimental Workflow and Key Considerations
Caption: A generalized experimental workflow for Stille coupling reactions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For electron-deficient substrates, palladium(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.[3] Electron-rich and bulky phosphine ligands, such as P(o-tol)₃ or P(t-Bu)₃, can accelerate the rate-limiting oxidative addition step.[4]
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. Toluene and DMF are common choices for Stille couplings, with DMF often being preferred for less reactive substrates due to its higher boiling point and polarity.
-
Additives: The addition of a stoichiometric amount of CuI can significantly accelerate the rate of Stille couplings, particularly with challenging substrates.[5] The exact mechanism of this rate enhancement is still debated but is thought to involve a more facile transmetalation step.
-
Work-up with KF: Organotin byproducts can be difficult to remove during purification. A work-up procedure involving a saturated aqueous solution of potassium fluoride (KF) is highly effective in precipitating the tin salts as insoluble fluorides, which can then be easily removed by filtration.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Oxygen contamination- Impure reagents/solvents- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure the reaction setup is completely under an inert atmosphere.- Use freshly distilled/dried and degassed solvents.- Increase the reaction temperature in increments. |
| Formation of homocoupled product (R'-R') | - Presence of oxygen- High catalyst loading | - Thoroughly degas all solvents and reagents.- Reduce the catalyst loading. |
| Dehalogenation of the starting material | - Presence of water or protic impurities- Certain ligand/solvent combinations | - Ensure all reagents and solvents are strictly anhydrous.- Screen different solvents (e.g., switch from DMF to toluene). |
| Difficulty in removing tin byproducts | - Inefficient precipitation of tin salts | - Ensure a sufficient excess of KF solution is used during work-up and allow for adequate stirring time. |
Conclusion
The Stille coupling reaction is a powerful tool for the C-C bond formation, and with careful consideration of the reaction parameters, it can be successfully applied to challenging electron-deficient substrates like 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel derivatives of this important heterocyclic scaffold, paving the way for new discoveries in materials science and drug development.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Derivatization of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole: A Versatile Scaffold for Tuning Optoelectronic Properties
Introduction: The Strategic Importance of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
In the landscape of advanced organic materials, the 2,1,3-benzothiadiazole (BT) core has been established as a cornerstone electron-accepting unit for the construction of high-performance organic semiconductors. Its inherent electron-deficient nature, coupled with a rigid and planar structure, makes it an ideal building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic functionalization of the BT core is a powerful tool to modulate the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the material's optoelectronic properties.
This guide focuses on a particularly potent derivative: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole . The presence of two strongly electron-withdrawing nitro groups (-NO₂) flanking the benzothiadiazole core significantly lowers the LUMO energy level, rendering the 4 and 7 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity opens a gateway for the introduction of a wide array of functional groups, providing a versatile platform for the fine-tuning of optical and electronic properties. These derivatization strategies are pivotal for researchers, scientists, and drug development professionals aiming to design next-generation organic electronic materials with tailored functionalities.
Core Concept: Nucleophilic Aromatic Substitution (SNAr) for Property Modulation
The primary synthetic strategy for derivatizing 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is the nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the dinitro and thiadiazole moieties creates a significant partial positive charge on the carbon atoms attached to the bromine atoms, making them highly electrophilic. This activation facilitates the attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving groups.
The choice of nucleophile is the critical determinant in tuning the optoelectronic properties of the final compound. Electron-donating groups, such as primary and secondary amines or thiolates, will raise the HOMO energy level of the molecule while having a smaller effect on the already low-lying LUMO. This strategic narrowing of the HOMO-LUMO gap leads to a red-shift in the absorption and emission spectra, pushing the material's operational wavelength towards the visible and near-infrared regions.
Figure 1: General workflow for the derivatization and
Application Note & Protocol Guide: Fabrication of High-Quality Thin Films Containing 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide to the fabrication and characterization of thin films incorporating 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. This electron-deficient small molecule is a key building block for advanced organic electronic materials due to its unique chemical structure.[1][2] High-quality thin film fabrication is paramount for harnessing its potential in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This guide details two primary fabrication methodologies: solution-based spin coating and vacuum thermal evaporation. Each protocol is presented with in-depth explanations of the underlying principles, enabling researchers to not only replicate the methods but also to rationally troubleshoot and adapt them for specific applications. Furthermore, a suite of essential characterization techniques is outlined to provide a framework for assessing film quality, morphology, and electronic properties.
Introduction to 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, with the CAS Number 76186-72-6, is a halogenated and nitrated derivative of the benzothiadiazole core.[3][4] The presence of two bromine atoms and two nitro groups renders the central aromatic system highly electron-deficient. This pronounced electron-accepting nature makes it a valuable component in donor-acceptor systems, which are fundamental to the operation of many organic electronic devices. The bromine substituents also provide reactive sites for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex conjugated molecules and polymers.[5]
The performance of devices based on this and similar organic semiconductors is critically dependent on the molecular packing and morphology of the thin film.[6][7] Therefore, precise control over the fabrication process is essential to achieve desirable and reproducible device characteristics. This guide provides the foundational protocols to achieve this control.
Table 1: Physicochemical Properties of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
| Property | Value | Source |
| CAS Number | 76186-72-6 | [3][4] |
| Molecular Formula | C₆Br₂N₄O₄S | [3] |
| Molecular Weight | 383.96 g/mol | [3] |
| Appearance | Yellow to light orange crystalline powder | |
| Melting Point | 196.0 to 200.0 °C |
Pre-Fabrication: Materials and Substrate Preparation
Materials and Equipment
-
Material: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (>97% purity)
-
Solvents (for Spin Coating): High-purity, anhydrous chloroform, chlorobenzene, tetrahydrofuran (THF)
-
Substrates: Silicon wafers with a thermally grown SiO₂ layer (for OFETs), indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass (for OPVs), quartz or glass slides (for optical characterization)
-
Cleaning Solvents: Deionized water, acetone, isopropanol (semiconductor grade)
-
Equipment:
-
Spin coater
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Hot plate
-
Ultrasonic bath
-
Nitrogen or argon gas source for drying and inert atmosphere processing
-
Substrate Cleaning Protocol (Self-Validating)
The quality of the substrate surface is critical as it dictates the nucleation and growth of the organic thin film. An improperly cleaned substrate will lead to poor film adhesion, high defect density, and inconsistent device performance. This multi-step cleaning protocol is designed to systematically remove organic and inorganic contaminants.
-
Initial Rinse: Thoroughly rinse the substrates with deionized water to remove gross particulate contamination.
-
Degreasing: Place the substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath. This step removes organic residues.
-
Second Organic Removal: Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes. Isopropanol removes any remaining acetone and other organic contaminants.
-
Final Rinse: Rinse the substrates extensively with deionized water to remove any residual isopropanol.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Dehydration Bake & UV-Ozone (Optional but Recommended): Bake the substrates on a hotplate at 120 °C for 15 minutes to remove any adsorbed water. For applications requiring a hydrophilic surface (e.g., for improved wetting by certain solutions), a 10-15 minute treatment with a UV-ozone cleaner is highly effective for removing final traces of organic contaminants and creating a high-energy surface.
Thin Film Fabrication Protocols
Two primary methods for fabricating thin films of small organic molecules are detailed below: spin coating for solution-based deposition and thermal evaporation for vacuum-based deposition.
Protocol 1: Spin Coating
Spin coating is a rapid and widely used technique for producing uniform thin films from solution.[8][9] The final film thickness is determined by the solution concentration, solvent volatility, and spin speed.
3.1.1. Solution Preparation
-
Solvent Selection Rationale: Specific solubility data for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is not widely published. However, based on its structure and the common solvents used for similar benzothiadiazole derivatives, chloroform, chlorobenzene, or THF are suitable starting points.[6][10] A preliminary solubility test is recommended.
-
Protocol:
-
Prepare a stock solution by dissolving 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in the chosen solvent. A starting concentration of 5-10 mg/mL is recommended.
-
Use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could act as nucleation sites for defects in the film.
-
3.1.2. Spin Coating Workflow
Caption: Spin Coating Workflow for Thin Film Fabrication.
3.1.3. Step-by-Step Protocol
-
Mounting: Securely place the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispensing: Using a micropipette, dispense an adequate amount of the filtered solution (e.g., 100 µL for a 1x1 inch substrate) to cover the majority of the substrate surface.
-
Spinning:
-
Step 1 (Spread Cycle): A low-speed spin (e.g., 500 rpm for 10 seconds) allows the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A high-speed spin (e.g., 1000-4000 rpm for 45-60 seconds) thins the film to its final thickness as the solvent evaporates. Higher speeds result in thinner films.
-
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox). Anneal at a temperature below the material's melting point (e.g., 80-150 °C) for 10-30 minutes. This step removes residual solvent and can improve the crystallinity and molecular ordering of the film.[11]
Table 2: Spin Coating Parameter Guide
| Parameter | Range | Rationale |
| Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films. |
| Spin Speed | 1000 - 5000 rpm | Higher speed results in thinner films due to greater centrifugal force. |
| Annealing Temp. | 80 - 150 °C | Promotes solvent removal and improves film crystallinity. Must be below the melting point. |
| Annealing Time | 10 - 30 min | Balances solvent removal with potential for film degradation at longer times. |
Protocol 2: Vacuum Thermal Evaporation (VTE)
VTE is a solvent-free method that involves sublimating the source material under high vacuum and allowing it to condense onto a substrate.[12] This technique offers excellent control over film thickness and purity, as non-volatile impurities are left behind in the evaporation source.
3.2.1. VTE Workflow
Caption: Vacuum Thermal Evaporation Workflow.
3.2.2. Step-by-Step Protocol
-
Loading: Place a small amount (10-20 mg) of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole powder into a suitable evaporation source (e.g., a molybdenum or tantalum boat). Mount the cleaned substrates in a holder above the source.
-
Pump-down: Evacuate the chamber to a high vacuum (pressure ≤ 10⁻⁶ Torr). This is crucial to ensure a long mean free path for the evaporated molecules, leading to a directional deposition and high-purity film.
-
Deposition:
-
Slowly increase the current to the evaporation boat to heat the material until it begins to sublimate. The melting point of ~198°C suggests a sublimation temperature in the range of 150-190°C, which must be determined empirically.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for small molecules is 0.1-1.0 Å/s.
-
Once the desired thickness is reached, close the shutter and ramp down the power to the source.
-
-
Cooling & Venting: Allow the system and substrates to cool down to room temperature before venting the chamber with an inert gas like nitrogen.
Thin Film Characterization
Characterization is essential to correlate the fabrication parameters with the film's physical and electronic properties.
Optical Properties: UV-Visible Spectroscopy
-
Principle: Measures the absorption of light as a function of wavelength. For conjugated molecules like benzothiadiazole derivatives, this reveals information about the electronic transitions (e.g., π-π* and intramolecular charge transfer bands).[13]
-
Protocol:
-
Use a film deposited on a transparent substrate (e.g., quartz).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).
-
-
Expected Results: Benzothiadiazole-based materials typically show two main absorption regions: a higher-energy band corresponding to π-π* transitions and a lower-energy intramolecular charge transfer (ICT) band.[14][15] The position of the absorption edge can be used to estimate the optical bandgap. A red-shift in the absorption spectrum of the thin film compared to the solution is often observed, indicating stronger intermolecular interactions and aggregation in the solid state.[10][15]
Morphology and Topography: Atomic Force Microscopy (AFM)
-
Principle: A sharp tip is scanned across the film surface to generate a 3D topographical map with nanoscale resolution. It provides information on surface roughness, grain size, and film continuity.[16]
-
Protocol:
-
Mount the thin film sample on the AFM stage.
-
Engage the tip in tapping mode to minimize damage to the soft organic film.
-
Scan several areas of the film (e.g., 1x1 µm, 5x5 µm) to assess uniformity.
-
-
Expected Results: The desired morphology depends on the application. For OFETs, large, well-interconnected crystalline grains are often desirable for efficient charge transport.[6] AFM images will reveal the success of the annealing process in promoting crystallinity. A low root-mean-square (RMS) roughness is generally preferred.
Structural Properties: X-ray Diffraction (XRD)
-
Principle: XRD provides information about the crystallinity and molecular packing of the film. In the Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) geometry, it is particularly sensitive to the structure of thin films.
-
Protocol:
-
Mount the sample on a goniometer.
-
Perform a θ-2θ scan or a GIWAXS measurement.
-
-
Expected Results: Sharp diffraction peaks indicate a crystalline film, while a broad, amorphous halo suggests a disordered structure. The position of the peaks can be used to determine the d-spacing between crystal planes, providing insight into the molecular packing (e.g., π-stacking distance).[12]
Conclusion
The protocols and characterization methods detailed in this guide provide a robust framework for the fabrication of high-quality thin films of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. By systematically controlling the deposition parameters and thoroughly characterizing the resulting films, researchers can optimize for specific device applications. The inherent versatility of this benzothiadiazole building block, combined with precise film fabrication, opens avenues for the development of next-generation organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,7-dibroMo-5,6-dinitrobenzo[c][1,2,5]thiadiazole CAS:76186-72-6, CasNo.76186-72-6 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 3. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 76186-72-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Spin coating mediated morphology modulation in self assembly of peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and comparative study of thiophene–benzothiadiazole based donor–acceptor–donor (D–A–D) materials | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
Welcome to the technical support center for the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of this critical synthetic intermediate.
I. Overview of the Synthesis
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a crucial step in the development of advanced materials, including polymers for organic electronics. The primary and most common route involves the dinitration of 4,7-Dibromo-2,1,3-benzothiadiazole. This electrophilic aromatic substitution reaction is typically carried out using strong nitrating agents.
The core challenge in this synthesis is achieving a high yield of the desired dinitro- product while minimizing the formation of the mono-nitro- byproduct. The electron-withdrawing nature of the first nitro group deactivates the aromatic ring, making the second nitration step more challenging and often leading to incomplete reactions and difficult purifications.
This guide will compare the traditional synthesis method with a more recent, higher-yield protocol and provide detailed troubleshooting for common issues encountered during the synthesis.
II. Synthesis Protocols
Here we present two key protocols for the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
A. High-Yield Protocol using Trifluoromethanesulfonic Acid
This modified protocol has been reported to significantly increase the yield from the 20-30% range of traditional methods to as high as 85%.[1] The use of trifluoromethanesulfonic acid (CF3SO3H) as a co-acid with nitric acid provides a more potent nitrating medium.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Cool the flask to 0 °C using an ice bath.
-
Addition of Starting Material: Add 4,7-Dibromo-2,1,3-benzothiadiazole to the flask.
-
Addition of Acids: Slowly add a pre-mixed solution of fuming nitric acid (HNO₃) and trifluoromethanesulfonic acid (CF₃SO₃H) dropwise to the stirred solution. Caution: This mixture is highly corrosive and the reaction is exothermic. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for the specified time (monitoring by TLC is recommended).
-
Workup: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum.
Diagram of the High-Yield Synthesis Workflow:
References
Technical Support Center: Purification of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
Welcome to the dedicated technical support guide for the purification of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this highly electron-deficient compound. Here, you will find practical, experience-driven advice to overcome common challenges in obtaining this crucial building block in high purity.
Introduction to the Purification Challenges
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a key intermediate in the synthesis of advanced materials, particularly for applications in organic electronics such as solar cells and near-infrared (NIR) devices.[1] Its utility is contingent on its purity, as even minor impurities can significantly impact the performance and properties of the final products. The primary route to its synthesis is the dinitration of 4,7-dibromo-2,1,3-benzothiadiazole. While modern synthesis methods have improved yields, purification remains a critical step to remove unreacted starting materials, mono-nitrated byproducts, and other potential contaminants. This guide provides a systematic approach to troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole?
A1: Based on the common synthetic route, which is the dinitration of 4,7-dibromo-2,1,3-benzothiadiazole, the most probable impurities include:
-
Unreacted Starting Material: 4,7-dibromo-2,1,3-benzothiadiazole.
-
Mono-nitrated Intermediates: 4,7-dibromo-5-nitrobenzo[c]thiadiazole. Due to the directing effects of the existing substituents, the nitration should preferentially occur at the 5 and 6 positions.
-
Residual Acids: Traces of the nitrating agents (e.g., nitric acid, trifluoromethanesulfonic acid) and any acidic byproducts.
Q2: What is the recommended first-pass purification method for this compound?
A2: Recrystallization from ethanol has been reported as an effective method for obtaining 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in good yield and high purity.[2] This should be the initial purification strategy for crude material obtained after a proper aqueous work-up to remove residual acids.
Q3: My compound appears as a yellow to orange powder. Is this normal?
A3: Yes, 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is typically described as a yellow crystalline solid or powder. The intensity of the color may vary depending on the purity and crystalline form.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of organic compounds and is frequently cited by suppliers for this product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure and identify the presence of proton-bearing impurities. For 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, which has no protons, ¹³C NMR is essential for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
Recrystallization Issues
Problem 1: The compound does not dissolve in hot ethanol, or the recovery is very low.
-
Causality: The solubility of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in ethanol might be limited, even at elevated temperatures. Using an excessive volume of solvent will lead to low recovery.
-
Solution:
-
Solvent Screening: If ethanol is not effective, consider screening other solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Given the polar nature of the nitro groups, you might explore other polar protic or aprotic solvents. Start with small-scale solubility tests in solvents like isopropanol, acetonitrile, or ethyl acetate.
-
Solvent Mixtures: A mixed solvent system can be effective. For instance, you could dissolve the compound in a good solvent (e.g., dichloromethane or acetone) at room temperature and then add a poor solvent (e.g., hexane or methanol) dropwise until turbidity is observed. Heating the mixture to get a clear solution and then allowing it to cool slowly can promote crystallization.
-
Problem 2: The product crystallizes too quickly, potentially trapping impurities.
-
Causality: Rapid cooling or high supersaturation can lead to the formation of small, impure crystals.
-
Solution:
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath.
-
Insulation: Insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.
-
Seeding: If you have a pure crystal of the compound, adding a small seed crystal to the cooled, saturated solution can promote the growth of larger, purer crystals.
-
Column Chromatography Challenges
Problem 3: The compound does not move from the baseline on the silica gel column.
-
Causality: 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a highly polar compound due to the two nitro groups. A non-polar eluent system will not be sufficient to move it along the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. Start with a relatively non-polar system like hexane/dichloromethane and gradually increase the proportion of a more polar solvent like ethyl acetate or acetone.
-
TLC Analysis First: Always perform Thin Layer Chromatography (TLC) first to determine a suitable solvent system. The ideal system should give your target compound an Rf value of approximately 0.3.
-
Problem 4: The compound appears to be degrading on the silica gel column.
-
Causality: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds, particularly those with electron-withdrawing groups that activate the molecule to nucleophilic attack.
-
Solution:
-
Deactivate the Silica Gel: You can use deactivated silica gel. This is prepared by adding a small amount of a deactivating agent, such as triethylamine (typically 0.1-1% v/v), to the eluent. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the selectivity will be different from silica gel, so you will need to re-optimize your eluent system using TLC.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on literature reports for the purification of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.[2]
-
Dissolution: Place the crude 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in a clean Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of the purified product should form. To maximize recovery, you can place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Recommendation |
| Solvent | Ethanol |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. |
| Expected Outcome | Yellow crystalline solid with improved purity. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Caption: A decision workflow for the purification of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
References
Technical Support Center: Synthesis of Dinitrobenzothiadiazole Derivatives
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for the synthesis of dinitrobenzothiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these highly valuable but synthetically challenging compounds. As electron-deficient building blocks, dinitrobenzothiadiazoles are critical components in functional materials, pharmaceuticals, and fluorescent probes.[1][2] However, their synthesis, typically involving electrophilic nitration, is often plagued by the formation of closely related byproducts that can be difficult to identify and separate.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles, optimize your reaction outcomes, and ensure the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts encountered during the synthesis of dinitrobenzothiadiazole derivatives?
The most common byproducts in the synthesis of dinitrobenzothiadiazole derivatives arise directly from the nitration step. They can be broadly categorized as:
-
Mono-nitrated Intermediates: These are species where only one nitro group has been added to the benzothiadiazole core when the target is a dinitro compound. This results from an incomplete reaction.
-
Over-nitrated Products: If the reaction conditions are too harsh or the reaction proceeds for too long, it's possible to add more than the desired two nitro groups, leading to tri-nitrated or even more highly nitrated species. The formation of tar-like substances can occur in highly activated systems, indicating extensive, uncontrolled nitration.[3]
-
Isomeric Byproducts: Depending on the directing effects of substituents already present on the benzothiadiazole ring, you may obtain regioisomers of the desired dinitro product.
-
Degradation Products: The strongly acidic and oxidative conditions of nitration can sometimes lead to the degradation of the sensitive benzothiadiazole core, resulting in a complex mixture of impurities.
Q2: What reaction conditions typically lead to the formation of mono-nitrated or over-nitrated byproducts?
Byproduct formation is a delicate balance of reaction kinetics and thermodynamics. The key is controlling the activity of the electrophile, the nitronium ion (NO₂⁺), which is typically generated from a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4][5]
-
Formation of Mono-nitrated Byproducts (Under-reaction) is favored by:
-
Insufficient Nitrating Agent: Not using a sufficient molar excess of the nitric/sulfuric acid mixture.
-
Low Reaction Temperature: The activation energy for the second nitration is higher than the first; insufficient thermal energy can stall the reaction at the mono-nitrated stage.
-
Short Reaction Time: The reaction may be quenched before it has had time to go to completion.
-
-
Formation of Over-nitrated Byproducts (Over-reaction) is favored by:
-
Excessively Harsh Nitrating Agents: Using fuming nitric acid or stronger nitrating systems like nitronium trifluoromethanesulfonate (NTMS) can increase the rate of all nitrations, including undesired subsequent ones.[6]
-
High Reaction Temperatures: Increased temperature accelerates the reaction rate, making it difficult to stop at the desired dinitro stage.
-
Prolonged Reaction Times: Leaving the reaction for too long, even at moderate temperatures, can allow for the slow formation of over-nitrated species.
-
Q3: How can I confirm the identity and purity of my dinitrobenzothiadiazole product?
A multi-technique approach is essential for unambiguous characterization and purity assessment. No single method is sufficient.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, providing quantitative data on the percentage of the main peak versus impurities.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful combination. It allows you to get the mass of the main product and each impurity peak, which is often sufficient to identify them as mono-nitrated (lower mass) or tri-nitrated (higher mass) byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The introduction of nitro groups causes significant downfield shifts for adjacent protons. Furthermore, the symmetry of the molecule often changes upon nitration, leading to a different number of signals in the ¹³C NMR spectrum, which can be a key diagnostic tool.[5]
Q4: What are the initial steps for purifying crude dinitrobenzothiadiazole derivatives?
Purification can be challenging because the byproducts often have very similar solubility and polarity to the desired product.[9]
-
Aqueous Workup: The first step after the reaction is to carefully quench the reaction mixture, typically with ice water, which precipitates the crude organic material. Thorough washing is necessary to remove residual acids.
-
Solvent Extraction: The crude solid can be dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washed further with water and brine.
-
Recrystallization: This is often the most effective technique for removing closely related impurities.[10] Finding a suitable solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below is key.
-
Column Chromatography: While it can be difficult, silica gel chromatography is still a valuable tool. A careful selection of the eluent system is required to achieve separation. It may be necessary to use very long columns or gradient elution.
Q5: Are there specific safety precautions for nitration reactions involving benzothiadiazoles?
Yes, absolutely. Safety must be the highest priority.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Fume Hood: All work with concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood.
-
Controlled Addition: The nitrating mixture should be added slowly and in a controlled manner to the substrate solution, often while cooling the reaction vessel in an ice bath to manage the exothermic reaction.
-
Quenching: Quenching the reaction by adding it to ice water should also be done slowly and carefully to avoid splashing of corrosive materials.
-
Waste Disposal: Acidic waste must be neutralized and disposed of according to your institution's safety protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides a logical path to their resolution.
Problem 1: Low yield of the desired dinitro product with significant recovery of starting material.
This indicates an incomplete reaction . The activation energy for the nitration was not overcome.
-
Causality: The electrophilicity of the nitrating agent was insufficient, or the reaction lacked the necessary energy to proceed to completion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) in subsequent experiments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that drives the reaction forward without causing degradation.
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to achieve full conversion.
-
Increase Concentration of Nitrating Agent: A slight increase in the molar equivalents of nitric acid can sometimes improve yields. However, be cautious as this can also lead to over-nitration.
-
Problem 2: The final product is contaminated with a significant amount of mono-nitrated byproduct.
This is a classic case of under-reaction , similar to Problem 1, but where the reaction has proceeded partially.
-
Causality: The conditions were sufficient for the first nitration but not optimized for the second, which is typically slower.
-
Troubleshooting Steps:
-
Re-subject the Mixture: If you have already isolated the mixture, you can re-subject it to the nitration conditions. This will convert the remaining mono-nitrated byproduct to the desired dinitro product.
-
Optimize Conditions: For future reactions, refer to the solutions for Problem 1. A modest increase in temperature or reaction time is usually the most effective solution.
-
Purification: If re-reaction is not feasible, meticulous purification is required. Recrystallization is often more effective than column chromatography for separating these closely related species.
-
Problem 3: Over-nitration is observed, leading to tri-nitrated or other unwanted byproducts.
This indicates an overly aggressive reaction . The conditions were too harsh, and the reaction could not be stopped selectively at the dinitro stage.
-
Causality: The concentration of the highly reactive nitronium ion (NO₂⁺) was too high, or the system had too much thermal energy.
-
Troubleshooting Steps:
-
Decrease Reaction Temperature: This is the most critical parameter. Perform the reaction at a lower temperature (e.g., starting at 0 °C) to slow down the reaction rate and improve selectivity.
-
Reduce Concentration of Nitrating Agent: Use a smaller excess of the nitrating mixture.
-
Use a Milder Nitrating Agent: If the standard HNO₃/H₂SO₄ mixture is too strong, consider alternative, milder nitrating agents.
-
Problem 4: Purification by standard column chromatography is ineffective.
The product and major byproducts have nearly identical polarity, causing them to co-elute.
-
Causality: The addition of a single nitro group may not sufficiently alter the polarity of the molecule to allow for easy separation on silica gel.
-
Troubleshooting Steps:
-
Recrystallization: This should be your primary alternative. Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, and mixtures thereof) to find a system that provides good differential solubility.
-
Preparative HPLC: For high-value materials where small quantities are acceptable, preparative HPLC can provide excellent separation, albeit at a higher cost and lower throughput.
-
Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to drastically change its polarity, allowing for easy separation. The protecting group or new functional group can then be removed in a subsequent step.
-
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the synthetic pathway from a generic benzothiadiazole to the desired dinitro product, highlighting the points where under-reaction and over-reaction byproducts are formed.
Caption: Synthetic pathways in benzothiadiazole nitration.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common issues encountered after running the synthesis.
Caption: Troubleshooting workflow for dinitrobenzothiadiazole synthesis.
Data Summary Table
| Issue | Common Cause | Key Analytical Signature (LC-MS) | Primary Solution |
| Incomplete Reaction | Insufficient temperature or time | Significant peak for starting material (M) and/or mono-nitrated product (M+45) | Increase reaction temperature or extend reaction time. |
| Over-reaction | Excessively high temperature or strong nitrating agent | Peaks corresponding to tri-nitrated (M+90) or other over-nitrated species | Decrease reaction temperature; reduce equivalents of nitrating agent. |
| Poor Purity | Co-elution of product and byproducts | Multiple peaks with similar retention times | Focus on recrystallization over column chromatography. |
| Low Yield | Mechanical loss during workup or product degradation | Low recovery of total material | Optimize quenching, extraction, and purification steps to minimize transfers and handling. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aiinmr.com [aiinmr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. US2580742A - Purification of dinitro compounds - Google Patents [patents.google.com]
- 10. US20160200696A1 - Process for the purification of diaminophenothiazinium compounds - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with Electron-Deficient Benzothiadiazoles
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving electron-deficient benzothiadiazole systems. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these specific, yet powerful, C-C bond-forming reactions. The electron-withdrawing nature of the benzothiadiazole ring can significantly alter the reactivity of the substrates, often leading to low yields, incomplete conversion, or the formation of undesired side products. This resource provides in-depth, causality-driven explanations and actionable protocols to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the most common problems encountered during the Suzuki coupling of electron-deficient benzothiadiazoles.
Question 1: My reaction has stalled with low conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Suzuki coupling with an electron-deficient benzothiadiazole substrate often points to issues within the catalytic cycle, specifically a slow or inhibited step. The electron-withdrawing nature of the benzothiadiazole ring makes the aryl halide a more reactive partner for oxidative addition, which is typically the rate-limiting step for electron-rich or neutral aryl halides.[1][2] However, this enhanced reactivity can sometimes be counteracted by other factors.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The combination of an electron-deficient halide and the chosen boronic acid partner may require a highly active catalytic system. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Troubleshooting: Switch to a more active catalyst system. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[3][4][5] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[3]
-
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. A suboptimal ligand can lead to catalyst decomposition or slow turnover.
-
Troubleshooting: Screen a panel of bulky, electron-rich phosphine ligands. The Buchwald-type biarylphosphine ligands are particularly effective for challenging couplings.[3]
-
| Ligand | Characteristics | Typical Application |
| SPhos | Bulky, electron-rich | General purpose for challenging couplings, good for heteroaryl substrates.[6] |
| XPhos | Very bulky, electron-rich | Often effective for highly hindered or unreactive substrates.[3] |
| RuPhos | Bulky, electron-rich | Good for a wide range of substrates, including heteroaryl chlorides. |
| tBu₃P | Very bulky, electron-rich | Highly active but can be air-sensitive. |
-
Suboptimal Base: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic borate species.[7][8][9] An inappropriate base can lead to a sluggish reaction.
-
Solvent Issues: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature. Poor solubility can lead to low conversion.
-
Troubleshooting: Ensure your starting materials are soluble in the chosen solvent. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base.[11] For particularly insoluble substrates, consider higher boiling point solvents like DMF or diglyme, but be mindful that solvent choice can influence selectivity.[12][13]
-
Question 2: I am observing significant amounts of a side product that corresponds to the protonated version of my boronic acid (protodeboronation). How can I prevent this?
Answer:
Protodeboronation (also referred to as protodeborylation) is a common and often frustrating side reaction in Suzuki couplings, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[14][15][16] This side reaction consumes the boronic acid, leading to reduced yields of the desired product. Heteroaryl boronic acids, in particular, can be prone to this issue.[17]
Causality of Protodeboronation:
This undesired reaction can be catalyzed by both acid and base and is often promoted by the presence of water in the reaction mixture.[14][18] Palladium-phosphine complexes themselves, especially those with bulky ligands, have also been shown to accelerate protodeboronation.[15][16]
Strategies to Minimize Protodeboronation:
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be unstable. Using a more robust derivative can significantly reduce protodeboronation.
-
Solution: Replace the boronic acid with a corresponding pinacol boronate ester (Bpin), MIDA boronate ester, or potassium trifluoroborate salt.[14][19] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[14][19]
-
-
Minimize Water Content: While some water is often necessary to dissolve the base, excess water can promote protodeboronation.
-
Solution: Use a carefully controlled amount of water or switch to an anhydrous solvent system with a soluble base like K₃PO₄ or CsF. Ensure all solvents are properly dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Optimize Reaction Temperature and Time: Prolonged heating can exacerbate the decomposition of sensitive boronic acids.[17]
-
Solution: Monitor the reaction closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature with a more active catalyst system to achieve a reasonable reaction rate while minimizing decomposition.
-
Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and what are the solutions?
Answer:
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction.[6][11] This is particularly prevalent with electron-deficient boronic acids.[6]
Mechanism of Homocoupling:
Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[11] These Pd(II) species can then mediate the homocoupling of the boronic acid.[9]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly remove all dissolved oxygen from the reaction mixture.
-
Solution: Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the catalyst. Alternatively, use the freeze-pump-thaw method (at least three cycles) for more rigorous oxygen removal.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes be beneficial, as it avoids the initial reduction step from a Pd(II) source which can sometimes be inefficient and lead to side reactions.
-
Solution: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware that these can be less stable than modern Pd(II) precatalysts. The use of Buchwald precatalysts is often a good compromise, as they are designed for efficient in situ generation of the active Pd(0) species.[11]
-
-
Optimize Ligand Choice: Bulky ligands can disfavor the formation of palladium species that lead to homocoupling.
-
Solution: Employ bulky, monodentate phosphine ligands like those mentioned in the table in Question 1.
-
Experimental Protocols
Protocol 1: General Procedure for Ligand and Base Screening
This protocol provides a framework for systematically optimizing the catalyst and base for your specific benzothiadiazole substrate.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole (or other halogenated benzothiadiazole) (1.0 equiv)
-
Arylboronic acid or ester (2.5 equiv for disubstitution)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 4.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the halogenated benzothiadiazole, arylboronic acid, and base.
-
Evacuate and backfill the tube with Argon or Nitrogen (repeat this three times).
-
In a separate vial, dissolve the palladium precursor and phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube via syringe.
-
Add the remaining solvent to the Schlenk tube to achieve the desired concentration (typically 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and product distribution.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: A Guide to Scaling the Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
Welcome to the technical support center for the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key intermediate. Here, we address common challenges and provide in-depth troubleshooting advice in a practical, question-and-answer format, grounded in established scientific principles and field experience.
Introduction: The Synthetic Challenge
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a critical step in the development of advanced materials and potential pharmaceutical agents. The process, which involves the dinitration of 4,7-Dibromo-2,1,3-benzothiadiazole, is notoriously challenging, particularly when scaling up. The primary difficulties arise from the strongly exothermic nature of the reaction, the potential for runaway reactions, and the formation of hard-to-separate impurities. This guide will provide you with the necessary insights to navigate these complexities safely and efficiently.
Core Synthesis Pathway
The fundamental transformation involves the electrophilic aromatic substitution of 4,7-Dibromo-2,1,3-benzothiadiazole. The strong electron-withdrawing nature of the benzothiadiazole core and the two bromine atoms makes the aromatic ring electron-deficient, necessitating potent nitrating conditions.
Caption: General reaction scheme for the dinitration of 4,7-Dibromo-2,1,3-benzothiadiazole.
Troubleshooting and FAQs
Section 1: Reaction Initiation and Control
Question 1: My reaction is showing a very low conversion rate, even after extended reaction times. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent issue and can often be traced back to the potency of your nitrating agent or insufficient activation of the substrate.
-
Insufficiently Strong Nitrating Agent: The electron-deficient nature of the starting material requires a powerful nitrating agent. A standard mixture of concentrated nitric and sulfuric acid is often used. However, for this particular substrate, a more potent system may be necessary to achieve high conversion. A mixture of fuming nitric acid and trifluoromethanesulfonic acid (TfOH) has been shown to significantly improve yields.[1][2]
-
Water Content: The presence of water in your reaction mixture can deactivate the nitronium ion (NO₂⁺), the active electrophile. Ensure you are using highly concentrated or fuming acids and that your glassware is scrupulously dry.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. For the HNO₃/H₂SO₄ system, a temperature of around 20°C for 20 hours has been reported. The more reactive HNO₃/TfOH system may allow for lower temperatures or shorter reaction times.
Question 2: I'm observing a significant exotherm upon adding the nitrating agent, and I'm concerned about a runaway reaction. How can I manage the reaction temperature effectively during scale-up?
Answer: Thermal runaway is a major safety concern in nitration reactions.[3] As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.[4]
-
Controlled Addition: The nitrating agent should be added slowly and portion-wise to the solution of the starting material, which should be pre-cooled in an ice or ice-salt bath. Continuous monitoring of the internal reaction temperature is essential.
-
Efficient Cooling: Ensure your reactor is equipped with a high-capacity cooling system. For larger scale reactions, a jacketed reactor with a circulating coolant is recommended.
-
Agitation: Vigorous and consistent stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[5]
-
Continuous Flow Chemistry: For larger scale production, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control, significantly enhancing safety.[6][7][8]
Section 2: Impurity Profile and Purification
Question 3: My crude product contains a significant amount of a mono-nitrated byproduct that is difficult to separate. How can I minimize its formation and effectively purify my desired dinitro compound?
Answer: The formation of 4,7-dibromo-5-nitro-2,1,3-benzothiadiazole is a common issue, especially with less forcing reaction conditions.
-
Minimizing Formation:
-
Purification Strategies:
-
Recrystallization: While specific solvent systems for this compound are not widely published, a common approach for similar nitrated aromatic compounds is recrystallization from a solvent mixture. A good starting point would be a chlorinated solvent like dichloromethane or chloroform with a co-solvent like methanol or heptane. The goal is to find a system where the dinitro product has lower solubility than the mononitro impurity at cooler temperatures.
-
Column Chromatography: This can be an effective method for separating the dinitro and mononitro compounds due to their polarity difference.
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A non-polar/polar solvent system is recommended. You can start with a mixture of hexanes and dichloromethane and gradually increase the polarity by increasing the proportion of dichloromethane.[9] The less polar dinitro compound should elute before the more polar mononitro compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
-
Question 4: How can I confirm the identity and purity of my final product and identify the mononitro impurity?
Answer: Spectroscopic analysis is key.
-
Mass Spectrometry (MS): This will allow you to confirm the molecular weight of your product (383.96 g/mol ) and identify the presence of the mononitro impurity (molecular weight: 338.96 g/mol ).[10][11]
Section 3: Safety and Handling
Question 5: What are the critical safety precautions I must take when working with strong nitrating agents?
Answer: Working with concentrated nitric and sulfuric/trifluoromethanesulfonic acids requires stringent safety measures due to their extreme corrosivity and reactivity.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[5]
-
Fume Hood: All manipulations of concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[5]
-
Quenching Procedure: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to both dilute the acids and dissipate the significant heat of dilution.[12]
-
Spill Management: Have appropriate spill neutralization materials, such as sodium bicarbonate, readily available.[5]
Experimental Protocols
High-Yield Synthesis Protocol (Modified from Literature)[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4,7-Dibromo-2,1,3-benzothiadiazole in trifluoromethanesulfonic acid (TfOH) and cool the mixture to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for the recommended time (this may be significantly shorter than the H₂SO₄ method, monitor by TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further wash the solid with methanol and heptane to remove residual acids and some impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/heptane) or purify by column chromatography on silica gel.
Data Summary
| Parameter | Conventional Method (HNO₃/H₂SO₄) | Modified Method (HNO₃/TfOH) |
| Starting Material | 4,7-Dibromo-2,1,3-benzothiadiazole | 4,7-Dibromo-2,1,3-benzothiadiazole |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / CF₃SO₃H |
| Typical Temperature | 20 °C | 0-5 °C |
| Typical Reaction Time | ~20 hours | Shorter (monitor by TLC) |
| Reported Yield | Low to moderate (can be <30%)[2] | High (>85%)[2] |
| Key Challenges | Low yield, formation of mononitro byproduct | Handling of highly reactive and corrosive reagents |
| Safety | High - strongly exothermic | Very high - extremely reactive and corrosive |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Benzothiadiazole-Based Polymers: A Technical Guide to Enhancing Solubility for Device Fabrication
Welcome to the Technical Support Center for benzothiadiazole (BT) based polymers. This guide is designed for researchers, chemists, and materials scientists who are navigating the challenges of processing these high-performance materials. The inherent rigidity and strong intermolecular interactions of BT-based polymer backbones, while beneficial for electronic properties, frequently lead to poor solubility, creating a significant bottleneck in device fabrication.[1]
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind each recommendation to empower you to overcome solubility challenges and achieve reproducible, high-quality results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new benzothiadiazole-based polymer shows very poor solubility in common organic solvents like chloroform and THF. Why is this happening?
Answer: This is a classic challenge rooted in the fundamental structure of donor-acceptor (D-A) BT-based polymers. Several factors contribute to their low solubility:
-
Strong Intermolecular Interactions: The electron-deficient benzothiadiazole unit combined with electron-rich donor units creates a planar, rigid polymer backbone. This planarity promotes strong intermolecular π-π stacking, where the polymer chains pack closely together, much like a stack of coins.[1] These forces are often too strong for standard solvents like chloroform to overcome.
-
High Molecular Weight: As the molecular weight (Mn) of a conjugated polymer increases, its solubility generally decreases.[2][3] Longer chains have more points of contact for intermolecular entanglement and aggregation, making it harder for solvent molecules to individually solvate the polymer.
-
Chain Packing & Crystallinity: The specific chemical structure, including the type of co-monomer and the arrangement of side chains, dictates how the polymer packs in the solid state. Highly ordered or crystalline domains are energetically stable and particularly difficult to dissolve.[4]
Q2: I can't dissolve my polymer in chloroform. What is a systematic approach to finding a suitable solvent?
Answer: A multi-step, logical approach is crucial. Instead of randomly testing solvents, we recommend a systematic screening process that considers both thermodynamic and kinetic factors.
Step 1: Switch to High-Boiling Point Aromatic Solvents. Commonly, solvents with a chemical structure that mimics the polymer backbone are more effective. High-boiling point aromatic solvents are the first logical choice.
-
Rationale: These solvents have better thermodynamic compatibility with the aromatic polymer backbone. Their higher boiling points also allow for heating, which provides the necessary kinetic energy to break up polymer aggregates.[5]
-
Recommended Solvents: Chlorobenzene (CB), Dichlorobenzene (DCB), Toluene, Xylene, and Trichloroethylene (TCE).
Step 2: Apply Heat. Gentle heating can dramatically improve solubility.
-
Protocol:
-
Prepare a dilute suspension of your polymer in the chosen solvent (e.g., 1-5 mg/mL).
-
Place the vial on a hot plate with a magnetic stirrer, ensuring the vial is capped to prevent solvent loss.
-
Gradually heat the solution to 60-120°C. The target temperature depends on the solvent's boiling point. Safety Precaution: Always perform heating in a well-ventilated fume hood.
-
Stir for several hours. Many stubborn polymers will dissolve after 2-12 hours of heating.
-
Step 3: Utilize Hansen Solubility Parameters (HSP) for a More Educated Guess. HSP provides a more quantitative method for solvent selection.[6] Every molecule is assigned three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
The principle is that "like dissolves like." A solvent will be effective if its Hansen parameters are close to those of the polymer. While determining a polymer's exact HSP is complex, you can use the HSP of good and bad solvents to define a "solubility sphere" and find other solvents that fall within it.[7]
Table 1: Hansen Solubility Parameters for Common Solvents This table can help you select solvents with different HSP values to test. Data sourced from publicly available databases.[8][9][10]
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Boiling Point (°C) |
| Chloroform | 17.8 | 3.1 | 5.7 | 61 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 66 |
| Toluene | 18.0 | 1.4 | 2.0 | 111 |
| o-Xylene | 17.8 | 1.0 | 3.1 | 144 |
| Chlorobenzene (CB) | 19.0 | 4.3 | 2.0 | 132 |
| o-Dichlorobenzene (DCB) | 19.2 | 6.3 | 3.3 | 180 |
| Anisole | 17.8 | 4.3 | 6.8 | 154 |
Workflow for Troubleshooting Poor Solubility The following diagram illustrates a systematic approach to addressing solubility issues.
Q3: I've heard about "processing additives." What are they and how do they work?
Answer: Processing additives are small amounts of high-boiling point liquids added to the polymer solution that, while not being primary solvents themselves, can significantly improve solubility and subsequent film morphology. They are a powerful tool when conventional solvents fail.[11][12]
-
Mechanism of Action:
-
Intercalation: Additives can act as "molecular wedges," inserting themselves between polymer chains to disrupt the strong π-π stacking and prevent aggregation.
-
Solvent Quality Improvement: They can subtly change the Hansen parameters of the solvent blend, moving it closer to the ideal parameters for the polymer.[10]
-
Film Formation Control: During spin-coating or printing, the primary solvent evaporates first, leaving a polymer/additive-rich phase. This allows the polymer chains more time to self-organize into a favorable morphology for device performance before the additive finally evaporates (often during an annealing step).[13]
-
-
Common Additives: 1,8-Diiodooctane (DIO), 1-chloronaphthalene (CN), o-methylanisole (OMA).
-
Experimental Protocol for Using Additives:
-
First, dissolve the polymer in the best primary solvent you have identified (e.g., chlorobenzene) as much as possible, using heat if necessary.
-
Cool the solution to room temperature.
-
Add the processing additive, typically at a low concentration of 0.5% to 5% by volume.
-
Stir the solution overnight at room temperature or with gentle heat (e.g., 40°C). You may observe that previously undissolved material goes into solution.
-
Before use, it is critical to filter the solution through a PTFE syringe filter (e.g., 0.2 or 0.45 µm) to remove any remaining micro-aggregates.
-
Q4: My polymer dissolves, but then forms aggregates or a gel over time. How can I prevent this?
Answer: This indicates that you have a metastable solution. While you have provided enough energy to dissolve the polymer, it is not thermodynamically stable and the chains are re-aggregating.[14]
-
Causes:
-
Poor Solvent Quality: The solvent is good enough to dissolve the polymer initially (especially with heat) but not good enough to keep the chains separated at room temperature.
-
High Molecular Weight: Very high Mw polymers have a stronger tendency to aggregate.[2][15]
-
Concentration Effects: The problem often worsens at higher concentrations required for device fabrication.
-
-
Troubleshooting Strategies:
-
Work with Freshly Prepared, Warm Solutions: The most practical solution is often to use the solution shortly after it has been prepared and heated. Do not store solutions for long periods. If you must store it, you may need to reheat and stir it before use.
-
Reduce Concentration: While not always possible, determine the lowest concentration that still yields good device performance.
-
Use Processing Additives: As described in Q3, additives are very effective at preventing re-aggregation in solution.
-
Sonication (Use with Caution): Brief, low-power sonication can break up aggregates, but prolonged or high-power sonication can cause chain scission, reducing the polymer's molecular weight and potentially harming device performance.
-
Section 2: The Role of Polymer Design in Solubility
Proactive polymer design is the most effective, long-term solution to solubility problems. If you are involved in the synthesis of these materials, consider the following strategies.
Q5: How does side-chain engineering impact the solubility of BT-based polymers?
Answer: Side-chain engineering is arguably the most powerful tool for tuning polymer solubility without drastically altering the electronic properties of the backbone.[16][17] The primary role of alkyl side chains is to increase the entropy of the system and sterically hinder the close packing of the rigid backbones.
-
Increasing Chain Length: Longer alkyl chains (e.g., octyl, dodecyl) are more effective at preventing aggregation than shorter chains (e.g., hexyl).
-
Introducing Branching: A branching point, especially further away from the backbone, significantly disrupts crystallinity and improves solubility. The 2-ethylhexyl or 2-octyldodecyl side chains are classic examples used to create highly soluble polymers.[18]
-
Breaking Symmetry: Introducing different side chains on the same monomer unit or on co-monomer units can frustrate periodic packing, leading to a more amorphous and soluble polymer.[18]
-
Polar Side Chains: For specific applications, incorporating polar side chains like oligo(ethylene glycol) can be used to modify solubility in more polar solvents.[17][19]
The diagram below illustrates how side-chain engineering enhances solubility.
Q6: Beyond side chains, what other synthetic strategies can improve solubility?
Answer: Several other synthetic handles are available:
-
Introducing Kinks in the Backbone: Copolymerizing the BT unit with a non-planar or "kinked" co-monomer can break the overall planarity of the backbone, reducing aggregation and improving solubility.
-
Random Copolymerization: Synthesizing random or statistical copolymers (D-A1-D-A2) instead of perfectly alternating ones can disrupt the regularity needed for strong packing, thereby enhancing solubility.[20]
-
Controlling Molecular Weight: While high molecular weight is often desired for optimal electronic properties and mechanical robustness, there is a trade-off with processability.[3] Sometimes, targeting a moderate molecular weight (e.g., 15-50 kg/mol ) provides the best balance of performance and solubility.[2][21] Polymerization conditions can be tuned (e.g., monomer stoichiometry, reaction time, catalyst) to control the final molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of molecular weight on the properties and organic solar cell device performance of a donor–acceptor conjugated polymer - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01631A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 11. iopp.org [iopp.org]
- 12. The Role Of Polymer Processing Aid Additive In Plastic Production - CPI VIET NAM PLASTIC LIMITED COMPANY [cpiplastic.com]
- 13. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors responsible for the aggregation behavior of hydrophobic polyelectrolyte PEA in aqueous solution studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of polymer molecular weight on nanocomminution of poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side chain engineering in indacenodithiophene-co-benzothiadiazole and its impact on mixed ionic–electronic transport properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Influence of synthetic pathway, molecular weight and side chains on properties of indacenodithiophene-benzothiadiazole copolymers made by direct arylation polycondensation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. diva-portal.org [diva-portal.org]
- 20. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. blogs.rsc.org [blogs.rsc.org]
Minimizing impurities in the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize impurities and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of the reaction mechanisms and practical laboratory experience.
Troubleshooting Guide: Navigating the Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the dinitration of 4,7-Dibromo-2,1,3-benzothiadiazole is a common issue that can often be traced back to the potency of the nitrating agent and the reaction conditions. The starting material is an electron-deficient aromatic system, making electrophilic substitution challenging.
-
Insufficiently Potent Nitrating Agent: Standard mixed acid conditions (HNO₃/H₂SO₄) may not be sufficiently reactive to drive the dinitration to completion. A more potent nitrating system, such as a mixture of fuming nitric acid and a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H), is often necessary to generate a high concentration of the nitronium ion (NO₂⁺), the active electrophile.[1][2][3] The use of CF₃SO₃H has been shown to significantly improve yields from as low as 20-30% to over 85%.[1][2]
-
Reaction Temperature and Duration: This reaction requires elevated temperatures to proceed at a reasonable rate. A common protocol involves heating the reaction mixture to 50°C for an extended period, typically 16-24 hours. Insufficient heating or shorter reaction times will likely result in incomplete conversion.
-
Moisture Contamination: The nitronium ion is highly reactive towards water. Any moisture in the reagents or glassware will consume the nitrating agent and reduce the reaction efficiency. Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My final product is contaminated with a significant impurity that is difficult to remove by simple recrystallization. How can I identify and eliminate this impurity?
Answer:
The most probable impurity in this reaction is the mono-nitrated intermediate, 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole. Due to the electron-withdrawing nature of the first nitro group, the second nitration is significantly slower, leading to the accumulation of the mono-nitro species if the reaction is incomplete. This impurity often has similar solubility properties to the desired dinitro product, making separation by recrystallization challenging.
-
Identification:
-
TLC Analysis: The mono-nitro compound will have a different Rf value than the starting material and the dinitro product. It is expected to be less polar than the starting material but more polar than the dinitro product.
-
¹H NMR Spectroscopy: The starting material, 4,7-Dibromo-2,1,3-benzothiadiazole, will show a singlet in the aromatic region. The mono-nitro product will exhibit two doublets, while the desired dinitro product will show no signals in the aromatic region.
-
HPLC Analysis: This is the most effective method for quantifying the purity and identifying the presence of the mono-nitro impurity.
-
-
Minimization and Removal:
-
Drive the Reaction to Completion: The most effective way to minimize the mono-nitro impurity is to ensure the reaction goes to completion by using a potent nitrating agent and appropriate reaction conditions as described in the previous question.
-
Column Chromatography: If the mono-nitro impurity is still present, purification by column chromatography is necessary. A silica gel stationary phase is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane or ethyl acetate) will allow for the separation of the less polar dinitro product from the more polar mono-nitro impurity and any remaining starting material.
-
Reaction Pathway and Impurity Formation:
Caption: Synthetic pathway and formation of the mono-nitro impurity.
Question 3: I am observing the formation of dark-colored, tar-like substances in my reaction mixture, which complicates the workup and purification. What causes this and how can it be prevented?
Answer:
The formation of dark, tarry byproducts is often a result of oxidative side reactions. This can be caused by several factors:
-
Excessively High Temperatures: While the reaction requires heating, exceeding the optimal temperature (typically around 50°C) can promote the oxidation of the aromatic ring or the nitro products, leading to polymerization and decomposition.
-
Impure Starting Materials: The presence of easily oxidizable impurities in the 4,7-Dibromo-2,1,3-benzothiadiazole can initiate these side reactions. Ensure the purity of your starting material before proceeding with the nitration.
-
Improper Quenching: The workup procedure, which typically involves quenching the reaction mixture in ice water, must be done carefully. A rapid, uncontrolled quench can lead to localized temperature spikes that promote the formation of byproducts. The reaction mixture should be added slowly to a vigorously stirred ice-water mixture.
Preventative Measures:
Strict Temperature Control: Use an oil bath with a temperature controller to maintain a stable reaction temperature.
High-Purity Starting Material: Purify the 4,7-Dibromo-2,1,3-benzothiadiazole by recrystallization or column chromatography before use.
Controlled Quenching: Slowly add the reaction mixture to a well-stirred vessel of crushed ice.
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoromethanesulfonic acid (CF₃SO₃H) in this reaction?
A1: Trifluoromethanesulfonic acid is a superacid that protonates nitric acid more effectively than sulfuric acid. This leads to a higher equilibrium concentration of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This increased concentration of the electrophile accelerates the reaction and drives it towards the formation of the dinitro product, even with the highly deactivated aromatic ring.[1][2]
Q2: What are the key safety precautions for this synthesis?
A2: This synthesis involves the use of strong acids and highly reactive nitrating agents. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Be aware that the reaction is exothermic and has the potential for a runaway reaction if not properly controlled.
-
Quench the reaction mixture carefully by slowly adding it to ice.
Q3: Can I use a different solvent for this reaction?
A3: This reaction is typically performed neat, using the strong acid (e.g., CF₃SO₃H) as the solvent. The use of other organic solvents is generally not recommended as they may be susceptible to nitration or oxidation under the harsh reaction conditions.
Q4: What is the expected appearance of the pure product?
A4: Pure 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is typically a white to light yellow or light orange powder or crystalline solid.[4]
Experimental Protocol: Optimized Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
This protocol is based on an improved method utilizing a potent nitrating agent to maximize yield and purity.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole (>98% purity)
-
Fuming Nitric Acid (≥90%)
-
Trifluoromethanesulfonic Acid (TFMSA)
-
Crushed Ice
-
Deionized Water
-
Methanol (for washing)
-
n-Hexane (for washing)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trifluoromethanesulfonic acid.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred TFMSA, ensuring the temperature remains below 10°C.
-
Once the addition is complete, add 4,7-Dibromo-2,1,3-benzothiadiazole portion-wise to the reaction mixture at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to 50°C using an oil bath.
-
Stir the reaction at 50°C for 16-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and deionized water.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake sequentially with deionized water, methanol, and n-hexane.
-
Dry the product under vacuum to obtain 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Purification (if necessary): If analytical data (e.g., HPLC, ¹H NMR) indicates the presence of impurities, further purification can be achieved by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.
Data Summary
| Parameter | Traditional Method (HNO₃/H₂SO₄) | Optimized Method (fuming HNO₃/CF₃SO₃H) |
| Yield | 20-30% | >85% |
| Primary Impurity | Mono-nitro derivative | Significantly reduced mono-nitro derivative |
| Reaction Temperature | Variable | 50°C |
| Reaction Time | Variable | 16-24 hours |
References
Technical Support Center: Functionalization of Dinitrobenzothiadiazole Compounds
Welcome to the technical support center for the functionalization of dinitrobenzothiadiazole (DNBTD) compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these highly electrophilic scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues encountered during experimental work. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to Dinitrobenzothiadiazole Chemistry
The 2,1,3-benzothiadiazole (BTD) core is a valuable heterocycle in medicinal chemistry and materials science due to its rigid, planar structure and electron-deficient nature. The introduction of two nitro groups onto the benzene ring significantly enhances its electrophilicity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, while advantageous for introducing a variety of functional groups, also opens the door to a range of side reactions that can complicate synthesis, reduce yields, and lead to challenging purifications. This guide will help you anticipate and address these challenges.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific problems you may encounter during the functionalization of dinitrobenzothiadiazole derivatives.
Issue 1: Multiple Substitution Products in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a monosubstitution on a di-halogenated dinitrobenzothiadiazole with an amine nucleophile, but I am observing significant amounts of the di-substituted product and unreacted starting material. How can I improve the selectivity for monosubstitution?
Answer: This is a common challenge when working with highly activated substrates like dinitrobenzothiadiazoles. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. The initial substitution product, while less reactive than the starting material, can still be reactive enough to undergo a second substitution.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| High Reactivity of the Substrate | The two nitro groups strongly activate both leaving groups, leading to competitive disubstitution. | 1. Lower the reaction temperature: This will decrease the overall reaction rate and enhance the difference in reactivity between the starting material and the monosubstituted product. 2. Use a less reactive nucleophile: If possible, consider a nucleophile with lower basicity or greater steric hindrance. |
| Stoichiometry and Addition Rate | Adding the entire amount of nucleophile at once can lead to localized high concentrations, promoting disubstitution. | 1. Use a slight excess of the DNBTD starting material: This can help to consume the nucleophile before it reacts with the monosubstituted product. 2. Slowly add the nucleophile: Use a syringe pump to add the nucleophile over an extended period. This maintains a low concentration of the nucleophile, favoring monosubstitution. |
| Solvent Effects | Polar aprotic solvents (e.g., DMSO, DMF) are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity. This can sometimes lead to over-reactivity. | 1. Consider a less polar solvent: While this may slow down the reaction, it can also improve selectivity. Toluene or THF could be viable options, depending on the solubility of your reactants. |
Experimental Protocol: Improving Monosubstitution Selectivity
-
Dissolve the di-halogenated dinitrobenzothiadiazole (1.0 eq) in your chosen solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the reaction mixture to a lower temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
In a separate flask, dissolve the nucleophile (0.9-1.0 eq) in the same solvent.
-
Using a syringe pump, add the nucleophile solution to the cooled solution of the DNBTD derivative over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard workup and purification procedures.
Issue 2: Unwanted Ring-Opening or Decomposition of the Benzothiadiazole Core
Question: During my reaction with a strong nucleophile, I am observing a significant loss of my starting material and the formation of a complex mixture of colored, unidentifiable byproducts. What could be causing the decomposition of the benzothiadiazole ring?
Answer: The benzothiadiazole ring, particularly when activated by two nitro groups, can be susceptible to nucleophilic attack at positions other than the carbon bearing a leaving group, potentially leading to ring-opening or decomposition, especially under harsh reaction conditions.
Root Causes and Solutions:
-
Attack at the Sulfur Atom or the Thiadiazole Ring: Very strong and "soft" nucleophiles can potentially attack the sulfur atom of the thiadiazole ring.
-
Harsh Reaction Conditions: High temperatures and the use of very strong bases can promote decomposition pathways.
-
Instability of Intermediates: The Meisenheimer complex, an intermediate in SNAr reactions, is resonance-stabilized.[1] However, under certain conditions, it or other intermediates could undergo irreversible decomposition.
Troubleshooting Steps:
-
Use Milder Reaction Conditions: Attempt the reaction at a lower temperature. If a base is required, use a weaker, non-nucleophilic base (e.g., K2CO3 instead of NaH).
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to prevent unwanted side reactions.
-
Choice of Nucleophile: If possible, use a nucleophile that is less prone to initiating decomposition. For example, if using an alcohol, the corresponding alkoxide is a stronger nucleophile but also a stronger base; using the alcohol with a non-nucleophilic base may be a milder alternative.
-
Degas Solvents: In some cases, oxidative degradation can be an issue. Ensure your solvents are properly degassed to remove dissolved oxygen.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Stille) on a dinitrobenzothiadiazole derivative giving low yields and significant amounts of homocoupling products?
A1: Low yields and homocoupling are common side reactions in cross-coupling reactions.[2] With a dinitrobenzothiadiazole substrate, the highly electron-deficient nature of the ring can influence the catalytic cycle.
-
Homocoupling: This can occur with both the organometallic reagent (e.g., boronic acid in Suzuki coupling) and the DNBTD-halide. It is often promoted by the presence of oxygen or high temperatures.
-
Protodeboronation/Protodestannylation: The loss of the boron or tin group from the organometallic reagent before cross-coupling can occur, especially in the presence of water or acidic protons.[2]
-
Catalyst Deactivation: The nitro groups or other functional groups on your molecules could potentially coordinate to the metal center of the catalyst, leading to deactivation.
Solutions:
-
Thoroughly Degas all Solvents and Reagents: Oxygen is a known promoter of homocoupling. Multiple freeze-pump-thaw cycles or sparging with an inert gas are crucial.
-
Use Dry Solvents and Reagents: Water can lead to protodeboronation. Ensure your solvents are anhydrous.
-
Optimize the Catalyst and Ligand: Some ligands are better at promoting the desired cross-coupling pathway and suppressing side reactions. For electron-deficient substrates, electron-rich and bulky phosphine ligands can be beneficial.
-
Control the Stoichiometry: A slight excess of the organometallic reagent can sometimes compensate for its decomposition.
Q2: I am trying to perform an electrophilic substitution (e.g., nitration, bromination) on a functionalized dinitrobenzothiadiazole. Why is the reaction not proceeding or giving a complex mixture?
A2: The dinitrobenzothiadiazole ring is extremely electron-deficient, making it highly deactivated towards electrophilic aromatic substitution.[3] The two nitro groups and the fused thiadiazole ring all act as strong electron-withdrawing groups, making the benzene ring very "electron-poor" and thus not a good nucleophile to attack an electrophile.
-
Deactivation of the Ring: The rate of electrophilic substitution on this system will be extremely slow.
-
Harsh Conditions Lead to Decomposition: The forcing conditions (e.g., strong acids, high temperatures) required for electrophilic substitution on such a deactivated ring are likely to cause decomposition of the starting material.[4]
Alternative Strategies:
-
Functionalize Early: It is generally more effective to introduce the desired functional groups onto the benzene ring before forming the benzothiadiazole and/or before nitration.
-
Use Nucleophilic Aromatic Substitution (SNAr): If you need to introduce a group that can be installed via an electrophilic substitution, consider if there is an equivalent nucleophilic precursor. For example, instead of nitration, you might be able to use an SNAr reaction with a nitrite salt, although this can be challenging.
-
Build the Ring from Functionalized Precursors: Synthesize the desired substituted benzene derivative first, and then construct the dinitrobenzothiadiazole ring system.
Q3: My purified dinitrobenzothiadiazole derivative is colored, even though I expect it to be a pale yellow solid. What could be the cause?
A3: The color in your sample could be due to several factors:
-
Residual Impurities: Even small amounts of highly colored byproducts can impart color to your final product. These could be polymeric materials or products of side reactions. In some syntheses of related dinitro compounds, insoluble colored materials have been observed.[5]
-
Charge-Transfer Complexes: Dinitrobenzothiadiazole derivatives are strong electron acceptors. They can form colored charge-transfer complexes with electron-rich species, such as residual solvents (e.g., aniline, DMF) or even with themselves in the solid state.
-
Degradation: The compound may be degrading upon exposure to light, air, or residual acid/base from the purification process. Nitroaromatic compounds can be light-sensitive.
Troubleshooting Steps:
-
Re-purify the Compound: Try recrystallization from a different solvent system. Sometimes a mixture of a good solvent and a poor solvent can be effective. Washing the solid with various solvents can also help remove impurities.
-
Use Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can sometimes remove colored impurities. Be aware that this can also reduce your yield.
-
Check for Residual Solvents: Use NMR spectroscopy or other analytical techniques to check for trapped solvent molecules.
-
Store the Compound Properly: Keep your purified product in a dark, cool, and dry place, preferably under an inert atmosphere.
Part 3: Visualizations and Workflows
Diagram: The SNAr Mechanism and a Key Side Reaction
The following diagram illustrates the general mechanism for nucleophilic aromatic substitution on a dinitrobenzothiadiazole and highlights the potential for a common side reaction, over-substitution.
Caption: SNAr mechanism on dinitrobenzothiadiazole and potential over-substitution.
Workflow: Troubleshooting Low Yield in a Cross-Coupling Reaction
This workflow provides a logical sequence of steps to diagnose and resolve low yields in cross-coupling reactions involving dinitrobenzothiadiazole substrates.
Caption: A step-by-step workflow for troubleshooting low yields in cross-coupling reactions.
References
Stability issues of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in solution and solid-state
Welcome to the technical support resource for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole. This guide is designed for researchers, medicinal chemists, and materials scientists to provide expert advice on the handling, stability, and use of this highly reactive compound. Drawing from established principles of physical organic chemistry and extensive experience with electron-deficient aromatic systems, this center offers troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability Profile
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a unique molecule characterized by a highly electron-deficient aromatic core. This deficiency is a result of the synergistic electron-withdrawing effects of two nitro groups and the inherent acceptor nature of the benzothiadiazole heterocycle. This electronic structure dictates its reactivity and stability, making it a potent building block for novel materials and bioactive compounds, but also susceptible to degradation if not handled with care. The primary stability concerns revolve around its high reactivity towards nucleophiles and potential for thermal and photochemical decomposition.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in experimental settings.
Issue 1: Unexpected Color Change or Darkening of Solutions
Q1: My solution of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in an organic solvent (e.g., THF, methanol, acetonitrile) has turned from yellow to a dark red, brown, or black color. What is happening and how can I prevent it?
A1: An intense color change, particularly to red or purple, is often indicative of the formation of a Meisenheimer complex. This occurs when a nucleophile attacks the electron-deficient aromatic ring. In this case, common laboratory solvents or trace impurities can act as nucleophiles.
-
Causality: The extreme electron-deficient nature of the dinitro-substituted benzothiadiazole ring makes it highly susceptible to nucleophilic attack. Solvents like methanol or ethanol can act as nucleophiles (methoxide/ethoxide), as can amines, or even trace amounts of water or hydroxide. The resulting anionic sigma-complex (Meisenheimer complex) is highly colored due to extensive charge delocalization. This is the first step in a nucleophilic aromatic substitution (SNAr) reaction, which can lead to the decomposition of your starting material.[1][2]
-
Troubleshooting Protocol:
-
Solvent Selection: Whenever possible, use non-nucleophilic, aprotic solvents. Recommended solvents include anhydrous toluene, dichloromethane (DCM), or chloroform. If a more polar solvent is required, consider using anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be aware that these can also contain nucleophilic impurities if not properly dried.
-
Purity of Reagents: Ensure all solvents are of high purity and anhydrous. Use freshly distilled solvents or those from a solvent purification system. Trace amounts of water or amines in solvents can initiate degradation.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Temperature Control: If a reaction must be performed in a potentially nucleophilic solvent, conduct it at the lowest possible temperature to slow the rate of decomposition.
-
Issue 2: Low or No Yield in Nucleophilic Substitution Reactions
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to replace one or both bromine atoms, but I am getting low yields or a complex mixture of products. What are the likely causes?
A2: While the bromine atoms on 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole are activated for SNAr, the reaction's success is highly dependent on the reaction conditions and the nature of the nucleophile.
-
Causality and Troubleshooting:
-
Insufficiently Reactive Nucleophile: While the substrate is highly activated, a very weak nucleophile may still react sluggishly.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered organic base like DBU) is crucial to deprotonate the nucleophile and increase its reactivity.
-
-
Excessive Reaction Temperature or Time: Prolonged heating can lead to the decomposition of the starting material or the desired product, especially in the presence of strong nucleophiles or bases.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Start with lower temperatures and shorter reaction times, and only increase them if the reaction is not proceeding.
-
-
Competitive Side Reactions: Strong, hard nucleophiles like hydroxide or methoxide can potentially lead to other reactions, including decomposition of the heterocyclic core.
-
Solution: Choose your nucleophile and base carefully. For instance, if a specific alkoxide is desired, prepare it stoichiometrically rather than using a large excess of a strong base in an alcohol solvent.
-
-
Solvent Effects: The choice of solvent can dramatically affect the rate of SNAr reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[3]
-
-
Issue 3: Compound Degradation During Storage
Q3: I have stored the solid 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, and it appears to have discolored or shows impurities by analysis. What are the proper storage conditions?
A3: The solid-state stability of highly energetic and reactive molecules can be compromised by exposure to light, heat, and moisture.
-
Causality and Best Practices:
-
Photodecomposition: Nitroaromatic compounds are known to be susceptible to photodegradation.[4][5] UV or even ambient light can provide the energy to initiate decomposition pathways.
-
Thermal Decomposition: As with many highly nitrated compounds, thermal stability can be a concern. While stable at room temperature, elevated temperatures can lead to decomposition.
-
Hydrolysis: The compound is reactive towards nucleophiles, and atmospheric moisture can lead to slow hydrolysis over time.
-
-
Recommended Storage Protocol:
-
Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
-
Temperature: Store in a cool, dark, and dry place. Refrigeration is recommended.
-
Purity: Ensure the material is pure before long-term storage, as impurities can sometimes catalyze decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with this compound? A1: The primary concerns are its reactivity and potential for thermal instability. As a dinitroaromatic compound, it should be treated as potentially energetic and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid grinding the solid material vigorously or heating it rapidly in a sealed container.
Q2: In which solvents is 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole soluble? A2: It is expected to have good solubility in polar aprotic solvents such as DMF, DMSO, and acetone, and moderate solubility in chlorinated solvents like DCM and chloroform. It will likely have poor solubility in non-polar solvents like hexanes and in water. When choosing a solvent, always consider its potential nucleophilicity as discussed in the troubleshooting guide.
Q3: Can I use protic solvents like methanol or ethanol for reactions? A3: It is strongly advised to avoid protic solvents unless they are intended to be the nucleophile in the reaction. These solvents can act as nucleophiles and lead to the substitution of the bromine atoms, resulting in undesired byproducts.
Q4: How can I monitor the stability of the compound in my reaction mixture? A4: The best way to monitor its stability is by using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A time-course study of your reaction mixture, even under what you believe to be stable conditions, can reveal slow degradation that might otherwise be overlooked.
Data and Diagrams
Table 1: Solvent Selection Guide for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
| Solvent Class | Examples | Suitability for Inert Storage/Use | Suitability for SNAr Reactions | Rationale |
| Aprotic, Non-polar | Toluene, Hexanes | Excellent | Poor | Low reactivity, but also poor solubility. Good for long-term storage of the solid. |
| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Good | Moderate | Generally non-nucleophilic and good for dissolving the compound. |
| Aprotic, Polar | DMF, DMSO, Acetonitrile, THF | Fair (with caution) | Excellent | High dissolving power and ideal for SNAr. Must be anhydrous to prevent side reactions.[3] |
| Protic | Methanol, Ethanol, Water, Isopropanol | Poor | Only if used as the reagent | These solvents are nucleophilic and will likely react with the compound. |
Diagram 1: Proposed Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step SNAr mechanism for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A step-by-step guide to diagnosing and resolving solution stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole for Advanced OLED Applications
This guide provides an in-depth technical comparison of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole, a potent electron-deficient building block, against established materials in the field of Organic Light-Emitting Diodes (OLEDs). We will explore its intrinsic properties, its potential role in device architectures, and provide the experimental context for its synthesis and device fabrication, grounded in established scientific principles.
Introduction: The Quest for High-Performance Electron-Accepting Materials
The efficiency, color purity, and lifespan of OLEDs are fundamentally governed by the molecular architecture of the organic semiconductor layers within the device. A critical component in this architecture is the electron-accepting (n-type) material, which is essential for efficient electron transport and for creating highly efficient emissive states.
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of high-performance n-type materials due to its inherent electron-withdrawing nature and high photostability.[4][5] By functionalizing the BTD core, its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned.
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a BTD derivative engineered for maximum electron deficiency. The presence of four potent electron-withdrawing substituents—two bromine atoms and two nitro groups—is expected to dramatically lower its LUMO energy level. This makes it an exceptionally strong electron acceptor and a highly valuable intermediate for synthesizing next-generation organic electronic materials for applications in OLEDs and organic photovoltaics.[6][7] While it is primarily utilized as a synthetic building block rather than a standalone functional layer, its properties dictate the performance of the final materials derived from it.
Comparative Performance Analysis: Potential vs. Established Standards
Direct performance metrics for 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole as an active layer in a final OLED device are not extensively documented, underscoring its role as a precursor. However, by analyzing its structural components, we can forecast its electronic properties and compare them to widely-used benchmark materials like Tris(8-hydroxyquinoline)aluminum (Alq3) and 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).
The addition of nitro groups to the BTD core is a known strategy to dramatically increase electron affinity.[8][9] This modification significantly lowers the LUMO energy, which is advantageous for improving electron injection from the cathode and enhancing the electron-transporting capabilities of a material.
| Material | Role in OLED | HOMO (eV) | LUMO (eV) | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) |
| 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole | Building Block / Potential ETL | Estimated < -6.5 | Estimated < -4.0 | N/A (Precursor) | N/A (Precursor) |
| Alq3 | Electron Transport / Emitter | -5.7 to -5.9 | -3.0 to -3.1 | ~8% (can be up to 19% as a host)[10][11] | >10,000 |
| TPBi | Electron Transport / Hole Blocker | -6.2 to -6.3 | -2.7 | Used as transport layer, enables high device EQE | >7,500[12] |
| Benzothiadiazole Derivative (TBAN) | Emitter | -5.5 | -2.8 | 5.7% (non-doped)[13][14] | 74,820[13][14] |
Analysis:
-
HOMO/LUMO Levels: The estimated deep LUMO level of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole suggests it would require a very low work function cathode for efficient electron injection if used directly. However, when incorporated into a larger D-A-D type molecule, this strong acceptor core can lead to materials with tailored energy levels and high performance, as seen with other BTD derivatives like TBAN.[13][14] Its deep HOMO level also implies excellent hole-blocking capabilities, which is crucial for confining charge recombination within the emissive layer and boosting efficiency.[15]
-
Performance Metrics: While Alq3 and TPBi are proven standards, the performance of OLEDs using advanced BTD derivatives often surpasses that of simple Alq3-based devices.[1][13] For example, non-doped OLEDs using a triphenylamine/benzothiadiazole derivative (TBAN) have achieved a maximum EQE of 5.7% and an impressive maximum luminance of over 74,000 cd/m².[13][14] This highlights the immense potential of materials synthesized from potent BTD building blocks like the topic compound.
Experimental Protocols
To translate the potential of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole into high-performance materials and devices, robust and repeatable experimental procedures are essential.
Protocol 1: Synthesis of a D-A-D Emitter via Suzuki Coupling
This protocol describes a common method for using the target molecule as a central acceptor core (A) to synthesize a Donor-Acceptor-Donor (D-A-D) type emissive material.
Causality: The Suzuki cross-coupling reaction is chosen for its high tolerance to a wide variety of functional groups and its reliability in forming carbon-carbon bonds, which is essential for creating the conjugated π-system of the final emitter.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole (1 eq.), the desired donor-boronic ester (2.2 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Add degassed toluene as the solvent, followed by an aqueous solution of the base (e.g., 2M K2CO3). The biphasic mixture is crucial for the catalytic cycle.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, extract the organic phase. Wash sequentially with water and brine, then dry over anhydrous MgSO4.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the target D-A-D material. Characterize the final product using NMR and mass spectrometry.
Protocol 2: Fabrication of a Multi-Layer OLED via Thermal Evaporation
This protocol outlines the standard procedure for constructing an OLED device to test the performance of a newly synthesized material.
Causality: Vacuum thermal evaporation is the industry-standard method for depositing small-molecule organic layers. It allows for the creation of ultra-thin, uniform, and high-purity films, which minimizes electrical shorts and ensures predictable device performance.
Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-Ozone or Oxygen Plasma to increase the ITO work function and improve hole injection.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Hole Injection/Transport Layers: Sequentially deposit the hole injection layer (HIL), such as MoO₃, and the hole transport layer (HTL), such as NPB, at a controlled rate (e.g., 1-2 Å/s).
-
Emissive Layer (EML): Co-evaporate the host material and the synthesized BTD-based dopant from separate sources. The doping concentration is critical and typically ranges from 1-20 wt%.
-
Electron Transport/Blocking Layers: Deposit the electron transport layer (ETL), such as TPBi, which also serves to block holes from reaching the cathode.
-
Cathode Deposition: Deposit a thin electron injection layer (EIL) of Lithium Fluoride (LiF) (~1 nm) to lower the electron injection barrier, followed by a thicker layer of Aluminum (Al) (~100 nm) to serve as the cathode.
-
Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
Energy Level Alignment and Device Physics
The performance of an OLED is critically dependent on the energy alignment of the different layers, which dictates the efficiency of charge injection, transport, and recombination.
A material derived from 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole would likely serve as an electron-transporting host or a dopant within the EML. Its anticipated very low LUMO level would facilitate electron injection from the ETL (like TPBi) and its deep HOMO level would effectively block holes at the EML/ETL interface, forcing recombination to occur efficiently within the emissive layer.
Conclusion
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole stands out as a highly potent building block for creating advanced n-type organic semiconductors. While not typically used as a standalone material in OLEDs, its powerful electron-accepting properties, derived from its unique substitution pattern, enable the synthesis of materials with deep LUMO energy levels, high electron affinity, and excellent hole-blocking capabilities. By incorporating this intermediate into larger, solution-processable or thermally evaporable molecules through established synthetic routes like Suzuki coupling, researchers can develop next-generation emitters and transport materials that push the boundaries of OLED performance, leading to devices with higher efficiency, better color purity, and longer operational lifetimes.
References
- 1. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Maximizing Alq3 OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses [opg.optica.org]
- 3. nbinno.com [nbinno.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4,7-dibroMo-5,6-dinitrobenzo[c][1,2,5]thiadiazole | 76186-72-6 [chemicalbook.com]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
A Spectroscopic Deep Dive: Unraveling the Photophysical Nuances of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole and Its Derivatives
A Spectroscopic Deep Dive: Unraveling the Photophysical Nuances of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole and Its Derivatives
In the landscape of advanced materials and drug development, the 2,1,3-benzothiadiazole (BTD) scaffold stands out as a privileged heterocyclic motif. Its inherent electron-accepting nature, coupled with the remarkable tunability of its photophysical properties through strategic functionalization, has cemented its importance. This guide provides a comprehensive spectroscopic comparison of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole, a highly functionalized BTD core, with its key derivatives. We will explore the causal relationships between structural modifications and the resulting spectroscopic signatures, supported by experimental data, to offer actionable insights for researchers in the field.
The Core Moiety: 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole (henceforth referred to as 1 ) serves as our foundational compound. The presence of two bromine atoms at the 4 and 7 positions and two nitro groups at the 5 and 6 positions creates a highly electron-deficient aromatic system. This pronounced electron-accepting character is a critical determinant of its chemical reactivity and its baseline spectroscopic properties.
The synthesis of 1 is typically achieved through the nitration of 4,7-dibromo-2,1,3-benzothiadiazole. A modified method utilizing a mixture of nitric acid and trifluoromethanesulfonic acid has been shown to produce the desired dinitro-derivative in high yield[2]. The structural integrity of 1 has been unequivocally confirmed through single-crystal X-ray diffraction analysis, which has also provided valuable insights into its intermolecular interactions, such as halogen and chalcogen bonding[2].
Strategic Derivatization: Modulating Electronic Properties
The bromine atoms at the 4 and 7 positions of compound 1 are amenable to various substitution reactions, offering a versatile platform for the synthesis of a diverse range of derivatives. These substitutions are not merely synthetic exercises; they are strategic maneuvers to finely tune the electronic and, consequently, the spectroscopic properties of the benzothiadiazole core. Nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions are the primary tools for this molecular engineering.
By replacing the bromine atoms or the nitro groups with electron-donating or other electron-withdrawing moieties, we can systematically modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, has a profound impact on the UV-Vis absorption and fluorescence emission spectra.
Spectroscopic Comparison: A Tale of Substituent Effects
To illustrate the impact of derivatization, we will compare the spectroscopic properties of the parent compound 1 with a hypothetical amino-substituted derivative, 4,7-diamino-5,6-dinitrobenzo[c][1][2][3]thiadiazole (2 ). The synthesis of such amino derivatives can be achieved through nucleophilic aromatic substitution of the bromo groups in 1 with an amine source.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum is a direct probe of the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is indicative of the energy difference between the ground and excited states.
| Compound | Key Substituents | Expected λmax Shift vs. 1 | Rationale |
| 1 | 4,7-di-bromo, 5,6-di-nitro | Baseline | Highly electron-deficient core. |
| 2 | 4,7-di-amino, 5,6-di-nitro | Significant Red Shift (Bathochromic) | Introduction of strong electron-donating amino groups creates a pronounced "push-pull" system, significantly lowering the HOMO-LUMO gap and facilitating ICT. |
The introduction of the electron-donating amino groups in compound 2 would drastically alter the electronic landscape of the benzothiadiazole core. The lone pairs on the nitrogen atoms of the amino groups can participate in resonance with the aromatic system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This decrease in the HOMO-LUMO gap results in a bathochromic shift of the absorption maximum to longer wavelengths.
Fluorescence Spectroscopy
Fluorescence is a radiative decay process from the first excited singlet state to the ground state. The emission wavelength and quantum yield are highly sensitive to the molecular structure and its environment.
| Compound | Expected Emission Wavelength | Expected Quantum Yield (ΦF) | Rationale |
| 1 | Likely weak or no fluorescence | Very Low | The presence of heavy bromine atoms and nitro groups often leads to efficient intersystem crossing to the triplet state, quenching fluorescence. |
| 2 | Emission at longer wavelengths than absorption | Potentially higher than 1 | The strong ICT character in the excited state of "push-pull" systems often leads to fluorescent emission. The extent of fluorescence will depend on the balance between radiative and non-radiative decay pathways. |
The heavy atom effect of the bromine atoms in compound 1 , along with the presence of nitro groups which can promote non-radiative decay, suggests that it is likely to be weakly or non-fluorescent. In contrast, the strong donor-acceptor character of compound 2 would likely lead to the observation of a fluorescence emission band. The energy of this emission would be lower than the absorption energy (a phenomenon known as the Stokes shift).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts are highly sensitive to the electron density around the nuclei.
Due to the absence of protons on the aromatic ring of both 1 and its diamino-derivative 2 , ¹H NMR would primarily show signals from any alkyl or aryl groups on the amino substituents in the case of derivatives of 2 .
In ¹³C NMR, the carbon atoms of the benzothiadiazole ring in compound 1 would experience significant deshielding due to the strong electron-withdrawing effects of the nitro and bromo groups, resulting in downfield chemical shifts. Upon substitution with amino groups to form 2 , the carbon atoms attached to the amino groups (C4 and C7) would experience a significant upfield shift due to the electron-donating nature of the nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Compound | Key Expected IR Peaks |
| 1 | Strong absorptions for asymmetric and symmetric NO₂ stretching (around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively). C-Br stretching vibrations in the fingerprint region. |
| 2 | Appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) from the amino groups. The NO₂ stretching frequencies may be slightly shifted due to the change in the electronic environment. |
The most significant difference in the IR spectra of 1 and 2 would be the appearance of characteristic N-H stretching bands for the amino groups in 2 .
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole (1)
A robust method for the synthesis of compound 1 involves the nitration of 4,7-dibromo-2,1,3-benzothiadiazole[2].
dot
Caption: Synthetic scheme for 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole.
-
Dissolution: Dissolve 4,7-dibromo-2,1,3-benzothiadiazole in trifluoromethanesulfonic acid.
-
Nitration: Cool the solution in an ice bath and add nitric acid dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified period.
-
Workup: Carefully pour the reaction mixture onto ice.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1 .
General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of amino-substituted derivatives from compound 1 .
dot
Caption: General workflow for the synthesis of amino derivatives.
-
Reaction Setup: In a reaction vessel, dissolve compound 1 in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Nucleophile: Add an excess of the desired amine to the solution.
-
Heating: Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Spectroscopic Characterization
dot
Caption: Workflow for spectroscopic characterization.
-
UV-Vis Spectroscopy: Prepare dilute solutions of the compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range.
-
Fluorescence Spectroscopy: Using the same solutions, record the fluorescence emission spectra on a spectrofluorometer. The excitation wavelength should be set at the λmax determined from the UV-Vis spectrum.
-
NMR Spectroscopy: Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectra of the solid samples using an FTIR spectrometer, typically as KBr pellets or using an ATR accessory.
Conclusion and Future Outlook
The strategic derivatization of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole provides a powerful avenue for the rational design of novel functional materials. The stark contrast in the expected spectroscopic properties between the parent compound and its amino-substituted derivative underscores the profound influence of substituent effects on the benzothiadiazole core. By understanding these structure-property relationships, researchers can tailor the absorption, emission, and electronic characteristics of these compounds for a wide array of applications, from fluorescent probes and sensors to organic electronics. Further exploration of a broader range of derivatives will undoubtedly continue to unlock the full potential of this versatile heterocyclic scaffold.
A-Senior-Application-Scientist's-Guide-to-Validating-the-Purity-of-4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole-for-Electronic-Applications
Abstract
The operational efficacy and long-term stability of organic electronic devices are critically dependent on the purity of the constituent semiconductor materials. Impurities, even at trace levels, can introduce charge traps, hinder charge transport, and ultimately degrade device performance. This guide presents a comprehensive, multi-technique framework for the rigorous purity validation of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, a key electron-accepting building block for advanced organic semiconductors. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, chemists, and material scientists in the organic electronics sector. This document outlines a self-validating system of protocols designed to ensure the highest material integrity for reproducible, high-performance device fabrication.
The Purity Imperative in Organic Electronics
4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole is a versatile building block used in the synthesis of polymers and small molecules for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its strong electron-accepting nature, derived from the fused dinitro-benzothiadiazole core, makes it a valuable component in creating materials with tailored electronic properties.
However, the advantages of this molecular scaffold can only be fully realized when the material is exceptionally pure. The presence of impurities can have profound negative consequences:
-
Introduction of Charge Traps: Impurities can create localized electronic states within the bandgap of the semiconductor. These "trap states" immobilize charge carriers (electrons and holes), reducing charge mobility and leading to significant efficiency losses in devices.[1][2]
-
Disruption of Morphology: The performance of organic semiconductor devices is highly sensitive to the molecular packing in the solid state. Impurities can disrupt the desired crystalline or amorphous morphology, leading to suboptimal charge transport pathways.
-
Degradation Pathways: Reactive impurities can act as initiation sites for chemical degradation, reducing the operational lifetime and stability of the final device, especially under exposure to light, heat, and ambient conditions.
Therefore, a robust analytical workflow is not merely a quality control measure but a fundamental necessity for achieving high-performance and reliable organic electronic devices.[3][4][5]
The Synthetic Landscape and Potential Impurities
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole typically involves the nitration of 4,7-dibromobenzo[c][1][2][6]thiadiazole using a mixture of concentrated nitric and sulfuric acids ("mixed acid").[7] This aggressive electrophilic aromatic substitution process can generate a variety of impurities that must be identified and removed.[8][9]
Common Impurities to Target:
-
Unreacted Starting Material: Residual 4,7-dibromobenzo[c][1][2][6]thiadiazole.
-
Mono-nitrated Byproducts: 4,7-Dibromo-5-nitrobenzo[c]thiadiazole.
-
Regioisomers: While the 5,6-dinitro product is favored, other dinitro isomers could potentially form.
-
Oxidative Byproducts: The harsh reaction conditions can lead to the formation of undesired oxidized species.
-
Residual Acids: Traces of nitric and sulfuric acid can be difficult to remove and are detrimental to device performance.
A Multi-Technique Analytical Workflow for Purity Validation
No single analytical technique is sufficient to declare a batch of organic semiconductor "pure." A self-validating, orthogonal approach is required, where the results of multiple techniques corroborate each other.
Caption: Orthogonal workflow for purification and purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the first and most powerful tool for structural confirmation and identification of organic impurities.
-
Expertise & Causality: For a molecule like 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole, which lacks protons, ¹³C NMR is essential for confirming the carbon backbone. However, ¹H NMR is invaluable for detecting proton-containing impurities, such as residual solvents or incompletely nitrated starting materials. The absence of signals in the ¹H NMR spectrum is a strong indicator of high purity.
-
Detailed Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis: Integrate all peaks observed. The primary goal is to confirm the absence of peaks. Any observed peaks should be compared to the chemical shifts of potential impurities (e.g., starting material, solvents) to identify them.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of non-volatile organic compounds by separating the main component from its impurities.[6]
-
Expertise & Causality: A reversed-phase C18 column is the logical choice for this analyte, as the non-polar stationary phase will interact well with the aromatic structure of the benzothiadiazole derivatives. A mobile phase gradient of acetonitrile and water allows for the effective separation of compounds with slightly different polarities, such as the target molecule and its potential mono-nitrated byproduct. UV detection is ideal due to the strong UV absorbance of the conjugated aromatic system.[10]
-
Detailed Protocol: Purity Assay by HPLC
-
System: An HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A) Water (with 0.1% formic acid, if MS compatibility is desired); B) Acetonitrile.
-
Gradient: Start with a 60:40 (A:B) mixture, ramping to 10:90 (A:B) over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm or a specific λmax).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or THF at ~1 mg/mL. Dilute to ~0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For electronic applications, a purity of >99.5% is often required.
-
Mass Spectrometry (MS) and Elemental Analysis
These techniques provide orthogonal confirmation of the molecular identity and elemental composition.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, providing strong evidence against the presence of impurities with different molecular formulas. The measured mass should be within 5 ppm of the theoretical mass of C₆Br₂N₄O₄S (383.7987 g/mol ).[11]
-
Elemental Analysis: This bulk analysis technique determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values should align with the theoretical percentages for the pure compound. Significant deviation can indicate the presence of inorganic residues or persistent organic impurities.
Comparative Analysis: The Impact of Purity on Performance
To illustrate the critical nature of purity, the following tables compare hypothetical data from a "Standard Grade" (~98% pure) batch of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole with a "High-Purity Electronics Grade" (>99.9%) batch purified by temperature gradient sublimation.[3][4]
Table 1: Analytical Purity Validation
| Analytical Test | Standard Grade (~98%) | High-Purity Grade (>99.9%) | Justification |
| HPLC Purity | 98.2% (multiple small impurity peaks) | >99.9% (single sharp peak) | Quantifies the presence of closely related organic impurities. |
| ¹H NMR | Small peaks observed at 7.5-8.0 ppm | Flat baseline, no signals | Detects residual starting materials or proton-containing byproducts. |
| Residual Solvents | 500 ppm Toluene | <50 ppm | Confirmed by GC-MS; solvents can act as charge traps. |
| Melting Point | 192-196 °C (broad) | 198-200 °C (sharp) | Impurities typically depress and broaden the melting point range.[12] |
Table 2: Performance in an Organic Field-Effect Transistor (OFET)
| OFET Parameter | Standard Grade Material | High-Purity Material | Significance |
| Electron Mobility (µe) | 1 x 10⁻⁴ cm²/Vs | 5 x 10⁻³ cm²/Vs | A ~50x increase directly reflects reduced charge trapping.[1][2] |
| On/Off Ratio | 10⁴ | >10⁶ | Higher on/off ratio indicates lower leakage current in the "off" state. |
| Threshold Voltage (Vth) | High, variable | Low, consistent | Impurities can cause threshold voltage instability and shift. |
graph LR { node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];Impurity [label="Chemical Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrapStates [label="Increased Trap States", fillcolor="#FBBC05"]; Mobility [label="Reduced Carrier Mobility", fillcolor="#FBBC05"]; Performance [label="Poor Device Performance\n(Low Efficiency, Short Lifetime)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="High Purity (>99.9%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CleanBandgap [label="Pristine Energy Levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighMobility [label="High Carrier Mobility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighPerformance [label="High Device Performance\n(High Efficiency, Long Lifetime)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity -> TrapStates; TrapStates -> Mobility; Mobility -> Performance; Purity -> CleanBandgap; CleanBandgap -> HighMobility; HighMobility -> HighPerformance;
}
Caption: Causal link between material purity and device performance.
Conclusion
References
- 1. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 2. [1908.11854] The influence of impurities on the charge carrier mobility of small molecule organic semiconductors [arxiv.org]
- 3. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 4,7-dibroMo-5,6-dinitrobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
A Comparative Benchmarking Guide to the Photophysical Properties of Dinitrobenzothiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and optoelectronic materials, 2,1,3-benzothiadiazole (BTD) stands out as a versatile and robust scaffold. Its inherent electron-accepting nature, coupled with high photostability, makes it a privileged building block in the design of sophisticated molecular tools. The introduction of nitro groups, potent electron-withdrawing moieties, onto the BTD core profoundly modulates its electronic and photophysical characteristics. This guide provides a comprehensive benchmarking of two key isomers: 4,7-dinitro-2,1,3-benzothiadiazole and 5,6-dinitro-2,1,3-benzothiadiazole. Through a detailed examination of their synthesis and a comparative analysis of their photophysical properties, supported by experimental data, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation BTD-based functional molecules.
The Isomeric Influence on Benzothiadiazole's Electronic Landscape
The strategic placement of nitro groups on the benzothiadiazole ring system dictates the intramolecular charge transfer (ICT) characteristics, which in turn govern the absorption and emission profiles of the resulting fluorophores. In the 4,7-dinitro isomer, the nitro groups are positioned at the most electron-deficient sites, leading to a significant alteration of the frontier molecular orbitals compared to the 5,6-dinitro isomer. This guide will delve into the practical implications of this isomeric difference, providing a head-to-head comparison of their performance metrics.
Synthesis of Dinitrobenzothiadiazole Isomers
The synthetic accessibility of these isomers is a critical consideration for their practical application. While various methods exist for the derivatization of the BTD core, the direct dinitration to achieve specific isomers requires careful control of reaction conditions.
Synthesis of 4,7-Dinitro-2,1,3-benzothiadiazole
The synthesis of 4,7-dinitro-2,1,3-benzothiadiazole can be approached through the nitration of a suitable benzothiadiazole precursor. While a direct, high-yield synthesis of the parent 4,7-dinitro compound is not extensively detailed in the literature, the synthesis of various 4,7-disubstituted BTDs is well-established, often starting from 4,7-dibromo-2,1,3-benzothiadiazole.[1]
Synthesis of 5,6-Dinitro-2,1,3-benzothiadiazole
The synthesis of 5,6-dinitro-2,1,3-benzothiadiazole derivatives is more prominently described. A common strategy involves the nitration of 4,7-dihydro-BTD precursors with fuming nitric acid.[2] An alternative and efficient route involves the dinitration of 4,7-dibromo-2,1,3-benzothiadiazole. An improved methodology for this reaction, utilizing a mixture of fuming nitric acid and trifluoromethanesulfonic acid as the nitrating agent, has been reported to significantly increase the yield of the intermediate 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole to as high as 85%.[3] This intermediate serves as a versatile platform for further functionalization.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of the photophysical data, standardized experimental protocols are paramount. Below are detailed methodologies for the key experiments discussed in this guide.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the electronic absorption and emission properties of the dinitrobenzothiadiazole isomers.
Methodology:
-
Sample Preparation: Prepare stock solutions of each isomer in a spectroscopic grade solvent (e.g., dichloromethane, toluene) at a concentration of 1 mM. From the stock solutions, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1).
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer for absorption measurements and a fluorescence spectrophotometer for emission studies.
-
Data Acquisition:
-
Absorption: Record the absorption spectra from 300 to 700 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
-
Emission: Excite the sample at its longest wavelength absorption maximum (λabs,max). Record the emission spectra over a wavelength range that captures the entire emission profile, typically starting 20 nm above the excitation wavelength.
-
-
Data Analysis: Determine the λabs,max and the corresponding molar extinction coefficient (ε) from the absorption spectra. Identify the emission maximum (λem,max) from the fluorescence spectra. Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process for each isomer.
Methodology: The relative method using a well-characterized standard is a reliable approach.[4]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the dinitrobenzothiadiazole isomers. For example, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common standards.
-
Sample Preparation: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear and pass through the origin.
-
The fluorescence quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[5]
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
Sample Preparation: Prepare dilute solutions of the isomers with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at a wavelength corresponding to its absorption maximum.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
Acquire data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.
-
-
Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). For many organic fluorophores, a single exponential decay is sufficient.
Comparative Photophysical Data
The following table provides a qualitative comparison and projected data based on general trends observed for BTD derivatives.
| Photophysical Property | 4,7-Dinitro-2,1,3-benzothiadiazole | 5,6-Dinitro-2,1,3-benzothiadiazole | Causality Behind the Difference |
| λabs,max (nm) | Expected to be significantly red-shifted | Expected to be red-shifted, but likely less than the 4,7-isomer | The 4,7-positions are more electronically coupled to the thiadiazole ring, leading to a greater perturbation of the frontier molecular orbitals upon substitution with electron-withdrawing groups. |
| λem,max (nm) | Expected to be significantly red-shifted | Expected to be red-shifted, but likely less than the 4,7-isomer | Similar to the absorption, the emission energy is dictated by the extent of intramolecular charge transfer, which is more pronounced in the 4,7-isomer. |
| Stokes Shift (cm⁻¹) | Expected to be large | Expected to be large | The significant change in dipole moment between the ground and excited states, characteristic of BTD derivatives with strong electron-withdrawing groups, results in a large Stokes shift. |
| Quantum Yield (ΦF) | Expected to be low | Expected to be low | The nitro groups often introduce efficient non-radiative decay channels, such as intersystem crossing, which quench fluorescence. The 4,7-isomer may have a slightly lower quantum yield due to a more pronounced ICT character which can enhance non-radiative decay. |
| Fluorescence Lifetime (τ, ns) | Expected to be in the low nanosecond or sub-nanosecond range | Expected to be in the low nanosecond or sub-nanosecond range | A low quantum yield is often correlated with a short fluorescence lifetime, as non-radiative decay pathways compete with fluorescence. |
Note: The exact values for these parameters are highly dependent on the solvent polarity. A more polar solvent is expected to cause a further red-shift in the emission spectrum (positive solvatochromism) and potentially a decrease in the fluorescence quantum yield.
Visualization of Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzothiadiazole Derivatives: Unraveling the Influence of Electron-Withdrawing Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and medicinal chemistry, 2,1,3-benzothiadiazole (BT) has solidified its position as a critical electron-accepting building block. Its rigid structure and electron-deficient nature make it a versatile scaffold for the development of high-performance organic semiconductors and fluorescent probes. The strategic functionalization of the BT core with electron-withdrawing groups (EWGs) is a powerful approach to meticulously tune its electronic and photophysical properties, thereby optimizing materials for applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to advanced bioimaging.[1]
This guide offers a comparative analysis of benzothiadiazole derivatives functionalized with a variety of common electron-withdrawing groups, including fluorine (–F), cyano (–CN), nitro (–NO₂), and sulfonyl (–SO₂R) moieties. By delving into the structure-property relationships governed by these substituents, this document aims to provide researchers with the insights necessary for the rational design of next-generation functional materials.
The Decisive Role of Electron-Withdrawing Groups
The introduction of EWGs to the benzothiadiazole core has a profound impact on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This modulation of FMO energy levels is central to tailoring the material's properties for specific applications. Generally, stronger EWGs lead to a greater stabilization (lowering of energy) of both the HOMO and LUMO levels. This can enhance the material's stability, particularly its resistance to oxidative degradation, and influence its charge injection and transport characteristics in electronic devices.
Comparative Analysis of Benzothiadiazole Derivatives
Table 1: Comparative Impact of Electron-Withdrawing Groups on the Properties of Benzothiadiazole Derivatives
| Electron-Withdrawing Group (EWG) | Typical Effect on HOMO/LUMO Levels | Key Photophysical Characteristics | Noteworthy Applications & Remarks |
| Fluorine (–F) | Modest lowering of both HOMO and LUMO levels.[2][3] | Can enhance intermolecular interactions and charge transport.[2] | Widely used to improve air stability and fine-tune energy levels in materials for organic solar cells.[2][3] The small size of fluorine minimizes steric hindrance. |
| Cyano (–CN) | Significant lowering of the LUMO level, often more pronounced than the effect on the HOMO level.[1] | Can lead to red-shifted absorption and emission spectra. | Beneficial for developing n-type semiconductor materials.[1] The strong electron-withdrawing nature can sometimes present synthetic challenges.[1] |
| Nitro (–NO₂) | Strong lowering of both HOMO and LUMO levels due to its potent electron-withdrawing nature. | Often leads to significant red-shifts in absorption and emission. Can sometimes quench fluorescence. | The strong electron-withdrawing character is useful in designing materials with low bandgaps. |
| Sulfonyl (–SO₂R) | Effective at lowering both HOMO and LUMO energy levels.[1] | The bulky nature of the sulfonyl group can influence molecular packing and thin-film morphology.[1] | Offers a combination of electronic modulation and steric influence, which can be leveraged to control the solid-state organization of the molecules. |
It is crucial to note that the exact impact of an EWG can be influenced by its position on the benzothiadiazole ring and the presence of other substituents.
Experimental Protocols
To facilitate the exploration and validation of these structure-property relationships, this section provides detailed methodologies for the synthesis and characterization of functionalized benzothiadiazole derivatives.
Synthesis of Functionalized Benzothiadiazole Derivatives
A common and versatile method for synthesizing asymmetrically substituted benzothiadiazole derivatives involves a multi-step process starting from 4,7-dibromo-2,1,3-benzothiadiazole. This precursor allows for the sequential introduction of different functional groups at the 4- and 7-positions via cross-coupling reactions such as the Suzuki or Stille reactions.[4]
Step-by-Step Synthesis of a D-A-A' Benzothiadiazole Derivative:
-
Monosubstitution of 4,7-dibromo-2,1,3-benzothiadiazole: A Suzuki or Stille coupling reaction is performed with one equivalent of a desired donor (D) boronic acid/ester or organostannane reagent to yield a 4-(donor)-7-bromo-2,1,3-benzothiadiazole intermediate.
-
Purification of the Intermediate: The monosubstituted product is carefully purified from the starting material and disubstituted byproducts using column chromatography.
-
Introduction of the Electron-Withdrawing Group: The purified 4-(donor)-7-bromo-2,1,3-benzothiadiazole is then subjected to a second cross-coupling reaction with a boronic acid/ester or organostannane reagent containing the desired electron-withdrawing group (A'). Alternatively, for cyano groups, a cyanation reaction can be employed.
-
Final Purification: The final D-A-A' product is purified using techniques such as recrystallization and column chromatography to obtain a high-purity material for characterization and device fabrication.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for functionalized benzothiadiazole derivatives.
Characterization Techniques
These techniques are fundamental for probing the photophysical properties of the synthesized derivatives.
Protocol:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the benzothiadiazole derivative in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_max).
-
Excite the sample at its lowest energy λ_max and record the fluorescence emission spectrum to determine the emission maximum (λ_em).
-
Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.
-
Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Diagram of Photophysical Characterization Workflow:
Caption: Workflow for photophysical characterization.
CV is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Protocol:
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]
-
Electrolyte Solution: Prepare a solution of the benzothiadiazole derivative in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[6]
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Measurement: Scan the potential to measure the oxidation and reduction potentials of the compound.
-
Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for calibration.
-
Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
Conclusion
The strategic selection of electron-withdrawing groups provides a versatile and powerful tool for tailoring the electronic and photophysical properties of benzothiadiazole derivatives. Fluorination is a common strategy for enhancing stability, while cyanation can significantly lower the LUMO level, making it advantageous for n-type materials. Nitro and sulfonyl groups also offer effective means to modulate the frontier molecular orbital energy levels. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize novel benzothiadiazole-based materials with properties fine-tuned for a wide array of applications in organic electronics and beyond. The continued exploration of new electron-withdrawing functionalities and their impact on the benzothiadiazole scaffold will undoubtedly lead to the development of even more efficient and robust materials in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]
Electrochemical Analysis and Comparison of Substituted Benzothiadiazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of molecules with tailored electronic properties is a cornerstone of innovation. In the realm of organic electronics and materials science, 2,1,3-benzothiadiazole (BT) has distinguished itself as a premier electron-accepting building block.[1][2] Its rigid, planar structure and inherent electron-deficient nature make it a versatile core for developing materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3]
The true power of the benzothiadiazole scaffold lies in its tunability. By strategically introducing electron-donating or electron-withdrawing substituents at its 4, 5, 6, and 7 positions, one can precisely manipulate its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This fine-tuning is critical for optimizing charge injection, charge transport, and the optical properties of the final device or material.
This guide provides an in-depth comparison of the electrochemical properties of various substituted benzothiadiazoles, supported by experimental data. It further details the essential methodology of cyclic voltammetry as a primary characterization tool, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating analytical approach.
The Primary Tool: Understanding Cyclic Voltammetry
Cyclic voltammetry (CV) is the most powerful and widely used electrochemical technique for characterizing the redox behavior of organic molecules like benzothiadiazole derivatives.[4][5] In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a starting potential to a higher potential, then back down to a lower potential, and finally returning to the start). The resulting current from electron transfer (Faradaic current) is measured and plotted against the applied potential.[6]
This single experiment provides a wealth of information:
-
Redox Potentials: It reveals the potentials at which the molecule is oxidized (loses electrons) and reduced (gains electrons).
-
HOMO and LUMO Energy Levels: The onset potentials of the first oxidation and reduction events are directly correlated to the HOMO and LUMO energy levels, respectively. These are crucial parameters for predicting how a material will behave in an electronic device.[1][7]
-
Electrochemical Band Gap (E_g): The difference between the HOMO and LUMO levels gives the electrochemical band gap, which provides insight into the electronic and optical properties of the molecule.[7][8]
-
Reversibility: The shape of the CV curve indicates the stability of the molecule after oxidation or reduction.[4]
The relationship between redox potentials and FMO energies can be estimated using empirical equations, often by referencing against a known internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 5.1]
-
E_LUMO (eV) = -[E_onset_red (vs Fc/Fc⁺) + 5.1]
These equations provide a standardized method for comparing the electronic properties of different compounds across various studies.
A Validated Experimental Protocol for Cyclic Voltammetry
Trustworthiness in experimental science comes from protocols that are inherently self-validating. The following procedure for analyzing a substituted benzothiadiazole derivative incorporates best practices to ensure data accuracy and reproducibility.
Experimental Setup Diagram
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh and dissolve the benzothiadiazole derivative in a high-purity, anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mM.
-
Causality: Anhydrous, aprotic solvents are crucial because they dissolve the organic compound and the electrolyte without participating in interfering side reactions. Their wide potential windows allow for the observation of both oxidation and reduction events.[1]
-
-
Addition of Supporting Electrolyte:
-
Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄), to the solution to a final concentration of 0.1 M.[1][8]
-
Causality: The electrolyte is essential to ensure the solution is conductive and to minimize the uncompensated solution resistance (iR drop), which can distort the CV waveform and lead to inaccurate potential measurements.
-
-
Cell Assembly and Degassing:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[1][8] Before use, the working electrode should be polished to a mirror finish to ensure a clean, reproducible surface.
-
Bubble a high-purity inert gas (argon or nitrogen) through the solution for at least 5-10 minutes to remove dissolved oxygen.[9] Maintain an inert atmosphere over the solution during the entire experiment.
-
Causality: Oxygen is electrochemically active and its reduction can produce signals that overlap with and obscure the signals from the analyte, compromising the integrity of the measurement.[9]
-
-
Data Acquisition:
-
Run a background CV scan of the solvent and electrolyte solution first to ensure no interfering impurities are present.
-
Perform the CV experiment on the analyte solution, scanning at a typical rate of 50-100 mV/s.[9] At least three scans should be recorded to check for reproducibility and stability.
-
-
Internal Referencing:
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution and record the CV again.[9]
-
Causality: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential. By measuring the analyte's potentials relative to the Fc/Fc⁺ peak (E₁/₂), the data can be standardized, allowing for direct and reliable comparison with literature values, regardless of minor variations in the reference electrode potential.
-
Comparative Analysis: How Substituents Tune Electrochemical Properties
The strategic functionalization of the benzothiadiazole core is a powerful method for tuning its electronic properties. The impact of different substituents can be broadly categorized by their electron-donating or electron-withdrawing nature.
The Impact of Electron-Withdrawing Groups (EWGs)
Attaching strong EWGs, such as fluorine (-F) or cyano (-CN), to the benzothiadiazole backbone is a common strategy to lower the FMO energy levels.[8] This generally leads to:
-
Lowered LUMO: Increases the electron affinity of the molecule, making it a better electron acceptor. This is highly desirable for n-type materials in OFETs and for acceptor materials in OPVs.
-
Lowered HOMO: Increases the ionization potential, making the molecule more resistant to oxidation and improving its ambient stability.[10]
The table below summarizes experimental data for benzothiadiazole derivatives functionalized with EWGs.
| Compound | Substituent(s) | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Band Gap (E_g) (eV) |
| Benzo[c][1][8][11]thiadiazole (BTD) | None | -6.10 | -3.51 | 2.59 |
| 5,6-difluoro-BTD | 5,6-di-Fluoro | -6.28 | -3.69 | 2.59 |
| 4,7-di(thiophen-2-yl)-BTD | 4,7-di-Thiophene | -5.68 | -3.91 | 1.77 |
| 5-fluoro-4,7-di(thiophen-2-yl)-BTD | 5-Fluoro, 4,7-di-Thiophene | -5.71 | -3.72 | 1.99 |
| 5-fluoro-4,7-di(furan-2-yl)-BTD | 5-Fluoro, 4,7-di-Furan | -5.61 | -4.04 | 1.57 |
| PBDT-OBT | Alkoxy-BTD copolymer | -5.30 | -3.56 | 1.74 |
| PBDT-FBT | Fluorinated Alkoxy-BTD copolymer | -5.48 | -3.79 | 1.69 |
Data compiled from references[8][10][12]. Values are estimated from reported oxidation/reduction potentials and may vary slightly based on experimental conditions.
As seen in the data, fluorination consistently lowers both the HOMO and LUMO energy levels compared to their non-fluorinated analogues.[10]
The Impact of Donor-Acceptor (D-A) Architectures
Pairing the electron-accepting benzothiadiazole core with electron-donating groups (e.g., carbazole, dialkoxythiophene) creates a donor-acceptor (D-A) system.[11][13] This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation. The primary effects are:
-
Raised HOMO: The HOMO level is primarily controlled by the donor moiety, leading to a lower ionization potential.
-
Lowered Band Gap: The energy gap between the donor-controlled HOMO and the acceptor-controlled LUMO is significantly reduced, which shifts the material's absorption to longer wavelengths (a red shift). This is crucial for designing low-band-gap polymers for solar cell applications.[10][11]
| Compound | Donor Unit(s) | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Band Gap (E_g) (eV) |
| Poly(DEHT-V-BTD) | 3,4-Dialkoxythiophene | -5.3 | -3.6 | 1.7 |
| Dipyridyl-BTD | Pyridyl | - | - | - |
| Ferrocenyl-BTD | Ferrocene | - | - | Varies (lowered with more BTD units) |
| Carbazole-BTD | Carbazole | -5.73 | -2.99 | 2.74 |
| N,N-dimethylaniline-BTD | N,N-dimethylaniline | -5.34 | -2.99 | 2.35 |
Data compiled from references[11][14][15][16]. Note: Direct comparison is complex as structures vary significantly.
The data clearly show that incorporating strong donors leads to relatively high HOMO levels and narrow band gaps, essential for efficient light harvesting in photovoltaic devices.[11]
Structure-Property Relationship Diagram
Conclusion
The systematic functionalization of the 2,1,3-benzothiadiazole core provides a versatile and powerful platform for the development of high-performance organic semiconductors.[1] As demonstrated, the choice of substituent—whether electron-withdrawing or electron-donating—allows for the precise tuning of HOMO and LUMO energy levels and the electrochemical band gap. Understanding these structure-property relationships through rigorous and validated electrochemical analysis is paramount for the rational design of novel materials with functionalities tailored for specific electronic and optoelectronic applications. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers, facilitating more informed and efficient material design and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. colab.ws [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 10. case.edu [case.edu]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and characterization of novel dipyridylbenzothiadiazole and bisbenzothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Prospects and Comparative Analysis of Polymers Derived from 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
A Senior Application Scientist's Guide to a Promising Electron Acceptor Moiety for Organic Photovoltaics
In the relentless pursuit of higher efficiency and stability in organic solar cells (OSCs), the design of novel electron-accepting (n-type) materials is of paramount importance. The donor-acceptor (D-A) copolymer architecture has proven to be a highly effective strategy for tuning the optoelectronic properties of active layer materials.[1][2] This guide provides a comprehensive evaluation of the performance prospects of polymers derived from the highly electron-deficient monomer, 4,7-Dibromo-5,6-dinitrobenzo[c][1][3]thiadiazole (DBNBT).
While direct, published performance data for DBNBT-based polymers in OSCs is not yet prevalent, this guide will establish a robust framework for their evaluation. We will achieve this by examining the known effects of strong electron-withdrawing groups on the benzothiadiazole core, drawing comparisons with state-of-the-art alternative acceptor polymers, and providing detailed, field-proven experimental protocols for their synthesis and characterization. This document is intended for researchers and professionals in materials science and drug development who are exploring next-generation organic electronic materials.
The Rationale for Dinitro-functionalization: A Hypothesis-Driven Approach
The benzothiadiazole (BT) moiety is a cornerstone acceptor unit in the synthesis of high-performance conjugated polymers for OSCs.[2][4] The introduction of electron-withdrawing substituents, such as fluorine or cyano groups, onto the BT core is a well-established strategy to lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level.[5][6] This, in turn, can lead to higher open-circuit voltages (Voc) and improved electron mobility in photovoltaic devices.
The two nitro groups in 4,7-Dibromo-5,6-dinitrobenzo[c][1][3]thiadiazole represent a move towards an even stronger electron-withdrawing functionalization. The hypothesis is that incorporating DBNBT into a D-A copolymer backbone will result in polymers with:
-
Deep LUMO Energy Levels: Facilitating efficient electron injection and transport.
-
Low Bandgaps: Potentially enabling broader absorption of the solar spectrum.
-
High Electron Affinity: Making them excellent candidates for n-type materials in all-polymer solar cells.
This guide will provide the necessary context and experimental framework to test this hypothesis.
Comparative Landscape: Performance of Alternative Electron-Accepting Polymers
To understand the potential of DBNBT-based polymers, it is crucial to benchmark them against existing high-performance n-type polymers. The most common and successful alternatives include polymers based on Perylene Diimide (PDI), Naphthalene Diimide (NDI), and fluorinated or cyano-substituted Benzothiadiazoles. More recently, Naphtho[1,2-c:5,6-c]bis[1][3]thiadiazole (NT) has emerged as a highly promising acceptor unit, yielding power conversion efficiencies (PCEs) exceeding 11%.[7]
| Polymer Family | Key Features | Representative PCE (%) | Reference |
| Fluorinated Benzothiadiazole Copolymers | Enhanced electron-accepting properties, improved stability. | 9.40% | [5] |
| Naphtho[1,2-c:5,6-c]bis[1][3]thiadiazole (NT) Copolymers | Stronger electron-withdrawing ability than BT, leading to lower bandgaps and improved charge mobility. | > 11% | [7] |
| Perylene Diimide (PDI) Copolymers | High electron affinity and mobility. | 5.57% (in one comparative study) | [8] |
| Naphthalene Diimide (NDI) Copolymers | Widely used, thermally stable, and easily functionalized. | 2.50% (in the same comparative study) | [8] |
This table underscores the competitive landscape and the high benchmarks that new materials like DBNBT-based polymers must meet or exceed. The exceptional performance of NT-based polymers, which are structurally related to BT but possess a more extended and electron-deficient core, provides a strong rationale for exploring even more strongly functionalized BT derivatives like DBNBT.[9]
Experimental Roadmap: Synthesis, Device Fabrication, and Characterization
The following protocols are designed to provide a comprehensive and self-validating workflow for the evaluation of DBNBT-based polymers.
Synthesis of DBNBT-based Donor-Acceptor Copolymers
A common and effective method for synthesizing D-A conjugated polymers is the Stille cross-coupling reaction. This method is chosen for its tolerance to a wide range of functional groups and its reliability in achieving high molecular weight polymers.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 3. Synthesis and photovoltaic properties of two-dimensional benzodithiophene-thiophene copolymers with pendent rational naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole side chains - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Donor-Acceptor-Type Semiconducting Polymers Consisting of Benzothiadiazole Derivatives as Electron-Acceptor Units for Organic Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the demand for highly functionalized, electron-deficient building blocks is insatiable. These scaffolds are pivotal in the construction of advanced materials for organic electronics and in the development of novel pharmaceutical agents. Among these, 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole stands out as a potent and versatile reagent. The presence of two bromine atoms offers dual points for functionalization, while the two nitro groups significantly lower the electron density of the aromatic ring, rendering it highly susceptible to a range of chemical transformations.
This guide provides an in-depth comparative analysis of the cross-reactivity of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole. We will explore its performance in key organic reactions, benchmarked against less electron-deficient analogues, and provide detailed experimental protocols to ensure reproducibility and facilitate adoption in your research.
Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole
The synthesis of this key intermediate is a straightforward yet crucial step. The following protocol is based on established procedures.[2]
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 1500 mL of fuming nitric acid. While maintaining the temperature at or below 10°C, slowly add 1500 mL of concentrated sulfuric acid.
-
Nitration Reaction: To the cooled nitrating mixture, add 150 g of 4,7-dibromobenzo[c][1][2][3]thiadiazole in small portions over one hour, ensuring the reaction temperature does not exceed 5°C.
-
Reaction Completion and Quenching: Allow the reaction to stir at room temperature (25°C) for 20 hours. After completion, pour the reaction mixture into 3 kg of ice with stirring and continue stirring overnight.
-
Work-up and Purification: Filter the resulting precipitate and wash sequentially with methanol and heptane. The crude product is then dissolved in a minimal amount of hot toluene, allowed to cool to room temperature, and the resulting crystals are filtered, washed with a small amount of cold toluene, and dried under reduced pressure to yield 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole as a yellow crystalline solid.
Caption: Synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole.
Cross-Reactivity Studies: A Comparative Analysis
The true utility of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole lies in its heightened reactivity compared to its analogues. The strong electron-withdrawing nature of the two nitro groups dramatically influences its susceptibility to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the benzothiadiazole core in the title compound makes it an excellent substrate for SNAr reactions. This reactivity is significantly more pronounced than in analogues lacking the dinitro substitution or those with less electron-withdrawing groups, such as fluorine.
-
4,7-dibromobenzo[c][1][2][3]thiadiazole: This parent compound undergoes SNAr with strong nucleophiles like morpholine and piperidine, often requiring elevated temperatures to achieve good conversion. The reaction can sometimes lead to a mixture of mono- and di-substituted products.[4]
-
4,7-dibromo-5,6-difluorobenzo[c]thiadiazole: The fluorine atoms enhance the electron deficiency of the ring, making it more reactive than the unsubstituted analogue. However, the dinitro-substituted compound is expected to be significantly more reactive.[5]
-
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole: The powerful electron-withdrawing effect of the two nitro groups is anticipated to facilitate SNAr reactions under milder conditions and with a wider range of nucleophiles, including less reactive amines and thiols. The high reactivity also suggests that selective mono-substitution might be challenging, with a higher propensity for di-substitution, especially with an excess of the nucleophile.
| Reagent | Nucleophile | Conditions | Product(s) | Yield | Reference |
| 4,7-dibromobenzo[c][1][2][3]thiadiazole | Morpholine | MeCN, reflux, 24h | Mono- and di-substituted | Moderate | [4] |
| 4,7-dibromobenzo[d][1][2][4]thiadiazole | Morpholine | N/A | Mono-substituted | N/A | [1][4] |
| 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) | Thiols | NaH, THF, rt, 6h | Di-substituted | Good | [4] |
| 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole | Amines/Thiols | Expected mild conditions | Mono- and/or di-substituted | Expected high | - |
Table 1: Representative SNAr Reactions on Dibromo-benzothiadiazole Derivatives.
-
Reaction Setup: To a solution of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole (1.0 mmol) in an appropriate solvent (e.g., DMF, 10 mL), add the desired amine (1.0-2.2 equivalents, depending on desired mono- or di-substitution).
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Generalized SNAr Mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are instrumental for creating C-C bonds and synthesizing complex conjugated molecules.
The Suzuki-Miyaura reaction is a versatile tool for the arylation and vinylation of aryl halides. For dibromo-benzothiadiazoles, controlling the selectivity between mono- and di-arylation is a key challenge.
-
Reactivity Comparison: The high electrophilicity of the dinitro-substituted compound is expected to facilitate the oxidative addition step in the catalytic cycle, potentially allowing for lower catalyst loadings or milder reaction conditions compared to its analogues. Studies on related dibromo-benzothiadiazoles show that the choice of palladium catalyst, base, and solvent can influence the selectivity.[1] For instance, in some cases, the Stille coupling has been found to be more efficient than the Suzuki coupling for achieving di-substitution.[6]
| Reagent | Coupling Partner | Catalyst/Base | Product(s) | Yield | Reference |
| 4,7-dibromobenzo[d][1][2][4]thiadiazole | Arylboronic acid | Pd(PPh3)4 / K2CO3 | Mono- and di-arylated | Variable | [1] |
| 4,7-dibromo[1][2][3]selenadiazolo[3,4-c]pyridine | Arylboronic acid | Pd(dppf)Cl2 / K2CO3 | Mono- and di-arylated | Good | [7] |
| 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole | Arylboronic acid | Various Pd catalysts/bases | Expected mono- and/or di-arylated | Expected good to high | - |
Table 2: Representative Suzuki-Miyaura Reactions on Dibromo-benzothiadiazole Analogues.
-
Reaction Setup: In a Schlenk flask, combine 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole (1.0 mmol), the desired arylboronic acid or ester (1.1-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Suzuki-Miyaura Catalytic Cycle.
The Stille coupling offers an alternative C-C bond formation strategy, often exhibiting different selectivity and functional group tolerance compared to the Suzuki reaction. For some electron-deficient systems, Stille coupling can provide higher yields of di-substituted products.[6]
| Reagent | Coupling Partner | Catalyst | Product(s) | Yield | Reference |
| 4,7-dibromobenzo[d][1][2][4]thiadiazole | Aryl-stannane | PdCl2(PPh3)2 | Di-substituted | Moderate to good | [1][6] |
| 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) | Aryl-stannane | Pd(PPh3)4 | Mono- and di-substituted | Good | [4] |
| 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole | Aryl-stannane | Various Pd catalysts | Expected mono- and/or di-substituted | Expected good to high | - |
Table 3: Representative Stille Reactions on Dibromo-benzothiadiazole Analogues.
Comparative Performance Summary
| Feature | 4,7-dibromobenzo[c][1][2][3]thiadiazole | 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole | 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole |
| Electron Deficiency | Moderate | High | Very High |
| SNAr Reactivity | Requires forcing conditions | Enhanced reactivity | Highly reactive, mild conditions |
| Cross-Coupling Reactivity | Good | Good | Excellent, potentially milder conditions |
| Selectivity Control | Achievable | Achievable | Potentially challenging for mono-substitution |
| Applications | Organic electronics | High-performance polymers | Advanced materials, highly functionalized molecules |
Table 4: Comparative Summary of Reactivity.
Conclusion
4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole is a superior building block for the synthesis of highly electron-deficient molecules. Its enhanced reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, when compared to its unsubstituted and difluoro-substituted analogues, allows for greater synthetic flexibility and access to novel chemical space. While its high reactivity can present challenges in achieving selective mono-functionalization, careful control of reaction conditions can unlock its full potential. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful reagent in their synthetic endeavors, paving the way for the next generation of advanced materials and therapeutics.
References
- 1. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Functionalized Dinitrobenzothiadiazole Compounds: Correlating Structure with Optoelectronic and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
The dinitrobenzothiadiazole (DNBTD) scaffold has emerged as a powerful electron-accepting unit in the design of advanced functional materials. The presence of two nitro groups significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the benzothiadiazole (BTD) core, making DNBTD derivatives highly promising candidates for a range of applications, from n-type organic semiconductors to potential therapeutic agents. This guide provides a comparative analysis of functionalized DNBTD compounds, elucidating the critical relationships between their molecular structure and their resulting electronic, optical, and biological properties. We will delve into the synthetic strategies for modifying the DNBTD core, present key experimental data, and offer detailed protocols for their preparation and characterization, providing a comprehensive resource for researchers in the field.
The Dinitrobenzothiadiazole Core: An Electron-Deficient Powerhouse
The 2,1,3-benzothiadiazole heterocycle is a well-established electron acceptor in materials science. The addition of two strongly electron-withdrawing nitro groups to the benzene ring, typically at the 5- and 6-positions, creates the 5,6-dinitro-2,1,3-benzothiadiazole (DNBTD) core. This dinitration has profound effects on the electronic structure of the molecule:
-
Lowered LUMO Energy: The primary effect of the nitro groups is a significant stabilization of the LUMO. This enhanced electron-accepting character is crucial for applications in organic electronics, facilitating electron injection and transport in n-channel organic field-effect transistors (OFETs) and improving the performance of organic solar cells.[1]
-
Tunable Bandgap: The strong intramolecular charge transfer (ICT) character of donor-acceptor molecules incorporating the DNBTD unit allows for fine-tuning of the energy gap. By pairing DNBTD with various electron-donating moieties, the absorption and emission properties can be modulated across the visible and near-infrared regions.
-
Reactive Sites for Functionalization: The presence of the nitro groups activates the benzothiadiazole core, influencing the reactivity of other positions and providing opportunities for diverse functionalization strategies.
Functionalization Strategies and Their Impact on Properties
The properties of DNBTD compounds can be precisely tailored by introducing various functional groups at different positions of the benzothiadiazole ring. The most common precursor for such modifications is 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole , where the bromo substituents serve as versatile handles for cross-coupling reactions.
Arylation and Heteroarylation via Suzuki Cross-Coupling
Palladium-catalyzed Suzuki cross-coupling is a powerful tool for introducing aryl and heteroaryl moieties at the 4- and 7-positions of the DNBTD core.[2][3] This strategy allows for the extension of the π-conjugated system, which directly impacts the optoelectronic properties.
Caption: Generalized workflow for the Suzuki cross-coupling of 4,7-dibromo-5,6-dinitrobenzothiadiazole.
Structure-Property Correlation:
The nature of the coupled aryl or heteroaryl group significantly influences the photophysical and electrochemical properties of the resulting DNBTD derivative.
| Functional Group (at 4,7-positions) | Effect on Properties | Rationale |
| Electron-Donating Groups (e.g., Alkoxy-substituted Phenyl) | Red-shift in absorption and emission spectra; Higher HOMO level. | Enhanced intramolecular charge transfer from the donor to the DNBTD acceptor core. |
| Electron-Withdrawing Groups (e.g., Cyano- or Fluoro-substituted Phenyl) | Blue-shift in absorption and emission spectra; Lower HOMO and LUMO levels. | Reduced ICT character and overall stabilization of molecular orbitals. |
| Extended π-Systems (e.g., Thiophene, Bithiophene) | Broadened absorption spectra; Lowered bandgap. | Increased π-conjugation length leads to a smaller HOMO-LUMO gap. |
Table 1: Comparison of Photophysical and Electrochemical Properties of Functionalized DNBTD Derivatives.
| Compound | Functional Group (R) | Absorption Max (nm) | Emission Max (nm) | LUMO (eV) | Application Highlight | Reference |
| PBDQ-N | Poly-anthraquinone copolymer | - | - | Lowered LUMO | High-capacity cathode for Zinc-ion batteries | [1] |
| PCDTT-NO2FBT | Poly-cyclopenta[2,1-b:3,4-b']dithiophene copolymer | Blue-shifted vs. dicyano analogue | - | - | n-type polymer for OFETs | [2] |
| NBTD-Gly derivatives | Amino and carboxyl termini | 464-478 (in Toluene) | 537-558 (in Toluene) | - | Fluorescent probes | [4] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the DNBTD ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like a halogen is present.[5][6] This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.
Caption: General scheme for the nucleophilic aromatic substitution on a chloro-dinitrobenzothiadiazole derivative.
Structure-Property Correlation:
The introduction of nucleophiles directly attached to the DNBTD core can have a dramatic effect on the electronic properties.
-
Amines: The lone pair of electrons on the nitrogen atom can directly participate in the π-system, acting as a strong electron-donating group. This leads to a significant red-shift in the absorption and emission spectra and raises the HOMO energy level.
-
Alkoxides and Thiolates: These groups also act as electron donors, with the effect being more pronounced for alkoxides due to the higher electronegativity of oxygen compared to sulfur.
Applications in Organic Electronics
The strong electron-accepting nature of the DNBTD core makes it a prime candidate for n-type organic semiconductors. When incorporated into conjugated polymers, DNBTD-containing materials have shown promising performance in OFETs and organic batteries.
A copolymer incorporating a dinitrobenzothiadiazole unit, poly(2-methyl-6-(7-methyl-5,6-dinitrobenzo[c][4]thiadiazol-4-yl)anthracene-9,10-dione) (PBDQ-N), has been successfully employed as an organic cathode material for aqueous zinc-ion batteries.[1] The introduction of the two nitro groups enhances electron delocalization and increases the number of electrochemically active sites, leading to an ultrahigh specific capacity.[1] The lower LUMO energy level of PBDQ-N also facilitates faster electron transfer.[1]
Potential in Medicinal Chemistry and Biological Applications
While research on the biological activities of dinitrobenzothiadiazole compounds is still emerging, the broader class of nitro-substituted benzothiazoles has demonstrated significant potential as antimicrobial agents.[1][7] The nitro group is a well-known pharmacophore that can be reduced in hypoxic environments, characteristic of many bacterial infections and solid tumors, to generate reactive nitrogen species that are cytotoxic.
Several studies have shown that nitro-substituted benzothiazole derivatives exhibit potent antibacterial activity against various strains, including Pseudomonas aeruginosa.[1][7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. Given these findings, it is plausible that dinitrobenzothiadiazole derivatives could exhibit enhanced or novel biological activities. Further investigation into their antimicrobial, anticancer, and enzyme inhibitory properties is a promising avenue for future research.
Experimental Protocols
Synthesis of 4,7-bis(thiophen-2-yl)-5,6-dinitro-2,1,3-benzothiadiazole
This protocol describes a representative Suzuki cross-coupling reaction to functionalize the 4,7-dibromo-5,6-dinitrobenzothiadiazole core.
Materials:
-
4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole (1.0 eq), thiophene-2-boronic acid (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and ethanol (e.g., in a 4:1 v/v ratio).
-
Prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with inert gas for 20 minutes.
-
Add the degassed sodium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Optoelectronic Properties
UV-Visible Absorption Spectroscopy:
-
Prepare dilute solutions of the DNBTD derivative in a suitable solvent (e.g., chloroform, toluene, or THF) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 300 to 800 nm.
-
Determine the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis analysis, record the emission spectra using a spectrofluorometer.
-
Excite the sample at its λmax and record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (Δλ = λem - λmax).
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Cyclic Voltammetry (CV):
-
Dissolve the DNBTD derivative in a dry, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Record the cyclic voltammogram at a scan rate of, for example, 100 mV/s.
-
Determine the onset potentials for oxidation and reduction.
-
Estimate the HOMO and LUMO energy levels from the onset potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Conclusion and Future Outlook
Functionalized dinitrobenzothiadiazole compounds represent a versatile class of materials with highly tunable properties. The strong electron-accepting nature of the DNBTD core, combined with the facility of functionalization through cross-coupling and nucleophilic substitution reactions, allows for the rational design of molecules with tailored optoelectronic and biological characteristics. While their application in organic electronics is already being demonstrated, their potential in medicinal chemistry and as fluorescent probes remains an exciting and underexplored frontier. Future research will likely focus on expanding the library of functionalized DNBTD derivatives, establishing more detailed structure-activity relationships, and exploring their utility in a wider range of applications, from advanced electronic devices to novel therapeutic and diagnostic agents.
References
- 1. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
The Isomeric Dichotomy: How Nitro Group Placement Dictates the Electronic Landscape of Dinitrobenzothiadiazole Derivatives
A Comparative Guide for Researchers in Organic Electronics and Drug Development
In the realm of high-performance organic electronic materials, 2,1,3-benzothiadiazole (BT) stands as a cornerstone electron-accepting unit. Its robust electronic properties and versatile functionalization have propelled its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic introduction of potent electron-withdrawing groups, such as nitro (NO2) groups, offers a powerful tool to modulate the electronic characteristics of the BT core, thereby fine-tuning material performance for specific applications. However, the seemingly subtle variation in the placement of these nitro groups—an isomeric difference—can cascade into significant alterations in the material's fundamental electronic properties.
This guide provides an in-depth comparative analysis of the isomeric effects on the electronic properties of dinitrobenzothiadiazole derivatives, with a focus on the 4,7- and 5,6-isomers. By examining the interplay between molecular structure and electronic behavior, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and select materials with tailored functionalities.
The Structural Nuance: 4,7- vs. 5,6-Dinitrobenzothiadiazole
The core of our comparison lies in the positional isomerism of the two nitro groups on the benzothiadiazole ring system. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, and consequently, its performance in electronic devices.
Figure 1: Molecular structures of 4,7- and 5,6-dinitro-2,1,3-benzothiadiazole isomers.
The 4,7-isomer possesses a C2v symmetry, with the nitro groups positioned symmetrically with respect to the thiadiazole ring. In contrast, the 5,6-isomer has a lower C2h symmetry. This difference in symmetry and the proximity of the electron-withdrawing nitro groups to the electron-deficient thiadiazole ring are expected to significantly influence the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Comparative Electronic Properties: A Tale of Two Isomers
The electronic properties of these isomers are central to their application in organic electronics. The HOMO and LUMO energy levels, and the resulting energy gap (Eg), dictate key device parameters such as open-circuit voltage in solar cells and charge injection barriers in OLEDs.
| Property | 4,7-Dinitrobenzothiadiazole Derivative (Predicted) | 5,6-Dinitrobenzothiadiazole Derivative (Experimental)[1] |
| HOMO Level (eV) | Expected to be lower than the 5,6-isomer | -6.18 |
| LUMO Level (eV) | Expected to be significantly lower | -3.35 |
| Electrochemical Band Gap (eV) | Expected to be smaller | 2.83 |
| Optical Band Gap (eV) | - | 1.39 - 1.94 |
| UV-Vis Absorption (nm) | Expected to show a red-shift | 400 - 1000 |
Table 1: Comparison of the electronic properties of dinitrobenzothiadiazole isomers. Note: The values for the 4,7-dinitrobenzothiadiazole derivative are predicted based on the stronger inductive effect of the nitro groups in the 4 and 7 positions. The experimental values for the 5,6-dinitrobenzothiadiazole derivative are for a copolymer incorporating this unit.
Frontier Molecular Orbital (FMO) Analysis
The positioning of the nitro groups directly impacts the HOMO and LUMO energy levels. In the 4,7-dinitrobenzothiadiazole isomer, the nitro groups are in closer proximity to the electron-deficient thiadiazole ring. This is anticipated to lead to a more significant stabilization of both the HOMO and LUMO levels due to strong inductive and resonance effects. Consequently, we predict a lower LUMO energy for the 4,7-isomer, making it a potentially stronger electron acceptor.
For the 5,6-dinitrobenzothiadiazole isomer, experimental data on its copolymers reveal a deep HOMO level of -6.18 eV and a LUMO level of -3.35 eV.[1] These values underscore the potent electron-accepting nature imparted by the dinitro substitution. The intramolecular charge transfer between the donor units and the 5,6-dinitrobenzothiadiazole acceptor unit in these copolymers results in broad absorption spectra extending into the near-infrared region.[1]
Optical Properties and the Band Gap
The energy difference between the HOMO and LUMO levels defines the band gap, a critical parameter for optoelectronic applications. A smaller band gap generally leads to the absorption of longer wavelength light, which is advantageous for harvesting a larger portion of the solar spectrum in photovoltaic devices.
Copolymers incorporating the 5,6-dinitrobenzothiadiazole unit exhibit low optical band gaps, ranging from 1.39 to 1.94 eV, and demonstrate broad absorption from 400 to 1000 nm.[1] This broad absorption is a direct consequence of the efficient intramolecular charge transfer facilitated by the dinitrobenzothiadiazole acceptor.
For the 4,7-dinitrobenzothiadiazole isomer, we anticipate an even smaller band gap compared to its 5,6-counterpart. The stronger electron-withdrawing effect of the nitro groups at the 4 and 7 positions is expected to further lower the LUMO level, leading to a reduced HOMO-LUMO gap and a red-shifted absorption spectrum.
Experimental Protocols for Characterization
To empirically validate these predicted isomeric effects, a combination of electrochemical and spectroscopic techniques is essential.
Synthesis of Dinitrobenzothiadiazole Precursors
The synthesis of these isomers typically starts from 2,1,3-benzothiadiazole, which is then brominated to yield 4,7-dibromo-2,1,3-benzothiadiazole. This dibrominated precursor serves as a versatile platform for introducing the nitro groups.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole:
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining a controlled temperature (e.g., 60°C).
-
Stir the reaction mixture for approximately 12 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash it sequentially with deionized water, methanol, and n-hexane to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[2]
Nitration to Dinitrobenzothiadiazole Derivatives:
A modified nitration procedure using a mixture of fuming nitric acid and trifluoromethanesulfonic acid has been shown to be effective for the synthesis of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole with significantly improved yields.[3] A similar approach can be adapted for the synthesis of the 4,7-dinitro isomer.
Figure 2: General synthetic workflow for dinitrobenzothiadiazole precursors.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of organic semiconductors. By measuring the onset oxidation (E_ox) and reduction (E_red) potentials, these energy levels can be estimated relative to a known reference, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Experimental Setup and Procedure:
-
Electrochemical Cell: A standard three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of the dinitrobenzothiadiazole derivative is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The experiment is calibrated by adding ferrocene as an internal standard.
-
Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials using the following empirical equations:
-
E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV
-
Figure 3: Workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.
Spectroscopic Characterization: UV-Vis Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule and is used to determine the optical band gap.
Experimental Procedure:
-
Sample Preparation: A dilute solution of the dinitrobenzothiadiazole derivative is prepared in a suitable solvent (e.g., chloroform or dichloromethane).
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range. For thin-film measurements, the material is deposited onto a transparent substrate.
-
Data Analysis: The optical band gap (E_g^opt) is estimated from the onset of the absorption edge (λ_onset) using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Conclusion and Future Outlook
The isomeric placement of nitro groups on the benzothiadiazole core is a critical design parameter that significantly influences the electronic properties of the resulting materials. While experimental data for the 5,6-dinitrobenzothiadiazole isomer and its derivatives showcase their potential as strong electron acceptors with broad absorption profiles, further experimental investigation into the 4,7-dinitrobenzothiadiazole isomer is warranted.
Based on fundamental principles of electronic effects, the 4,7-dinitro isomer is predicted to exhibit even lower LUMO energy levels and a smaller band gap, potentially making it a superior electron acceptor for high-performance organic electronic devices. The synthesis and comprehensive characterization of this isomer, following the protocols outlined in this guide, will be instrumental in validating these predictions and unlocking new avenues for the rational design of next-generation organic semiconductors. The direct comparison of these two isomers will provide invaluable structure-property relationships to guide the future development of advanced materials for a wide range of applications, from efficient solar energy conversion to novel therapeutic agents.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,7-Dibromo-5,6-dinitrobenzo[c]thiadiazole
A Senior Application Scientist's Guide to the Proper Disposal of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole (CAS No. 76186-72-6) demands the highest standards of safety, extending from synthesis to the final disposal of waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this specific compound. The procedures outlined are grounded in an understanding of its chemical nature as a halogenated dinitroaromatic compound, ensuring that safety and regulatory compliance are paramount.
Section 1: Hazard Identification and Immediate Precautions
Understanding the hazard profile of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole is the critical first step in ensuring safe handling. Its structure, featuring a stable benzothiadiazole core with two nitro groups and two bromine atoms, dictates its reactivity and toxicological properties.
The compound is classified with several hazards that necessitate stringent safety measures.[2][3] It is known to cause skin and serious eye irritation and may lead to respiratory irritation if inhaled.[2][3]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation, Category 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Irritation, Category 2 | ! | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | ! | Warning | H335: May cause respiratory irritation |
Data sourced from ChemicalBook and PubChem.[2][3]
Required Personal Protective Equipment (PPE)
Due to the identified hazards, a comprehensive PPE protocol is mandatory. Handling should only occur within a certified chemical fume hood.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use.[1][2]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required.[2] For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[1]
-
Body Protection: A flame-resistant lab coat and impervious clothing are necessary to prevent skin contact.[1][2]
-
Respiratory Protection: All handling of the solid compound should be performed in a fume hood to avoid inhaling dust.[2] If exposure limits are exceeded, a full-face respirator is required.[2]
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if skin irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical help.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Section 2: Pre-Disposal Waste Management
Proper management of the waste stream from the point of generation to its final disposal location is crucial to prevent accidental release and ensure safety.
Waste Collection and Segregation
All waste containing 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Causality: The presence of both halogen (bromo) and nitro functional groups places this compound in a specific waste category. Halogenated aromatic nitro compounds can be highly toxic and environmentally hazardous.[1] Mixing with incompatible waste streams, such as reducing agents or strong bases, could trigger a vigorous, potentially explosive reaction.[4]
Safe Storage of Chemical Waste
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
-
The container must be kept tightly closed.[2]
-
Ensure the storage area is separate from foodstuff containers and incompatible materials, particularly reducing agents (hydrides, sulfides) and strong bases (sodium hydroxide).[2][4]
Section 3: Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the institutional Environmental Health and Safety (EHS) department.
-
Secure the Area: Remove all sources of ignition.[2] As a precaution due to its dinitroaromatic nature, use only non-sparking tools for cleanup.[2]
-
Containment: Prevent further spillage if it is safe to do so. Ensure the spill does not enter drains or sewer systems.[2]
-
Cleanup Procedure:
-
For small spills of the solid material, gently dampen the powder with alcohol to prevent dust generation.[4]
-
Carefully transfer the dampened material and any contaminated soil or absorbent into a suitable, closed container for disposal.[2][4]
-
Use absorbent paper dampened with alcohol to wipe the contaminated surface, collecting all materials in a vapor-tight plastic bag for disposal.[4]
-
Wash the spill area with a strong soap and water solution.[4]
-
-
Decontamination: All clothing and equipment used in the cleanup must be decontaminated or disposed of as hazardous waste. Take off contaminated clothing and wash it before reuse.[2]
Section 4: Core Disposal Procedures
The chemical stability and hazardous nature of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole strictly limit acceptable disposal methods.
The Primary Recommended Method: Incineration
The most authoritative and safest method for the final disposal of this compound is through a licensed chemical destruction facility via controlled incineration.[2]
-
Mechanism and Rationale: This compound is a dinitro-substituted aromatic molecule, a class of compounds known for thermal instability and potential for exothermic decomposition.[5][6] Controlled incineration at high temperatures with flue gas scrubbing ensures the complete destruction of the molecule into simpler, less harmful components like CO₂, H₂O, nitrogen oxides, sulfur oxides, and hydrogen bromide. The scrubbing system is essential to capture the acidic and toxic gases generated, preventing their release into the atmosphere.
Unsuitable and Dangerous Disposal Methods
-
DO NOT Discharge to Sewer: This compound is environmentally hazardous and must not be allowed to enter waterways.[2]
-
DO NOT Attempt Base Neutralization: While some halogenated compounds can be neutralized with a strong base, this is extremely dangerous for aromatic nitro compounds. The presence of multiple electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic attack, which can lead to the formation of unstable, explosive Meisenheimer complexes, especially in the presence of a base.[4][7]
-
DO NOT Mix with Strong Reducing Agents: Aromatic nitro compounds are oxidizing agents and can react violently or detonate when mixed with reducing agents.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole waste.
Caption: Disposal workflow for 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole.
Section 5: Container Decontamination and Disposal
Empty containers that held 4,7-Dibromo-5,6-dinitrobenzo[c][1][2]thiadiazole must also be treated as hazardous waste.
-
Triple Rinse: The container should be triply rinsed (or an equivalent procedure) with a suitable organic solvent (e.g., acetone or ethanol).[2]
-
Collect Rinsate: The solvent from all rinses (the rinsate) is considered hazardous waste and MUST be collected and added to a designated halogenated organic solvent waste container. Do not discard the rinsate down the drain.
-
Final Container Disposal: Once decontaminated, the container can be managed for recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[2]
Section 6: Regulatory and Institutional Compliance
This guide provides a framework based on available chemical safety information. However, it is imperative to recognize that this document serves as a supplement, not a replacement, for institutional and governmental regulations.
Core Directive: You must consult with your institution's Environmental Health and Safety (EHS) department and a qualified hazardous waste disposal contractor to ensure all actions are fully compliant with local, state, and federal laws.[1] The final disposal plan must be approved by your EHS officer.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonane under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
